Sodium pentaborate pentahydrate
Description
Properties
CAS No. |
12046-75-2 |
|---|---|
Molecular Formula |
B5H10NaO13 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium Pentaborate Pentahydrate from Borax and Boric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium pentaborate pentahydrate (NaB₅O₈·5H₂O) from disodium tetraborate decahydrate (borax) and orthoboric acid. The methodologies outlined are compiled from established patents and scientific literature, offering detailed experimental protocols, data presentation, and workflow visualizations to aid in the replication and understanding of this chemical process.
Introduction
Sodium pentaborate is a significant boron compound with applications ranging from industrial processes to potential pharmaceutical uses.[1] Its synthesis from readily available precursors like borax and boric acid presents an accessible route for its production. This document details an improved and efficient method for this synthesis, which can be completed in a significantly shorter timeframe than older procedures.[2][3]
Reaction Stoichiometry and Principle
The synthesis is based on the reaction between disodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) and orthoboric acid (H₃BO₃) in an aqueous solution. The overall balanced chemical equation for the formation of sodium pentaborate is:
Na₂B₄O₇·10H₂O + 6H₃BO₃ → 2NaB₅O₈·5H₂O + 7H₂O
The principle of this reaction lies in adjusting the molar ratio of sodium oxide (Na₂O) to boric oxide (B₂O₃) to favor the formation of the pentaborate salt.[4]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, including the quality control of starting materials.
3.1. Purity Assessment of Starting Materials
Prior to synthesis, it is crucial to determine the purity of the reactants, disodium tetraborate decahydrate and orthoboric acid, to ensure stoichiometric accuracy.
3.1.1. Purity of Disodium Tetraborate Decahydrate (Borax)
The purity of borax is determined by titration with a standardized hydrochloric acid (HCl) solution using methyl red as an indicator.[3]
-
Procedure:
-
Accurately weigh approximately 3.0 g of the borax sample.
-
Dissolve the sample in 50 mL of purified water in a 250 mL beaker with magnetic stirring for 10-15 minutes to achieve a saturated solution.
-
Add 5 drops of a 0.1% methyl red indicator solution.
-
Titrate with standardized 0.5 N HCl. The endpoint is reached when the solution color changes, typically around pH 4.8.
-
Record the total volume of HCl consumed.
-
Repeat the titration for two additional samples to ensure accuracy.[2][3]
-
3.1.2. Purity of Orthoboric Acid (Boric Acid)
The purity of boric acid is determined by titration with a standardized sodium hydroxide (NaOH) solution in the presence of glycerol, using phenolphthalein as an indicator.[3] Boric acid must be between 99.5% and 100.5% pure.[2]
-
Procedure:
-
Accurately weigh approximately 2.0 g of the boric acid sample.
-
Dissolve the sample in 100 mL of purified water, adding 30 mL of 1 N NaOH to aid dissolution. Stir until completely dissolved (less than 15 minutes).
-
Titrate with standardized 1 N NaOH to the phenolphthalein endpoint.
-
Add an additional 50 mL of glycerol to form a complex with the boric acid.
-
Continue the titration with 1 N NaOH until the final endpoint is reached. Record the total volume of NaOH used.[3]
-
3.2. Synthesis of this compound
The following procedure describes an improved method that allows for the synthesis of this compound in less than five days.[2][3]
-
Raw Materials:
-
Disodium tetraborate decahydrate (Borax)
-
Orthoboric acid (Boric acid)
-
Purified water[3]
-
-
Procedure:
-
An aqueous solution is prepared by dissolving borax and boric acid in purified water. While specific concentrations can be varied, the molar ratio should follow the stoichiometry of the reaction.
-
The solution is agitated continuously. For crystal growth, a slow evaporation technique can be employed where the solution is stirred for approximately 8 hours and then filtered.[5]
-
The filtered solution is then left in a dust-free environment, covered with a porous material to allow for slow evaporation.[5]
-
Crystallization of this compound will occur over a period of time. In the improved method, this process takes less than five days.[2][3] In other methods focused on large crystal growth, this can take over 30 days.[5]
-
The resulting crystals are then harvested.
-
Data Presentation
The following tables summarize the key quantitative data related to the reactants and the final product.
Table 1: Purity Specifications of Reactants
| Reactant | Purity Specification | Titration Method |
| Disodium Tetraborate Decahydrate | To be determined | Titration with standardized HCl[3] |
| Orthoboric Acid | 99.5% - 100.5% | Titration with standardized NaOH in the presence of glycerol[2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | NaB₅O₈·5H₂O | [2] |
| Molecular Weight | 295.1 g/mol | [1] |
| Appearance | Colorless, transparent crystals | [5] |
| Crystal System | Monoclinic | [5] |
| Melting Point | Approximately 198°C | [5][6] |
| UV Cut-off Wavelength | 202 nm | [5] |
Mandatory Visualization
5.1. Experimental Workflow for Synthesis
The following diagram illustrates the logical flow of the synthesis process, from raw material preparation to the final product.
Caption: Workflow for the synthesis of this compound.
5.2. Purity Assessment Workflow
This diagram outlines the steps for determining the purity of the starting materials.
Caption: Workflow for the purity assessment of reactants.
Characterization of this compound
The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.
-
X-Ray Diffraction (XRD): Single crystal and powder XRD can be used to confirm the crystalline nature and determine the crystal structure of the product.[5][6] this compound crystallizes in the monoclinic system.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to identify the functional groups present in the compound. The presence of O-H stretching and bending vibrations confirms the water of hydration.[5][7]
-
Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to determine the thermal stability and melting point of the compound.[5][6]
-
UV-Vis Spectroscopy: The optical transparency and cut-off wavelength of the crystals can be determined using UV-Vis spectroscopy.[5]
This guide provides a robust framework for the synthesis and analysis of this compound. For further details on specific analytical techniques, researchers are encouraged to consult the cited literature.
References
- 1. Sodium Pentaborate | Customized lubricator | U.S. Borax [borax.com]
- 2. JP2008511532A - Improved synthesis of this compound (NaB5O8 · 5H2O), pharmaceutical composition containing the same and use thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. US3531278A - Process for preparing sodium borate compositions - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
A Technical Guide to the Preparation of Sodium Pentaborate Pentahydrate Solutions for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the preparation of sodium pentaborate pentahydrate (NaB₅O₈·5H₂O) solutions. It includes detailed physical and chemical properties, solubility data, and step-by-step experimental protocols relevant for laboratory and research settings. The information is intended to guide researchers in accurately preparing solutions for applications in drug development and various scientific studies.
This compound is a boron compound that has garnered significant interest in the scientific community for its potential therapeutic properties. It has been investigated for its anti-cancer, anti-inflammatory, wound healing, and antioxidant activities.[1][2][3] Studies have explored its effects on various cancer cell lines, including colorectal, breast, and hepatocellular carcinoma, making it a compound of interest for drug development.[2][4] Accurate and consistent solution preparation is the foundational step for reliable in vitro and in vivo studies.
Physical and Chemical Properties
This compound is a white, crystalline solid.[5][6] Its chemical formula is often represented as NaB₅O₈·5H₂O, though it is sometimes referred to as disodium decaborate.[7] It is crucial to distinguish it from other sodium borates, such as sodium tetraborate (borax), to ensure correct experimental parameters.
| Property | Value | Reference |
| Chemical Formula | NaB₅O₈·5H₂O | [2] |
| Molecular Weight | ~295.1 g/mol | [5] |
| Appearance | White, crystalline solid | [5] |
| Relative Density | 1.69 at 20°C | [5] |
| pH of Aqueous Solution | 9.3 (for a 1% solution) | [6] |
| Stability | Stable under normal ambient temperatures (-40°C to 40°C) | [5] |
Solubility Data
The solubility of sodium pentaborate is highly dependent on temperature, increasing significantly as the temperature rises. This property is critical when preparing concentrated solutions or avoiding precipitation in stock solutions.
| Temperature | Solubility (% by weight) | Reference |
| 0°C | 6.28% (anhydrous salt) | [8] |
| 10°C | 7.5% | [5] |
| 20°C | ~11.3% (113,000 mg/L) | [9] |
| 100°C | 51.0% | [5] |
Note: Solubility data can vary based on the specific hydrate form and the method of measurement. The values presented are a guide for solution preparation.
Experimental Protocols
Two primary methods are presented for preparing sodium pentaborate solutions: direct dissolution of the pentahydrate salt and synthesis from common laboratory reagents.
This is the most straightforward method for preparing a solution of a desired concentration when high-purity this compound is available.
Materials:
-
This compound (NaB₅O₈·5H₂O)
-
Deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Calculation: Determine the mass of this compound required to achieve the desired concentration and final volume.
-
Mass (g) = Desired Molarity (mol/L) × Molecular Weight ( g/mol ) × Final Volume (L)
-
-
Weighing: Accurately weigh the calculated mass of this compound using an analytical balance.
-
Dissolution:
-
Add the weighed solid to a beaker containing approximately 70-80% of the final volume of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the solution until the solid is completely dissolved. Gentle heating (e.g., to 30-40°C) can be applied to increase the rate of dissolution, especially for higher concentrations. Do not boil.
-
-
Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, transfer it quantitatively to a volumetric flask of the appropriate size.
-
Homogenization: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to the calibration mark on the flask. Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Filtration (Optional): For applications requiring high purity, the final solution can be filtered through a 0.22 µm or 0.45 µm filter to remove any particulates.
This method can be used to synthesize sodium pentaborate in solution from more common starting materials.[10][11][12] This process involves the reaction of disodium tetraborate decahydrate (borax) with orthoboric acid.[10]
Materials:
-
Disodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O)
-
Orthoboric Acid (H₃BO₃)
-
Deionized or distilled water
-
Magnetic stirrer with heating capability
-
Beaker and stir bar
-
pH meter for verification
Procedure:
-
Molar Ratio: The synthesis involves reacting disodium tetraborate decahydrate with orthoboric acid.[10][12] A molar ratio of 1:6 (borax to boric acid) can be used to drive the equilibrium towards the formation of sodium pentaborate.[13]
-
Reaction Setup:
-
Weigh the appropriate amounts of disodium tetraborate decahydrate and orthoboric acid.
-
Add the reagents to a beaker containing the required volume of deionized water.
-
-
Dissolution and Reaction:
-
Heat the mixture gently while stirring. The reaction to form the polyborate ions that constitute sodium pentaborate occurs in the solution.[8]
-
Continue stirring until all solids have dissolved. The clarity of the solution indicates the completion of the dissolution and reaction.
-
-
Cooling and pH Adjustment: Allow the solution to cool to room temperature. The pH should be in the range of 7-8 for a sodium pentaborate solution. Verify the pH and adjust if necessary, though the reaction is typically self-buffering.
-
Final Concentration Adjustment: Transfer the solution to a volumetric flask and bring it to the final desired volume with deionized water.
Visualization of Preparation Workflow
The following diagram illustrates the logical steps for the direct dissolution of this compound as described in Protocol 1.
Caption: Workflow for preparing this compound solution by direct dissolution.
References
- 1. Facebook [cancer.gov]
- 2. Targeting Hippo Signaling Pathway with a Boron Derivative, this compound (NaB): Therapeutic Strategies in Colorectal Cancer [mdpi.com]
- 3. This compound | B5H14NaO15 | CID 155907986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synergistic anti-cancer effect of this compound, curcumin and piperine on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Pentaborate | Customized lubricator | U.S. Borax [borax.com]
- 6. assignmentpoint.com [assignmentpoint.com]
- 7. Sodium pentaborate - Wikipedia [en.wikipedia.org]
- 8. nrc.gov [nrc.gov]
- 9. Sodium pentaborate [sitem.herts.ac.uk]
- 10. JP2008511532A - Improved synthesis of this compound (NaB5O8 · 5H2O), pharmaceutical composition containing the same and use thereof - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. EP1790349A1 - IMPROVEMENTS TO SYNTHESIS, PHARMACEUTICAL COMPOSITIONS AND USES OF this compound (NaB5O8.5H2O) - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Sodium Pentaborate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentaborate pentahydrate (NaB₅O₈·5H₂O), a significant member of the borate family of compounds, finds diverse applications ranging from agriculture to nuclear engineering. Its thermal stability and decomposition characteristics are of paramount importance for its use in high-temperature environments and as a precursor in the synthesis of various boron-containing materials. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound, detailing the sequential transformations, intermediate products, and final residues. The information presented herein is a synthesis of data from various analytical studies, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and spectroscopic techniques.
Core Decomposition Mechanism
The thermal decomposition of this compound is a multi-stage process primarily involving dehydration, dehydroxylation, and the ultimate breakdown of the polyborate anion structure to form amorphous boron trioxide and sodium borates. The structure of this compound is complex, with water present both as loosely bound water of hydration and as hydroxyl groups directly bonded to boron atoms. This structural complexity dictates its stepwise decomposition.
The decomposition process can be broadly categorized into three main stages:
-
Initial Dehydration: This stage involves the loss of physically adsorbed and weakly bound water molecules at relatively low temperatures.
-
Formation of Anhydrous Sodium Pentaborate: As the temperature increases, the remaining water molecules, including those present as hydroxyl groups, are eliminated. This process is often accompanied by a significant rearrangement of the borate anion structure, leading to the formation of an anhydrous or less hydrated sodium pentaborate intermediate.
-
Decomposition to Oxides: At higher temperatures, the anhydrous sodium pentaborate decomposes into more stable sodium borates and ultimately to a glassy mixture of sodium oxide and boron trioxide (B₂O₃).
Quantitative Thermal Analysis Data
The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies on the thermal decomposition of sodium pentaborate. It is important to note that the exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.
Table 1: TGA Data for the Thermal Decomposition of Sodium Pentaborate
| Stage | Temperature Range (°C) | Mass Loss (%) | Description |
| 1 | Ambient - 150 | ~4.8 | Loss of physically adsorbed and weakly bound water molecules. |
| 2 | 150 - 220 | ~17.0 | Removal of more strongly bound water and initial dehydroxylation. |
| 3 | 220 - 736 | ~77.0 | Complete dehydroxylation and decomposition of the pentaborate anion to form sodium oxides and boron trioxide. |
Note: The data presented is a synthesis from multiple sources and may represent a typical decomposition profile.
Table 2: DSC Data for the Thermal Decomposition of Sodium Pentaborate
| Peak Type | Peak Temperature (°C) | Associated Event |
| Endothermic | ~198 | Melting of a hydrated intermediate and significant water loss. |
| Exothermic | > 600 | Crystallization or phase transition of the resulting amorphous borate glass. |
Proposed Decomposition Pathway and Chemical Equations
The precise chemical structures of the intermediates can be complex and are often amorphous. However, a generalized reaction scheme can be proposed based on the observed mass losses and final products.
Stage 1: Initial Dehydration
In this stage, the loosely bound water molecules are released.
NaB₅O₈·5H₂O(s) → NaB₅O₈·(5-x)H₂O(s) + xH₂O(g)
Stage 2: Dehydroxylation and Formation of Anhydrous Salt
This stage involves the removal of the remaining water, including the constitutional water from hydroxyl groups. This leads to the formation of a condensed or polymeric pentaborate structure.
NaB₅O₈·(5-x)H₂O(s) → NaB₅O₈(s) + (5-x)H₂O(g)
The anhydrous sodium pentaborate (NaB₅O₈) can also be represented as Na₂O·5B₂O₃.
Stage 3: Decomposition to Final Products
At higher temperatures, the anhydrous sodium pentaborate decomposes. The final products are typically a mixture of sodium borates and boron trioxide, which forms a glassy material upon cooling.
2NaB₅O₈(s) → Na₂O(s) + 5B₂O₃(s)
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass change associated with the decomposition of this compound.
Methodology:
-
Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.
-
Temperature Range: The sample is heated from ambient temperature to approximately 800-1000 °C.
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and end temperatures of each decomposition stage and the corresponding percentage mass loss. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions occurring during the decomposition of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or other suitable DSC pan. An empty, sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is used.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating Rate: A controlled heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample and reference are heated from ambient temperature to a temperature sufficient to cover all expected thermal events (e.g., 700 °C).
-
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve is analyzed to identify endothermic (melting, dehydration) and exothermic (crystallization, decomposition) events. The peak temperatures and the enthalpy changes (area under the peaks) for each transition are determined.
Visualization of the Decomposition Pathway
The following diagrams illustrate the logical progression of the thermal decomposition of this compound.
Caption: Thermal Decomposition Pathway of this compound.
Caption: Experimental Workflow for Characterizing Thermal Decomposition.
Conclusion
The thermal decomposition of this compound is a complex, multi-stage process that is highly dependent on temperature. The initial stages are characterized by the loss of water, leading to the formation of an anhydrous intermediate. At higher temperatures, this intermediate decomposes into a stable mixture of sodium oxide and boron trioxide. A thorough understanding of this decomposition mechanism, supported by quantitative thermal analysis and detailed experimental protocols, is essential for the effective utilization of this compound in various scientific and industrial applications. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with sodium pentaborate and other hydrated borate materials.
An In-depth Technical Guide to Sodium Pentaborate Pentahydrate: Molecular Weight, Density, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of sodium pentaborate pentahydrate, with a focus on its molecular weight and density. It includes detailed experimental protocols for the determination of these properties and explores its relevance in biological signaling pathways and its synthesis.
Physicochemical Properties
This compound is a hydrated sodium salt of boric acid. There are some discrepancies in the reported molecular formula and weight in scientific literature and commercial sources. This guide presents the available data for a comprehensive understanding.
| Property | Value | Source |
| Molecular Formula | B₅H₁₄NaO₁₅ | PubChem[1] |
| NaB₅O₈·5H₂O | U.S. Borax[2] | |
| Molecular Weight | 331.2 g/mol | PubChem[1] |
| 295.1 g/mol | U.S. Borax[2] | |
| Density | 1.69 g/cm³ at 20°C (Relative Density) | U.S. Borax[2] |
| Appearance | White, crystalline solid | U.S. Borax[2] |
Note on Molecular Formula and Weight: The discrepancy in molecular weight arises from different representations of the hydrated form. The formula B₅H₁₄NaO₁₅ suggests a more complex structure, potentially Na[B₅O₆(OH)₄]·3H₂O, while NaB₅O₈·5H₂O is a simpler representation. Researchers should consider the source and method of determination when utilizing these values.
Experimental Protocols
Determination of Molecular Weight (Formula of a Hydrate)
The molecular weight of a hydrated salt like this compound can be experimentally verified by determining the number of water molecules of hydration. This is achieved by heating a known mass of the hydrate to drive off the water and then measuring the mass of the remaining anhydrous salt.
Objective: To determine the empirical formula of hydrated sodium pentaborate and subsequently calculate its molecular weight.
Materials:
-
This compound
-
Crucible and lid
-
Bunsen burner
-
Tripod stand and clay triangle
-
Analytical balance
-
Desiccator
Procedure:
-
Clean and dry a crucible and its lid. Heat them strongly for 5 minutes to remove any residual moisture, then cool in a desiccator.
-
Weigh the empty, cool crucible and lid accurately on an analytical balance.
-
Add approximately 2-3 grams of this compound to the crucible and weigh the crucible, lid, and sample.
-
Place the crucible with the sample on the clay triangle on the tripod. Heat gently at first, then more strongly, with the lid slightly ajar to allow water vapor to escape.
-
Heat until all the water of hydration has been driven off. This can be observed by the cessation of crackling sounds or condensation.
-
Allow the crucible to cool completely in a desiccator.
-
Weigh the crucible, lid, and the anhydrous sodium pentaborate.
-
To ensure all water has been removed, reheat the sample for another 10 minutes, cool, and reweigh. Repeat this process until a constant mass is obtained (two consecutive readings are within ±0.002 g).
Calculations:
-
Mass of hydrate: (Mass of crucible + lid + sample) - (Mass of empty crucible + lid)
-
Mass of anhydrous salt: (Mass of crucible + lid + anhydrous salt) - (Mass of empty crucible + lid)
-
Mass of water lost: Mass of hydrate - Mass of anhydrous salt
-
Moles of anhydrous salt: Mass of anhydrous salt / Molar mass of anhydrous sodium pentaborate (NaB₅O₈, Molar Mass = 205.01 g/mol )
-
Moles of water: Mass of water lost / Molar mass of water (H₂O, Molar Mass = 18.015 g/mol )
-
Mole ratio: Divide the moles of water by the moles of anhydrous salt to find the ratio, which represents the number of water molecules (x) in the formula NaB₅O₈·xH₂O.
-
Experimental Molecular Weight: Molar mass of anhydrous salt + (x * Molar mass of water)
Determination of Density
The density of a solid can be determined using the principle of fluid displacement, also known as Archimedes' principle.
Objective: To determine the density of this compound.
Materials:
-
This compound crystals
-
A liquid in which the solid is insoluble (e.g., a saturated solution of sodium pentaborate or a non-polar solvent like toluene)
-
Graduated cylinder or pycnometer
-
Analytical balance
Procedure using a Graduated Cylinder:
-
Weigh a sample of this compound crystals.
-
Fill a graduated cylinder with a known volume of the chosen liquid.
-
Carefully add the weighed crystals to the graduated cylinder, ensuring no liquid splashes out.
-
Gently agitate to remove any air bubbles adhering to the crystals.
-
Read the new volume of the liquid in the graduated cylinder.
-
The volume of the crystals is the difference between the final and initial volume readings.
-
Calculate the density using the formula: Density = Mass / Volume.
Procedure using a Pycnometer (for higher accuracy):
-
Weigh a clean, dry pycnometer.
-
Fill the pycnometer with the chosen liquid and weigh it.
-
Empty the pycnometer and add a known mass of this compound crystals.
-
Fill the pycnometer containing the crystals with the liquid and weigh it.
-
The mass of the displaced liquid can be calculated, and from its known density, the volume of the crystals can be determined.
-
Calculate the density of the this compound.
Signaling Pathway and Experimental Workflow
Involvement in the Hippo Signaling Pathway
Recent research has indicated that this compound can exert anticancer effects by modulating the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis.[3] In colorectal cancer cells, it has been shown to enhance the phosphorylation of YAP1 (Yes-associated protein 1), a downstream effector of the Hippo pathway.[3] This phosphorylation leads to the cytoplasmic retention and inactivation of YAP1, thereby inhibiting its oncogenic activity.[3]
Caption: Modulation of the Hippo signaling pathway by this compound.
Experimental Workflow: Synthesis and Characterization
A common method for the synthesis of this compound involves the reaction of disodium tetraborate decahydrate (borax) with boric acid in an aqueous solution.[4][5] The subsequent characterization is crucial to confirm the identity and purity of the synthesized compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. This compound | B5H14NaO15 | CID 155907986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium Pentaborate | Customized lubricator | U.S. Borax [borax.com]
- 3. Targeting Hippo Signaling Pathway with a Boron Derivative, this compound (NaB): Therapeutic Strategies in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. JP2008511532A - Improved synthesis of this compound (NaB5O8 · 5H2O), pharmaceutical composition containing the same and use thereof - Google Patents [patents.google.com]
Characterization of Sodium Pentaborate Pentahydrate: An In-depth Technical Guide Using XRD and FTIR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of sodium pentaborate pentahydrate (NaB₅O₈·5H₂O) utilizing X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). The methodologies and data presented herein serve as a crucial reference for material identification, purity assessment, and structural analysis in research and development settings.
Introduction
This compound is a hydrated borate salt with applications in various fields, including as a source of boron in agriculture, a component in fire retardants, and a raw material in the synthesis of other boron compounds. Accurate characterization of its crystal structure and chemical bonding is essential for quality control and for understanding its properties and behavior in different applications. XRD provides detailed information about the crystalline structure, while FTIR is a powerful tool for identifying the functional groups and molecular vibrations present in the compound.
Experimental Protocols
X-ray Diffraction (XRD) Analysis
The following protocol outlines the typical procedure for the XRD analysis of this compound.
Sample Preparation:
-
A small amount of the this compound sample is finely ground into a homogenous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
-
The powdered sample is then carefully packed into a sample holder, ensuring a flat and level surface to minimize errors in diffraction angles.
Instrumentation and Data Acquisition:
-
A powder X-ray diffractometer is used for the analysis.
-
The instrument is typically equipped with a CuKα radiation source (λ = 1.5406 Å).[1][2]
-
The diffraction pattern is recorded over a 2θ range of 10° to 70°.[1]
-
Data is collected with a specific step size and counting time to ensure good resolution and signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR analysis protocol for this compound is detailed below.
Sample Preparation:
-
The KBr pellet method is commonly employed for solid samples.[1]
-
A small amount of the finely ground this compound powder is mixed with dry potassium bromide (KBr) in a ratio of approximately 1:100 (sample:KBr).
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
Instrumentation and Data Acquisition:
-
An FTIR spectrometer is used to record the spectrum.
-
The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.[1]
-
A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O, as well as the KBr matrix.
Data Presentation
XRD Data: Crystallographic Parameters
The crystalline structure of this compound has been determined to be monoclinic. The lattice parameters obtained from single-crystal XRD analysis are summarized in the table below.
| Crystallographic Parameter | Value[1] |
| Crystal System | Monoclinic |
| a | 11.103 ± 0.004 Å |
| b | 16.438 ± 0.003 Å |
| c | 13.563 ± 0.002 Å |
| α | 90° |
| β | 101.98 ± 0.04° |
| γ | 90° |
| Volume (V) | 2421.7 ų |
These values are in close agreement with previously reported data, confirming the identity of the grown crystal.[1]
FTIR Data: Vibrational Band Assignments
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The table below summarizes the major peaks and their assignments.
| Wavenumber (cm⁻¹) | Assignment[1] |
| 3451 | O-H stretching (strong) |
| 3385 | N-H asymmetric stretching (can be indicative of impurities if not expected) |
| 1651 | O-H bending |
| 1432 | B-O terminal asymmetric stretching |
The presence of strong peaks around 3451 cm⁻¹ and 1651 cm⁻¹ confirms the presence of water of hydration in the compound.[1] The band at 1432 cm⁻¹ is characteristic of the asymmetric stretching of the B-O bonds within the pentaborate anion.[1] Borate compounds typically show strong absorptions in the 1500-1200 cm⁻¹ range due to B-O stretching in trigonal BO₃ units and in the 1200-800 cm⁻¹ range for B-O stretching in tetrahedral BO₄ units.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the sequential workflow for the characterization of this compound using XRD and FTIR.
Caption: Experimental workflow for XRD and FTIR analysis.
Relationship between Techniques and Material Properties
This diagram illustrates the logical relationship between the analytical techniques and the information they provide about the material's properties.
Caption: Techniques and their corresponding material insights.
References
Unraveling the Thermal Behavior of Sodium Pentaborate Pentahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and melting point of sodium pentaborate pentahydrate (NaB₅O₈·5H₂O), a compound of interest in various scientific and industrial applications. Understanding its thermal properties is crucial for its handling, storage, and application in thermally sensitive processes. This document synthesizes available data on its thermal decomposition pathway and melting characteristics, presenting it in a clear and accessible format for technical audiences.
Thermal Properties: A Summary of Quantitative Data
The thermal behavior of this compound is characterized by a series of dehydration and decomposition steps. There is notable variation in the reported melting point in the literature, which may be attributable to different experimental conditions, sample purity, or the specific hydrate form being analyzed. The following tables summarize the key quantitative data obtained from thermal analysis studies.
Table 1: Reported Melting and Decomposition Points of this compound
| Parameter | Temperature (°C) | Analytical Method | Reference |
| Melting Point | 117 | Not Specified | [1] |
| Decomposition Temperature | 117-350 | Not Specified | [1] |
| Melting Point | 136.4 | Differential Thermal Analysis (DTA) | [2] |
| Melting Point | 197.87 | Differential Thermal Analysis (DTA) | [3] |
| Melting/Freezing Point | >500 | Not Specified | [4] |
Table 2: Thermal Decomposition Stages of Sodium Pentaborate (Na(H₄B₅O₁₀))
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Attributed Loss | Reference |
| Stage 1 | Up to 150 | 4.8 | Water Molecules | [3] |
| Stage 2 | 150 - 220 | 17 | Hydrogen | [3] |
| Stage 3 | 220 - 736 | 77 | Sodium Oxide and Borates | [3] |
Experimental Protocols for Thermal Analysis
The data presented in this guide are primarily derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques are fundamental in characterizing the thermal stability of materials.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
-
Objective: To determine the changes in mass of a sample as a function of temperature and to detect exothermic and endothermic transitions.
-
Instrumentation: A common instrument used for such analysis is the NETZSCH STA 409C.[2]
-
Methodology:
-
A precisely weighed sample of this compound is placed in a crucible, typically made of a ceramic material such as alumina (Al₂O₃).[3]
-
The crucible is placed in the furnace of the TGA/DTA instrument.
-
The sample is heated over a defined temperature range, for instance, from ambient temperature up to 1000°C.[2]
-
A constant heating rate is applied, a typical rate being 20°C/min.[2][3]
-
The analysis is conducted under a controlled atmosphere, commonly an inert gas like nitrogen, to prevent oxidative side reactions.[2][3]
-
The TGA instrument continuously measures and records the mass of the sample as a function of temperature.
-
Simultaneously, the DTA instrument measures the temperature difference between the sample and an inert reference material, revealing thermal events such as melting and decomposition.
-
Visualizing the Thermal Decomposition Pathway
The thermal decomposition of this compound is a multi-step process involving the sequential loss of water and other components. The following diagram, generated using the DOT language, illustrates this proposed pathway based on the available thermal analysis data.
Caption: Thermal decomposition pathway of this compound.
References
Unveiling the Atomic Architecture: A Structural Analysis of Sodium Pentaborate Pentahydrate
For Immediate Release
This technical guide provides a comprehensive examination of the structural characteristics of sodium pentaborate pentahydrate (NaB₅O₈·5H₂O), a compound of interest for researchers, scientists, and professionals in drug development. Through a detailed summary of crystallographic data and experimental methodologies, this document offers an in-depth understanding of the molecule's intricate atomic arrangement and bonding parameters.
Crystal Structure and Bonding Environment
This compound crystallizes in the monoclinic system, a common crystal system for borate minerals. The fundamental structural unit consists of a complex polyborate anion, [B₅O₆(OH)₄]⁻, a sodium cation (Na⁺), and water molecules of hydration. The intricate network of covalent and hydrogen bonds dictates the overall three-dimensional structure and properties of the compound.
The pentaborate anion features a core structure of five boron atoms linked by oxygen atoms. Some of these oxygen atoms are also bonded to hydrogen atoms, forming hydroxyl groups. This complex anion is a key feature of the crystal lattice, and its geometry is crucial for the compound's stability and interactions. The sodium cation is coordinated to oxygen atoms from both the pentaborate anion and the water molecules, creating a complex coordination sphere that further stabilizes the crystal structure.
Tabulated Bond Lengths
Precise bond lengths are critical for understanding the nature of chemical bonds and the geometry of the molecule. The following table summarizes the key bond lengths within the this compound structure, as determined by X-ray crystallography. These values represent the average interatomic distances and are essential for computational modeling and structure-activity relationship studies.
| Bond Type | Bond Length (Å) |
| B-O (trigonal) | ~1.37 |
| B-O (tetrahedral) | ~1.47 |
| Na-O | 2.30 - 2.60 |
Note: The B-O bond lengths vary depending on the coordination of the boron atom (trigonal or tetrahedral).
Experimental Methodology: Single-Crystal X-ray Diffraction
The determination of the crystal structure and bond lengths of this compound is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within a crystal, revealing the positions of individual atoms and the distances between them.
A generalized workflow for the structural analysis of this compound using single-crystal X-ray diffraction is outlined below:
The process begins with the growth of high-quality single crystals of this compound. A suitable crystal is then mounted on a goniometer head and placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.
The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is solved using computational methods, such as direct methods or Patterson synthesis. This initial model is then refined using a least-squares algorithm to best fit the experimental data. The final refined structure provides accurate atomic coordinates, from which precise bond lengths and angles can be calculated. The quality of the final structure is assessed using various crystallographic validation tools.
Conclusion
This technical guide has provided a detailed overview of the structural analysis of this compound, with a focus on its bond lengths and the experimental methodology used for their determination. The presented data and workflow are essential for researchers working with this compound, enabling a deeper understanding of its chemical nature and facilitating its application in various scientific and industrial fields, including drug development. The precise knowledge of its three-dimensional structure is fundamental for predicting its interactions with biological macromolecules and for the rational design of new therapeutic agents.
Natural occurrence and mineral sources of sodium pentaborate
An In-depth Technical Guide on the Natural Occurrence and Mineral Sources of Sodium Pentaborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentaborate (Na₂B₁₀O₁₆·10H₂O or more accurately Na₄B₁₀O₁₇·7H₂O for its primary mineral form) is a significant borate compound with applications ranging from agriculture to nuclear energy.[1][2] A thorough understanding of its natural occurrence and mineral sources is crucial for its sustainable exploration, extraction, and utilization in various scientific and industrial fields, including potential applications in drug development. This technical guide provides a comprehensive overview of the geology, mineralogy, and analytical characterization of sodium pentaborate's primary mineral source.
Natural Occurrence and Geological Formation
Sodium pentaborate occurs naturally as the mineral ezcurrite.[3][4] Borate minerals, in general, are formed in specific geological settings characterized by volcanic activity and arid climates.[5][6] The formation of these deposits is a multi-step process:
-
Source of Boron: Volcanic and hydrothermal activities are the primary sources of boron, which is released into the environment.[1][6]
-
Transport and Accumulation: Weathering of boron-containing rocks and transport by water leads to the accumulation of boron in closed basins, such as playas and saline lakes.[7][8]
-
Evaporation and Precipitation: In arid climates, intense evaporation concentrates the dissolved salts in these basins. This leads to the sequential precipitation of various borate minerals.[7][8] The specific minerals that form depend on the temperature, pressure, and chemical composition of the brine.[9]
Ezcurrite is typically formed from solutions derived from the dehydration of borax (Na₂B₄O₇·10H₂O) in discordant deposits within folded playa siltstones and sandstones.[10][11] It is often found in association with other borate minerals such as kernite, tincalconite, and ulexite, as well as halite.[9][10] The most significant known deposit of ezcurrite is the Tincalayu Mine in the Salar del Hombre Muerto, Catamarca Province, Argentina.[3][10]
Mineralogy of Ezcurrite
Ezcurrite is the primary mineral source of naturally occurring sodium pentaborate. Its key mineralogical properties are summarized below.
Physical Properties
| Property | Value | Citation(s) |
| Color | Colorless | [3][4] |
| Luster | Vitreous, Silky | [3][4] |
| Hardness (Mohs) | 3 - 3.5 | [3][4] |
| Density (g/cm³) | 2.053 (measured), 2.049 (calculated) | [3][4] |
| Cleavage | Perfect on {110}, good on {100}, fair on {126}, poor on {110}{101} | [3][10] |
| Tenacity | Brittle | [3][10] |
| Streak | White | [4] |
| Transparency | Transparent | [4] |
Chemical Properties and Composition
The chemical formula for ezcurrite is Na₄B₁₀O₁₇·7H₂O.[3][4] However, structural studies have shown that the formula is more accurately represented as [Na₂B₅O₇(OH)₃]·2H₂O.[3][12]
| Constituent | Weight % (Ideal) |
| Na₂O | 20.72 |
| B₂O₃ | 58.19 |
| H₂O | 21.08 |
| Total | 100.00 |
Data calculated from the ideal end-member formula.[11]
Crystallography
Ezcurrite crystallizes in the triclinic crystal system.[3][4] Detailed crystallographic data are presented in the following table.
| Parameter | Value | Citation(s) |
| Crystal System | Triclinic | [3][4] |
| Space Group | P1 | [4][10] |
| Unit Cell Dimensions | a = 8.598(2) Å, b = 9.570(2) Å, c = 6.576(2) Åα = 102.75°, β = 107.5°, γ = 71.51° | [4][10] |
| a:b:c ratio | 0.898 : 1 : 0.687 | [4] |
| Volume | 484.69 ų | [4] |
Experimental Protocols for Identification and Analysis
The identification and characterization of ezcurrite and other borate minerals involve a combination of analytical techniques.
X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases present in a mineral sample and to determine its crystal structure.
Methodology:
-
Sample Preparation: A small, representative portion of the mineral sample is finely ground to a homogenous powder (typically <10 μm particle size) using an agate mortar and pestle. The powder is then mounted onto a sample holder. For single-crystal XRD, a small, well-formed crystal is isolated and mounted on a goniometer head.
-
Data Collection: The prepared sample is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The diffracted X-rays are detected as a function of the diffraction angle (2θ). For single-crystal analysis, the crystal is rotated, and a series of diffraction patterns are collected at different orientations.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the mineral phases. For ezcurrite, characteristic peaks are observed at d-spacings of 6.936 (100), 3.074 (38), 4.494 (29), 3.135 (19), 2.780 (19), 2.039 (10), and 3.302 (8) Å.[10] For single-crystal data, the diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are used to solve and refine the crystal structure.[3]
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups present in the mineral, particularly the borate and hydroxyl groups.
Methodology:
-
Sample Preparation: A small amount of the powdered mineral sample (1-2 mg) is mixed with approximately 200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Collection: The KBr pellet is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the transmitted radiation is measured by a detector. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the sample.
-
Data Analysis: The positions and shapes of the absorption bands in the FTIR spectrum are analyzed to identify the functional groups. For borate minerals, characteristic bands corresponding to B-O stretching and bending vibrations of BO₃ and BO₄ units, as well as O-H stretching and bending vibrations of hydroxyl groups and water molecules, are observed.[13][14]
Thermal Analysis (DTA/TGA)
Objective: To study the thermal stability and decomposition behavior of the mineral, particularly the dehydration and dehydroxylation processes.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the powdered mineral sample is placed in a crucible (e.g., alumina or platinum).
-
Data Collection: The crucible is placed in a thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA). The sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen). The TGA measures the change in mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and an inert reference material.
-
Data Analysis: The TGA curve shows mass loss steps corresponding to dehydration and dehydroxylation. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions, melting, or decomposition. For borate minerals like ulexite, distinct steps of water loss can be observed, followed by crystallization at higher temperatures.[13][14]
Scanning Electron Microscopy with Energy Dispersive X-ray Spectrometry (SEM-EDS)
Objective: To observe the morphology of the mineral crystals and to determine their elemental composition.
Methodology:
-
Sample Preparation: A small fragment of the mineral or the powdered sample is mounted on an aluminum stub using conductive carbon tape or adhesive. The sample is then coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.
-
Data Collection: The prepared stub is placed in the vacuum chamber of a scanning electron microscope. A focused beam of electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons (for imaging morphology) and X-rays (for elemental analysis).
-
Data Analysis: The secondary electron detector provides a high-resolution image of the sample's surface morphology. The EDS detector collects the characteristic X-rays emitted from the sample, and the resulting spectrum shows peaks corresponding to the elements present. The relative intensities of the peaks can be used for semi-quantitative elemental analysis. For ezcurrite, the EDS spectrum will show peaks for sodium, boron, and oxygen.[13][15]
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. Sodium Pentaborate | Customized lubricator | U.S. Borax [borax.com]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. mindat.org [mindat.org]
- 5. X-Ray analysis of two phases in the barium borate, sodium barium borate and sodium borate ternary phase diagram - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Natural Borates: Expert Guide and Analysis – Colemanite [colemanite.com]
- 7. Evaporites: Rock Types, Formation, Uses, Occurrence – Geology In [geologyin.com]
- 8. ALEX STREKEISEN-Evaporite- [alexstrekeisen.it]
- 9. researchgate.net [researchgate.net]
- 10. handbookofmineralogy.org [handbookofmineralogy.org]
- 11. Ezcurrite Mineral Data [webmineral.com]
- 12. mindat.org [mindat.org]
- 13. Mineralogical and thermal characterization of borate minerals from Rio Grande deposit, Uyuni (Bolivia) [diposit.ub.edu]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. Lubrizol | Imagined for Life. Enabled by Science.™ [lubrizol.com]
Health and Safety Data for Sodium Pentaborate Pentahydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety data for sodium pentaborate pentahydrate, a boron compound with diverse applications in research and development. This document outlines the key toxicological data, experimental methodologies for safety assessment, and visual representations of relevant biological pathways and safety workflows to ensure safe handling and informed use in a laboratory setting.
Section 1: Quantitative Health and Safety Data
The following tables summarize the essential quantitative data regarding the physical, chemical, and toxicological properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | NaB₅O₈·5H₂O | [1] |
| Molecular Weight | 295.1 g/mol | [2] |
| Appearance | White, odorless, crystalline solid or powder | [2][3][4] |
| Melting Point | >500°C | [2] |
| Solubility in Water | 7.5% at 10°C; 51.0% at 100°C | [2] |
| Specific Gravity | 1.82 | [3] |
| Vapor Pressure | 0 mmHg (approx.) | [3] |
Table 2: Toxicological Data
| Endpoint | Value | Species | Method | Reference |
| Acute Oral Toxicity | LD50 > 3,000 mg/kg of body weight | Rat | Based on similar borate chemicals | [5] |
| Acute Dermal Toxicity | LD50 > 2,000 mg/kg of body weight | Rabbit | - | [5] |
| Acute Inhalation Toxicity | LC50 > 2.0 mg/L | Rat | - | [5] |
| Eye Irritation | Causes serious eye irritation | Rabbit | Similar to OECD Guideline 405 | [6] |
| Skin Irritation | Does not cause irritation to intact skin | - | - | [5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 1B) | Rat | Multigeneration study | [1][7][8][9] |
| NOAEL (Reproductive) | 17.5 mg B/kg-bw/day (male) | Rat | Multigeneration study | [9] |
| NOAEL (Developmental) | 9.6 mg B/kg-bw/day | Rat | - | [9] |
Table 3: Occupational Exposure Limits
| Organization | Limit | Notes |
| ACGIH TLV-TWA | 2 mg/m³ (inhalable fraction) | For Borate compounds, inorganic |
| ACGIH TLV-STEL | 6 mg/m³ (inhalable fraction) | For Borate compounds, inorganic |
| NIOSH REL-TWA | 1 mg/m³ | For Borates, tetra, sodium salts (Pentahydrate)[10] |
Section 2: Experimental Protocols for Key Safety Assessments
The following are representative methodologies for key toxicological studies, based on OECD guidelines. These protocols are intended to provide a framework for understanding how the toxicological data in Section 1 are generated.
Acute Oral Toxicity (as per OECD Guideline 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance when administered orally at fixed dose levels.
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[4]
-
Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dosing: The test substance is administered as a single oral dose by gavage.[4] For this compound, this would involve dissolving or suspending the solid in a suitable vehicle, such as water.
-
Dose Levels: A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg body weight.[4] The starting dose is selected based on a preliminary sighting study.[11]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[4][11]
-
Endpoint: The study allows for the classification of the substance based on the dose level at which evident toxicity or mortality is observed, rather than determining a precise LD50.[11]
Acute Dermal Toxicity (as per OECD Guideline 402)
This guideline outlines the procedure for assessing the toxicity of a substance applied to the skin.
-
Test Animals: Healthy young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.[12]
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
-
Application: A dose of 2000 mg/kg body weight of the test substance is applied uniformly over an area of at least 10% of the total body surface area. For this compound, the solid would be moistened with a small amount of a suitable vehicle (e.g., water) to ensure good contact with the skin. The treated area is then covered with a porous gauze dressing and non-irritating tape for 24 hours.
-
Observations: Animals are observed for signs of systemic toxicity and local skin reactions (erythema and edema) for 14 days. Body weight is recorded weekly.
-
Endpoint: The study determines if the dermal LD50 is greater or less than 2000 mg/kg and provides information on skin irritation and systemic toxicity.
Acute Eye Irritation/Corrosion (as per OECD Guideline 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.
-
Test Animals: Healthy, young adult albino rabbits are typically used.[13][14]
-
Procedure: A single dose of the test substance (0.1 mL of a liquid or not more than 100 mg of a solid, like finely ground this compound) is instilled into the conjunctival sac of one eye of the animal.[15][16][17][18] The other eye remains untreated and serves as a control.[13][14]
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[13] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.[14] The reversibility of any observed effects is also assessed over a period of up to 21 days.[14]
-
Endpoint: The study allows for the classification of the substance as an eye irritant or corrosive based on the severity and reversibility of the ocular lesions.
Section 3: Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a known signaling pathway affected by this compound and a general workflow for laboratory hazard assessment.
Signaling Pathway: Inhibition of Hippo Pathway in Colorectal Cancer Cells
Recent research has shown that this compound can exert anti-cancer effects by modulating the Hippo signaling pathway in colorectal cancer cells.[19][20] The diagram below illustrates this inhibitory action.
Signaling Pathway: Promotion of Hair Growth via Wnt/β-catenin Pathway
Studies have indicated that this compound can promote hair growth by inducing the anagen (growth) phase through the Wnt/β-catenin signaling pathway.[21]
Experimental Workflow: Hazard Identification and Risk Assessment in the Laboratory
This diagram outlines a logical workflow for researchers to follow when handling this compound in a laboratory setting.
References
- 1. Sodium Pentaborate | B5NaO8 | CID 131634859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abstract for RDGT94011 [ntp.niehs.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. oecd.org [oecd.org]
- 5. Facebook [cancer.gov]
- 6. env.go.jp [env.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. TR 063 - Reproductive and General Toxicology of some Inorganic Borates and Risk Assessment for Human Beings - ECETOC [ecetoc.org]
- 9. Reproductive toxicity parameters and biological monitoring in occupationally and environmentally boron-exposed persons in Bandirma, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. flashpointsrl.com [flashpointsrl.com]
- 19. Targeting Hippo Signaling Pathway with a Boron Derivative, this compound (NaB): Therapeutic Strategies in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Hippo Signaling Pathway with a Boron Derivative, this compound (NaB): Therapeutic Strategies in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound promotes hair growth through the Wnt/β-catenin pathway and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Pentaborate Pentahydrate: A Technical Guide to its Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium pentaborate pentahydrate (NaB₅O₈·5H₂O), a significant member of the borate family, has a history intertwined with the broader exploration of boron chemistry. While its constituent components, borax and boric acid, have been utilized for centuries, the specific isolation and characterization of the pentahydrate form arose from systematic studies of the sodium oxide-boric oxide-water system. This technical guide provides an in-depth exploration of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its quantitative data. Furthermore, this guide delves into its emerging role in oncology, with a focus on its mechanism of action in specific cancer cell signaling pathways.
Discovery and History
The history of this compound is not marked by a singular discovery event but rather by a gradual understanding of the complex phase relationships within the sodium borate-water system. The foundational components of sodium pentaborate have a rich history spanning centuries.
Boron compounds, in the form of borax (sodium tetraborate), were known and used in ancient civilizations for applications such as metallurgy and glassmaking.[1] The element boron itself was not isolated until 1808 by Sir Humphry Davy, Joseph Louis Gay-Lussac, and Louis Jacques Thénard.[2] Boric acid was first prepared in 1702 by Wilhelm Homberg.[3]
The specific identification of various hydrated sodium borates, including the pentahydrate, is a result of systematic physicochemical studies, particularly the elucidation of the ternary phase diagram of the Na₂O–B₂O₃–H₂O system. These studies, conducted in the late 19th and early 20th centuries, revealed the conditions of temperature and concentration under which different stable borate hydrates crystallize. While a definitive first synthesis of pure this compound is not well-documented, its existence as a stable phase under specific conditions was established through this fundamental research.
Early industrial production of borates, particularly after the discovery of large deposits in the United States in the 19th century, focused on refining naturally occurring borax.[4][5] The synthesis of other borate salts, like sodium pentaborate, likely evolved from the desire to create compounds with specific properties, such as higher boron content or different solubility characteristics, for various industrial applications.
Physicochemical Properties
This compound is a white, crystalline solid with the chemical formula NaB₅O₈·5H₂O. Its properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | NaB₅O₈·5H₂O |
| Molecular Weight | 295.1 g/mol |
| Appearance | White, crystalline solid |
| Relative Density | 1.69 at 20°C |
| Melting Point | >500°C (decomposes) |
| Solubility in Water | 7.5% at 10°C; 51.0% at 100°C |
Table 2: Chemical Composition of this compound
| Component | Theoretical Percentage |
| Boric Oxide (B₂O₃) | 58.98% |
| Sodium Oxide (Na₂O) | 10.5% |
| Water of Crystallization (H₂O) | 30.52% |
Synthesis of this compound
The contemporary and most efficient method for synthesizing this compound involves the reaction of disodium tetraborate decahydrate (borax) with orthoboric acid.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Borax and Boric Acid
This protocol is adapted from established industrial methods.
Materials:
-
Disodium tetraborate decahydrate (Borax, Na₂B₄O₇·10H₂O)
-
Orthoboric acid (H₃BO₃)
-
Purified water
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Reactant Preparation: A specific molar ratio of borax to boric acid is crucial for the formation of the pentaborate. A common starting point is a molar ratio in the range of 1:1 to 1:2 of borax to boric acid.
-
Dissolution: The calculated amounts of borax and boric acid are added to a reaction vessel containing purified water.
-
Reaction: The mixture is heated and stirred to facilitate the dissolution of the reactants and promote the formation of the pentaborate ion in solution. The temperature is typically maintained in the range of 60-80°C.
-
Crystallization: The solution is then cooled to induce the crystallization of this compound. The rate of cooling can influence crystal size and purity.
-
Isolation: The resulting crystals are separated from the mother liquor by filtration.
-
Washing: The isolated crystals are washed with cold purified water to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried in an oven at a moderate temperature (e.g., 50-60°C) to remove excess water without causing dehydration of the crystalline structure.
Characterization:
The final product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and thermal analysis (TGA/DSC) to determine the water of hydration and decomposition temperature.
Applications in Drug Development: Anticancer Properties
Recent research has highlighted the potential of this compound as an anticancer agent.[6][7][8] Studies have shown that it can selectively induce apoptosis and cell cycle arrest in various cancer cell lines, including colorectal, lung, and breast cancer.[6][8][9]
Signaling Pathway: Inhibition of the Hippo Signaling Pathway in Colorectal Cancer
One of the key mechanisms of action of this compound in colorectal cancer cells is the inhibition of the oncogenic Hippo signaling pathway.[6][7]
Caption: The effect of this compound on the Hippo signaling pathway in colorectal cancer cells.
In colorectal cancer, the Hippo pathway is often dysregulated, leading to the activation of the transcriptional co-activator YAP1.[6] Activated YAP1 translocates to the nucleus and upregulates the expression of genes such as CTGF and CYR61, which promote cell proliferation and survival.[6][7] this compound has been shown to enhance the phosphorylation of YAP1 (p-YAP1).[6][7] This phosphorylation leads to the cytoplasmic retention and inactivation of YAP1, thereby preventing its nuclear translocation and the subsequent expression of its target genes. This ultimately results in the suppression of cancer cell growth.[6]
Experimental Protocol: Cell Viability Assay (MTS Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT-29)
-
Normal colon epithelial cell line (e.g., CCD-18Co)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cell lines in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
MTS Assay: At the end of each incubation period, add the MTS reagent to each well according to the manufacturer's instructions and incubate for a specified time (e.g., 1-4 hours).
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion
This compound, a compound with a rich chemical heritage, has transitioned from a subject of fundamental phase equilibrium studies to a promising candidate in drug development. Its synthesis from readily available precursors, borax and boric acid, is well-established. The growing body of research on its selective anticancer properties, particularly its ability to modulate key signaling pathways like the Hippo pathway, underscores its potential for further investigation and development as a therapeutic agent. This technical guide provides a comprehensive overview for researchers and scientists interested in the discovery, synthesis, and biological applications of this versatile boron compound.
References
- 1. Borax and Borates - 911Metallurgist [911metallurgist.com]
- 2. briandcolwell.com [briandcolwell.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Targeting Hippo Signaling Pathway with a Boron Derivative, this compound (NaB): Therapeutic Strategies in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Hippo Signaling Pathway with a Boron Derivative, this compound (NaB): Therapeutic Strategies in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer effects of boron derivatives on non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boron Derivatives Inhibit the Proliferation of Breast Cancer Cells and Affect Tumor-Specific T Cell Activity In Vitro by Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Sodium Pentaborate Pentahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of sodium pentaborate pentahydrate (Na[B₅O₆(OH)₄]·H₂O), a compound of interest in various scientific and pharmaceutical applications. This document collates and presents key spectroscopic data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offering insights into its molecular structure and vibrational modes. Detailed experimental protocols and visual representations of analytical workflows are included to support further research and application development.
Introduction
This compound is an inorganic borate salt that exists in various structural forms.[1][2] Its utility in fields ranging from agriculture to nuclear applications and potentially in drug development necessitates a thorough understanding of its physicochemical properties.[3] Spectroscopic techniques are pivotal in elucidating the molecular structure, identifying functional groups, and ensuring quality control. This guide focuses on the vibrational spectroscopic characteristics of this compound, providing a foundational resource for its analysis.
Spectroscopic Data
The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending modes of its constituent chemical bonds, primarily B-O, O-H, and the borate network.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound reveals key information about its hydroxyl groups, water of hydration, and the borate framework.[1]
Table 1: Summary of FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3451 | O-H Stretching | [1] |
| 3385 | N-H Asymmetric Stretching (impurity note) | [1] |
| 3072 | N-H Symmetric Stretching (impurity note) | [1] |
| 1651 | O-H Bending | [1] |
| 1432 | B-O Terminal Asymmetric Stretching | [1] |
| 1356 | B-O Asymmetric Stretching | [1] |
| 1248 | B-O Asymmetric Stretching | [1] |
| 1024 | B-O Symmetric Stretching | [1] |
Note: The assignments for N-H stretching at 3385 cm⁻¹ and 3072 cm⁻¹ are likely due to impurities or specific sample preparations as the pure compound does not contain nitrogen.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and the borate backbone structure. The Raman spectrum of borate minerals is characterized by intense bands related to the B-O stretching and bending modes.[4][5] While a specific Raman spectrum for this compound is not detailed in the provided results, data from related borate minerals can offer valuable insights into the expected spectral regions. For instance, the Raman spectrum of the borate mineral pinnoite shows a strong BO stretching vibration around 900 cm⁻¹.[4][6] Polyborate anions like the pentaborate ion, [B₅O₆(OH)₄]⁻, are known to exhibit characteristic Raman bands.[7][8]
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic analysis of hydrated borates, based on common practices in the field.[9][10]
FTIR Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound.
Methodology:
-
Sample Preparation:
-
KBr Pellet Technique: Mix a small amount of finely ground this compound sample with dry potassium bromide (KBr) powder.[1] Press the mixture in a hydraulic press to form a thin, transparent pellet.
-
Mull Technique: Grind the sample with a mulling agent (e.g., Nujol or Fluorolube) to create a paste. Spread the paste between two infrared-transparent windows (e.g., KBr or CsI).[9][10]
-
-
Instrumentation:
-
Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder or the KBr pellet without the sample.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Scan the sample over the desired spectral range (e.g., 4000-400 cm⁻¹).[9][10]
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of solid this compound.
Methodology:
-
Sample Preparation:
-
Place a small amount of the crystalline or powdered sample directly onto a microscope slide or into a sample holder.
-
-
Instrumentation:
-
Employ a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Use a microscope to focus the laser beam onto the sample.
-
-
Data Acquisition:
-
Focus the laser on the sample and collect the scattered light.
-
The spectrometer disperses the light and a detector records the Raman spectrum.
-
Adjust acquisition parameters such as laser power, exposure time, and number of accumulations to optimize the signal-to-noise ratio.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the observed spectra and the molecular structure of this compound.
Caption: Workflow for FTIR analysis of this compound.
Caption: Correlation between molecular structure and spectroscopic features.
Conclusion
The spectroscopic properties of this compound, particularly its FTIR spectrum, provide a clear signature of its molecular composition and structure. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the analysis and application of this compound. Further investigations using Raman and Nuclear Magnetic Resonance (NMR) spectroscopy would provide a more complete picture of its structural dynamics.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium pentaborate - Wikipedia [en.wikipedia.org]
- 4. Vibrational spectroscopy of the borate mineral pinnoite MgB2O(OH)6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. A Raman spectroscopic and ab initio investigation of aqueous boron speciation under alkaline hydrothermal conditions: evidence for the structure and t ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02514D [pubs.rsc.org]
- 8. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Infrared Spectra of the Hydrated Borates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sodium Pentaborate Pentahydrate as a Buffer in Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentaborate pentahydrate, a salt of boric acid, offers a compelling alternative to traditional Tris-based buffers such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) for nucleic acid gel electrophoresis.[1][2][3][4] Its lower conductivity allows for the application of higher voltages, resulting in significantly reduced run times without excessive heat generation that can lead to gel melting or compromised sample integrity.[1][5][6] This characteristic makes sodium borate-based buffers particularly advantageous for high-throughput screening and rapid analysis of DNA and RNA samples. Furthermore, the use of a Tris-free buffer system can be more cost-effective.[2][5]
These application notes provide a comprehensive overview of the use of this compound in gel electrophoresis, including its advantages, limitations, and detailed protocols for its preparation and use.
Key Advantages and Considerations
Advantages:
-
Faster Run Times: Due to its low conductivity, higher voltages (up to 35 V/cm) can be applied, dramatically shortening electrophoresis run times compared to TAE and TBE buffers (typically run at 5-10 V/cm).[1]
-
Reduced Heat Generation: Lower ionic strength results in less heat production during electrophoresis, preventing gel melting and ensuring sharper, clearer bands.[1][5][6]
-
Improved Resolution of Small Fragments: Sodium borate buffers can provide excellent resolution of small DNA and RNA fragments.[3]
-
Cost-Effective: Eliminating Tris from the buffer composition can reduce the overall cost of reagents.[2][5]
Considerations:
-
Enzyme Inhibition: Borate is a known inhibitor of various enzymes.[3][7] If the nucleic acid is to be used in downstream enzymatic reactions (e.g., ligation, PCR), purification steps such as ethanol precipitation are recommended to remove any residual borate.[3]
-
Buffering Capacity: While effective for rapid electrophoresis, the buffering capacity of low-molarity sodium borate buffers may be lower than that of TBE, which is a consideration for extended runs.[7]
-
Sample Salt Concentration: High salt concentrations in the sample can affect the migration of nucleic acids in low-ionic-strength sodium borate buffers, potentially causing band distortion.[2]
Quantitative Data Presentation
The following table summarizes the key performance differences between Sodium Borate (SB), TAE, and TBE buffers.
| Parameter | Sodium Borate (SB) Buffer | Tris-acetate-EDTA (TAE) Buffer | Tris-borate-EDTA (TBE) Buffer |
| Typical Voltage | 5–35 V/cm[1] | 5–10 V/cm | 5–10 V/cm |
| Conductivity | Low[1] | High | Medium |
| Heat Generation | Low[1][5] | High[5] | Medium |
| Run Time | Fast | Slow | Medium |
| Resolution of >2kb DNA | Good | Better | Good |
| Resolution of <2kb DNA | Excellent | Good | Better[7] |
| Buffering Capacity | Moderate | Low | High |
| Enzyme Inhibition | Yes[3][7] | No | Yes[3][7] |
Experimental Protocols
Protocol 1: Preparation of 20x Sodium Borate (SB) Buffer Stock Solution
This protocol outlines the preparation of a 20x concentrated stock solution of sodium borate buffer, which can be diluted to a 1x working solution for gel preparation and as a running buffer.
Materials:
-
This compound (NaB₅O₈·5H₂O) or Sodium Tetraborate Decahydrate (Borax, Na₂B₄O₇·10H₂O)
-
Boric Acid (H₃BO₃)
-
Nuclease-free water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
To prepare a 1 L 20x stock solution (e.g., 100 mM Sodium Borate), dissolve 38.1 g of Sodium Tetraborate Decahydrate in 800 mL of nuclease-free water.
-
Alternatively, a sodium borate buffer can be prepared by titrating a solution of sodium hydroxide with boric acid. For a 20x stock (200mM NaOH), add 8g of NaOH and 47g of boric acid to 900ml of distilled water.[8]
-
Stir the solution until the solute is completely dissolved. Gentle heating may be required to fully dissolve the boric acid.[8]
-
Adjust the final volume to 1 L with nuclease-free water.
-
The pH of the 20x stock solution should be approximately 8.2.[8] Diluting to 1x will result in a working pH of around 8.0 to 8.5.
-
Store the 20x stock solution at room temperature.
Protocol 2: Agarose Gel Electrophoresis of DNA using 1x Sodium Borate (SB) Buffer
This protocol describes the casting of an agarose gel and subsequent electrophoresis of DNA samples using a 1x SB buffer.
Materials:
-
20x Sodium Borate (SB) buffer stock solution
-
Agarose (electrophoresis grade)
-
Nuclease-free water
-
Erlenmeyer flask
-
Microwave oven or heating plate
-
Gel casting tray and combs
-
Horizontal electrophoresis system
-
Power supply
-
DNA samples
-
6x DNA loading dye
-
Nucleic acid stain (e.g., Ethidium Bromide, SYBR® Safe)
-
UV transilluminator or other gel imaging system
Procedure:
Part A: Gel Preparation
-
Dilute the 20x SB buffer stock to a 1x working solution with nuclease-free water (e.g., add 50 mL of 20x stock to 950 mL of water).
-
Prepare the desired percentage agarose gel by adding the appropriate amount of agarose to the 1x SB buffer in an Erlenmeyer flask. For example, for a 1% agarose gel, add 1 g of agarose to 100 mL of 1x SB buffer.
-
Heat the mixture in a microwave oven or on a heating plate until the agarose is completely dissolved. Swirl the flask occasionally to ensure even mixing.
-
Cool the agarose solution to approximately 50-60°C.
-
Add the nucleic acid stain to the molten agarose at the manufacturer's recommended concentration and swirl gently to mix.
-
Pour the molten agarose into the gel casting tray with the combs in place.
-
Allow the gel to solidify completely at room temperature for 20-30 minutes.
Part B: Electrophoresis
-
Once the gel has solidified, carefully remove the combs.
-
Place the gel casting tray into the electrophoresis tank.
-
Fill the electrophoresis tank with 1x SB running buffer until the gel is submerged.
-
Prepare the DNA samples by mixing them with 6x loading dye in a 5:1 ratio (sample to dye).
-
Carefully load the prepared DNA samples and a DNA ladder into the wells of the gel.
-
Connect the electrophoresis tank to the power supply, ensuring the electrodes are correctly oriented (DNA will migrate towards the positive anode).
-
Apply a constant voltage in the range of 100-300V. For a standard mini-gel, a run at 150-200V for 15-30 minutes is often sufficient.
-
Monitor the progress of the electrophoresis by observing the migration of the loading dye.
-
Once the desired separation has been achieved, turn off the power supply and disconnect the electrodes.
-
Carefully remove the gel from the electrophoresis tank and visualize the DNA bands using a UV transilluminator or other appropriate gel imaging system.
Visualizations
Caption: Workflow for agarose gel electrophoresis using sodium pentaborate buffer.
Caption: Relationship between sodium borate buffer properties and experimental outcomes.
References
- 1. SB buffer - Wikipedia [en.wikipedia.org]
- 2. lclane.net [lclane.net]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. TBE buffer - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. genomics.lsu.edu [genomics.lsu.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. utminers.utep.edu [utminers.utep.edu]
Application Notes and Protocols: Sodium Pentaborate Pentahydrate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentaborate pentahydrate (NaB₅O₈·5H₂O), a boron compound, has garnered significant interest in the biomedical field. While traditionally used in various industrial applications, recent research has highlighted its potential as a therapeutic agent, particularly in cancer therapy and wound healing. Although its role as a direct drug delivery vehicle for other therapeutic agents is an emerging area with limited specific data, its incorporation into hydrogel systems provides a promising platform for controlled release applications. These application notes provide an overview of the therapeutic applications of this compound and protocols for its synthesis and evaluation, including its use in hydrogel formulations that can serve as drug delivery systems.
Therapeutic Applications of this compound
This compound has demonstrated intrinsic therapeutic properties, primarily investigated in the contexts of anticancer activity and wound healing.
Anticancer Activity
This compound has been shown to exhibit selective cytotoxicity against various cancer cell lines, including colorectal, hepatocellular, and non-small cell lung cancer.[1][2][3] The primary mechanism of its anticancer effect involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4] A key molecular target is the Hippo signaling pathway, an important regulator of cell proliferation and apoptosis.[1][5]
Key Findings:
-
Selective Cytotoxicity: Demonstrates toxicity to cancer cells with minimal effect on normal cells.[1][3]
-
Induction of Apoptosis: Upregulates pro-apoptotic proteins (e.g., BAX) and downregulates anti-apoptotic proteins (e.g., BCL-2).[1]
-
Cell Cycle Arrest: Causes cell cycle arrest, often at the G2/M phase, inhibiting cancer cell proliferation.[3][4]
-
Modulation of Hippo Pathway: Inhibits the oncogenic Hippo signaling pathway by promoting the phosphorylation of Yes-associated protein 1 (YAP1) and decreasing the expression of its target genes, CTGF and CYR61.[1][5]
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value (µg/mL) after 72h | Reference |
| HCT-116 | Colorectal Cancer | 415.2 | [3] |
| HT-29 | Colorectal Cancer | 1056 | [3] |
| COLO-205 | Colorectal Cancer | 1018 | [3] |
| A549 | Non-Small Cell Lung Cancer | Not specified, but significant decrease in survival | [3] |
| HepG2 | Hepatocellular Carcinoma | Dose and time-dependent cytotoxicity | [2] |
| Hep3B | Hepatocellular Carcinoma | Dose and time-dependent cytotoxicity | [2] |
Wound Healing
This compound, particularly when formulated into hydrogels, has been shown to promote cutaneous wound healing.[6][7]
Key Findings:
-
Enhanced Cell Migration: Increases the migration of primary human fibroblasts, which is crucial for wound closure.[6]
-
Increased Growth Factor Expression: Upregulates the expression of important growth factors and cytokines involved in healing, such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[6]
-
Improved Wound Contraction and Collagen Deposition: In vivo studies have shown that hydrogel formulations containing this compound lead to faster wound contraction and increased collagen deposition.[6][7]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from patented synthesis methods.[8][9][10]
Materials:
-
Disodium tetraborate decahydrate (Borax)
-
Orthoboric acid
-
Purified water
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Filtration apparatus
Procedure:
-
Prepare a saturated solution of disodium tetraborate decahydrate in purified water by stirring for 10-15 minutes.
-
In a separate container, dissolve orthoboric acid in purified water.
-
Slowly add the orthoboric acid solution to the disodium tetraborate decahydrate solution while stirring continuously. The molar ratio of the reactants should be optimized based on the desired yield.
-
Continue stirring the mixture at room temperature for a period of up to five days to allow for the reaction to complete.
-
After the reaction period, collect the resulting crystalline precipitate of this compound by filtration.
-
Wash the crystals with a small amount of cold purified water to remove any unreacted starting materials.
-
Dry the final product at room temperature.
Formulation of this compound Hydrogel
This is a general protocol for preparing a hydrogel containing this compound, which can be adapted for drug delivery purposes by incorporating a therapeutic agent.[6]
Materials:
-
This compound
-
Pluronic F68 and F127 (or other suitable hydrogel-forming polymers)
-
Therapeutic agent (drug)
-
Phosphate-buffered saline (PBS)
-
Magnetic stirrer and stir bar
-
Vials
Procedure:
-
Prepare a stock solution of the chosen hydrogel-forming polymer(s) (e.g., Pluronics) in cold PBS.
-
In a separate vial, dissolve the desired concentration of this compound and the therapeutic agent in PBS.
-
Slowly add the polymer solution to the this compound/drug solution while stirring gently on a magnetic stirrer in a cold environment (e.g., on ice) to prevent premature gelation.
-
Continue stirring until a homogenous solution is obtained.
-
The resulting formulation can be stored at a low temperature and will form a gel at physiological temperature (37 °C).
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.[11]
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Normal cell line (for comparison, e.g., CCD-18CO)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the different concentrations of the this compound solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 24, 48, and 72 hours.
-
At the end of each incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37 °C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
In Vitro Drug Release Study from Hydrogel
This is a general protocol to evaluate the release of a therapeutic agent from a this compound-containing hydrogel.
Materials:
-
Drug-loaded this compound hydrogel
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Incubator or water bath at 37 °C
-
Centrifuge tubes or dialysis membrane
-
Spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a centrifuge tube or a dialysis bag.
-
Add a defined volume of pre-warmed PBS (37 °C) to the tube or the external dialysis medium.
-
Place the tubes or dialysis setup in an incubator or shaking water bath at 37 °C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound-based drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Targeting Hippo Signaling Pathway with a Boron Derivative, this compound (NaB): Therapeutic Strategies in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. JP2008511532A - Improved synthesis of this compound (NaB5O8 · 5H2O), pharmaceutical composition containing the same and use thereof - Google Patents [patents.google.com]
- 10. EP1790349A1 - IMPROVEMENTS TO SYNTHESIS, PHARMACEUTICAL COMPOSITIONS AND USES OF this compound (NaB5O8.5H2O) - Google Patents [patents.google.com]
- 11. This compound and pluronic containing hydrogel increases cutaneous wound healing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium pentaborate pentahydrate as a neutron absorber in nuclear reactors
Application Notes: Sodium Pentaborate Pentahydrate as a Neutron Absorber
Introduction
Sodium pentaborate (Na₂O·5B₂O₃), typically in its hydrated form, is a critical material in the nuclear industry, primarily utilized for its neutron-absorbing properties.[1][2] The efficacy of sodium pentaborate as a neutron absorber stems from the high thermal neutron absorption cross-section of the Boron-10 (¹⁰B) isotope, which is present in natural boron at an abundance of approximately 20%.[3] In nuclear reactors, materials with high neutron absorption cross-sections are known as neutron poisons because they remove neutrons from the chain reaction, thereby controlling or shutting it down.[2]
Primary Application: Standby Liquid Control Systems
The most prominent application of sodium pentaborate is in the Standby Liquid Control (SLC) systems of Boiling Water Reactors (BWRs).[4][5] The SLC system serves as a secondary, independent method to achieve and maintain reactor shutdown (scram) in the event that primary control rod insertion fails.[4] When activated, the SLC system injects a concentrated aqueous solution of sodium pentaborate into the reactor core.[4][5] The dissolved boron rapidly absorbs thermal neutrons, halting the nuclear fission chain reaction and bringing the reactor to a subcritical state.[3]
Solutions are typically prepared by dissolving borax and boric acid in demineralized water.[5] The concentration is carefully controlled, often around 13% by weight of sodium pentaborate decahydrate, to ensure sufficient neutron absorption capability while preventing precipitation at the system's operating temperatures (approximately 80-86°F).[4][5] To further enhance safety and performance, sodium pentaborate enriched with the ¹⁰B isotope can be used.[5][6] This allows for a lower solution concentration, which in turn reduces the saturation temperature and eliminates the need for heated storage tanks.[5][6]
Material Properties and Advantages
Sodium pentaborate offers several advantages for this application:
-
High Solubility: It is highly soluble in water, allowing for the preparation of solutions with a sufficiently high boron concentration for effective reactor shutdown.[7][8]
-
Chemical Stability: The solution is chemically stable under normal storage conditions.[7]
-
Corrosion Compatibility: Aqueous sodium pentaborate solutions are considered a mild environment for reactor materials, particularly stainless steel. The solution's near-neutral pH mitigates the risk of severe corrosion compared to more acidic boric acid solutions used in other reactor types.[4]
Data Presentation: Properties and Parameters
The following tables summarize key quantitative data for this compound and its application in nuclear reactors.
Table 1: Physical and Chemical Properties of Sodium Pentaborate
| Property | Value | Source |
| Chemical Formula | Na(H₄B₅O₁₀) or NaB₅O₈·5H₂O | [9] |
| Molecular Weight | 590.2 g/mol (decahydrate form used in SLC systems) | [7] |
| Appearance | White, crystalline solid | [7] |
| Relative Density | 1.69 at 20°C | [7] |
| Melting Point | 198°C[9] | [9] |
| Solubility in Water (by weight) | 7.5% at 10°C; 51.0% at 100°C | [7] |
| pH of Solution (13.75 wt%) | ~6.8 - 7.1 | [4] |
| Chemical Composition (Theoretical) | Boric Oxide (B₂O₃): 58.98%, Sodium Oxide (Na₂O): 10.5%, Water (H₂O): 30.52% | [7] |
Table 2: Typical SLC System Operational Parameters
| Parameter | Value | Source |
| Solution Concentration | 13% by weight (sodium pentaborate decahydrate) | [5] |
| Required Boron-10 Enrichment | Natural (~20%) or enriched (customized) | [5][6] |
| Storage Tank Temperature | 80 ± 5°F (~27-30°C) to prevent precipitation | [5] |
| Injection Flow Rate (per pump) | > 39 gpm (gallons per minute) | [5] |
| Solution pH | Near neutral | [4] |
Experimental Protocols
The following protocols outline methodologies for the preparation, qualification, and monitoring of sodium pentaborate solutions for use in nuclear reactors. These are synthesized from established nuclear industry practices for handling and testing neutron absorbers.[10][11]
Protocol 1: Preparation and Qualification of Neutron Absorber Solution
1. Objective: To prepare a sodium pentaborate solution of a specified concentration and to verify its boron content and isotopic enrichment.
2. Materials & Equipment:
- Demineralized water
- Boric acid (H₃BO₃) and Borax (Na₂B₄O₇·10H₂O) or commercial Sodium Pentaborate
- Calibrated mixing tank with heating and agitation capabilities
- Volumetric flasks, pipettes, and balances
- pH meter
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or similar elemental analysis equipment
- Thermal Ionization Mass Spectrometry (TIMS) for isotopic analysis
3. Procedure:
- Calculation: Determine the required mass of boric acid and borax (or sodium pentaborate) and the volume of demineralized water to achieve the target solution concentration (e.g., 13% by weight).
- Mixing: Add the calculated volume of demineralized water to the mixing tank. Heat the water to the specified mixing temperature (e.g., 80°F) while agitating.[5]
- Dissolution: Slowly add the pre-weighed boron compounds to the heated water. Continue agitation until all solids are completely dissolved.
- Homogenization: Once dissolved, continue mixing for a minimum of 60 minutes to ensure a homogenous solution.
- Sampling: After homogenization, extract a representative sample for analysis.
- Concentration Verification: Use ICP-MS to determine the total boron concentration in the solution. Compare the result against the target concentration.
- Isotopic Analysis: Use TIMS to determine the ¹⁰B isotopic abundance. This is critical if enriched boron is specified.
- pH Measurement: Measure the pH of the solution at a controlled temperature (e.g., 20°C). The pH should be near neutral.[4]
- Qualification: The solution is qualified for use if the boron concentration, ¹⁰B enrichment, and pH are all within the technical specifications.
Protocol 2: Corrosion Coupon Testing
1. Objective: To evaluate the long-term corrosive effects of the sodium pentaborate solution on reactor materials (e.g., stainless steel) under simulated operational conditions.
2. Materials & Equipment:
- Corrosion coupons of relevant reactor materials (e.g., 316L Stainless Steel)
- Qualified sodium pentaborate solution
- Sealed, temperature-controlled immersion bath or autoclave
- Analytical balance (microgram sensitivity)
- Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
- "Coupon tree" or similar rack for holding coupons in the test environment[11]
3. Procedure:
- Coupon Preparation: Clean, degrease, and precisely weigh each material coupon. Record its initial dimensions and surface condition.
- Immersion: Mount the coupons on a non-conductive rack ("coupon tree") and fully immerse them in the sodium pentaborate solution within the test vessel.[11]
- Environmental Simulation: Seal the vessel and maintain it at the target temperature (e.g., 86°F or higher to accelerate aging) for an extended period (e.g., 1,000 - 10,000 hours).
- Periodic Removal: At predefined intervals, remove a subset of coupons for analysis.
- Post-Test Analysis:
- Visually inspect each coupon for signs of corrosion (pitting, discoloration).
- Clean the coupons according to a standard procedure (e.g., ASTM G1) to remove any surface deposits.
- Re-weigh the cleaned coupons to determine mass loss. Calculate the corrosion rate (e.g., in mils per year).
- Analyze the coupon surface using SEM/EDS to identify localized corrosion mechanisms and changes in surface composition.
- Evaluation: Compare the corrosion rate and observed degradation against acceptable limits for reactor components.
Visualizations
The following diagrams illustrate key workflows and logical relationships associated with the use of sodium pentaborate in nuclear reactors.
References
- 1. Sodium pentaborate - Wikipedia [en.wikipedia.org]
- 2. Neutron poison - Wikipedia [en.wikipedia.org]
- 3. Borates in nuclear energy: Preventive and emergency nuclear safety | U.S. Borax [borax.com]
- 4. nrc.gov [nrc.gov]
- 5. nrc.gov [nrc.gov]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Sodium Pentaborate | Customized lubricator | U.S. Borax [borax.com]
- 8. Sodium pentaborate [sitem.herts.ac.uk]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Neutron Absorbers: Qualification and Acceptance Tests | INMM Resources [resources.inmm.org]
- 11. nrc.gov [nrc.gov]
Application Notes and Protocols for Utilizing Sodium Pentaborate Pentahydrate as a Fertilizer in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentaborate pentahydrate is a water-soluble source of boron, an essential micronutrient for plant growth and development. Boron plays a critical role in various physiological processes, including cell wall synthesis, sugar transport, and reproductive functions such as pollination and seed set.[1] Its deficiency in agricultural soils can lead to significant reductions in crop yield and quality. These application notes provide detailed protocols for the effective use of this compound as a boron fertilizer in agricultural research and field applications.
Chemical and Physical Properties
This compound is a crystalline powder. Commercially available products, such as Solubor®, are formulations of disodium octaborate tetrahydrate, which readily dissolve in water for application.[1][2][3]
Table 1: Chemical and Physical Properties of a Commercial Sodium Borate Product (Solubor®)
| Property | Value |
| Boron (B) Content | 20.5% |
| Chemical Formula | Na₂B₈O₁₃·4H₂O |
| Form | Fine Powder |
| Solubility in Water | Highly soluble |
Source: U.S. Borax[2]
Data Presentation: Application Rates and Crop Responses
The application of this compound can significantly enhance crop yields, particularly in boron-deficient soils. The optimal application rate varies depending on the crop species, soil type, and application method (soil or foliar).
Table 2: Recommended Soil Application Rates of Boron for Various Crops
| Crop | Boron (B) Application Rate ( kg/ha ) |
| Alfalfa | 2.0 - 4.0 |
| Canola | 1.0 - 3.0 |
| Cotton | 1.0 - 2.0 |
| Corn | 0.5 - 1.0 |
| Soybean | 0.5 - 1.0 |
| Sugar Beets | 1.0 - 3.0 |
| Sunflowers | 1.0 - 2.0 |
| Wheat | 0.5 - 1.0 |
Note: These are general recommendations. It is crucial to perform soil and/or plant tissue analysis to determine the specific boron requirements for a particular field.
Table 3: Quantitative Impact of Boron Fertilization on Crop Yield
| Crop | Boron Fertilizer | Application Rate (kg B/ha) | Yield Increase (%) | Reference |
| Green Gram | Solubor® (Foliar) | 0.2% solution | 13.4% | [4] |
| Wheat | Boric Acid (Foliar) | 0.4% solution | 15-20% | [5] |
| Black Gram | Boron (Soil) | 2.25 | Significant increase | [4] |
| Green Gram | Boron (Soil) | 1.50 | Significant increase | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Foliar Application
This protocol outlines the preparation of a stock solution and working solutions for foliar application of this compound.
Materials:
-
This compound (e.g., Solubor® with 20.5% Boron)
-
Distilled water
-
Volumetric flasks (1 L, 500 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Calculate the required amount of this compound: To prepare a solution with a specific boron concentration, use the following formula:
Amount of product (g/L) = (Desired Boron concentration (g/L) / Boron content in product (%)) * 100
For example, to prepare a 1 L stock solution of 1000 ppm (1 g/L) Boron using a product with 20.5% Boron:
Amount of product (g/L) = (1 g/L / 20.5) * 100 = 4.88 g
-
Prepare the stock solution (1000 ppm B): a. Weigh 4.88 g of the this compound product. b. Add approximately 800 mL of distilled water to a 1 L volumetric flask. c. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. d. Slowly add the weighed product to the water while stirring until it is completely dissolved. e. Once dissolved, bring the volume up to the 1 L mark with distilled water.
-
Prepare working solutions: Use the stock solution to prepare working solutions of desired concentrations using the dilution formula: C₁V₁ = C₂V₂.
For example, to prepare 500 mL of a 100 ppm Boron working solution from the 1000 ppm stock solution:
V₁ = (C₂V₂) / C₁ = (100 ppm * 500 mL) / 1000 ppm = 50 mL
a. Measure 50 mL of the 1000 ppm stock solution using a graduated cylinder. b. Transfer it to a 500 mL volumetric flask. c. Add distilled water to the 500 mL mark.
Protocol 2: Field Trial for Soil Application of this compound
This protocol describes a randomized complete block design (RCBD) for a field trial to evaluate the effect of soil-applied this compound on crop yield.
Experimental Design:
-
Treatments: At least four levels of boron application (e.g., 0, 0.5, 1.0, and 2.0 kg B/ha) and a control (no boron).
-
Replicates: A minimum of four replicates for each treatment.
-
Plot Size: Dependent on the crop and available land, but should be large enough to minimize edge effects (e.g., 5m x 6m).
-
Randomization: Treatments should be randomly assigned to plots within each block.
Procedure:
-
Site Selection and Preparation: a. Select a field with known or suspected boron deficiency based on soil tests. b. Prepare the field according to standard practices for the chosen crop (plowing, harrowing, etc.). c. Mark out the experimental plots and blocks according to the design.
-
Fertilizer Application: a. Calculate the amount of this compound product needed for each plot based on the desired boron application rate. b. For uniform distribution, mix the calculated amount of the boron fertilizer with a carrier such as sand or a basal dose of NPK fertilizer for each plot. c. Broadcast the mixture evenly over the surface of each plot before the final tillage operation. d. Incorporate the fertilizer into the top 10-15 cm of soil using a cultivator or rotavator.
-
Sowing and Crop Management: a. Sow the crop at the recommended seed rate and spacing. b. Follow standard agronomic practices for irrigation, weed control, and pest management for all plots.
-
Data Collection: a. Record plant height, number of branches/tillers, and other relevant growth parameters at different growth stages. b. At maturity, harvest the plants from a pre-defined net plot area within each plot to avoid border effects. c. Record the total biomass and grain/fruit yield for each plot. d. Collect plant and soil samples for boron analysis.
-
Data Analysis: a. Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine the statistical significance of the treatments. b. Compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) if the F-test is significant.
Protocol 3: Determination of Boron Concentration in Plant Tissue
This protocol outlines the dry ashing method followed by colorimetric determination using the Azomethine-H method.[6][7][8]
Materials:
-
Dried and ground plant tissue samples
-
Muffle furnace
-
Porcelain crucibles
-
0.36 N Sulfuric acid (H₂SO₄)
-
Azomethine-H reagent
-
Boric acid standards
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Dry Ashing: a. Weigh 1-2 g of the dried and ground plant tissue into a porcelain crucible. b. Place the crucible in a muffle furnace and ash the sample at 500-550°C for 4-6 hours, or until a white or gray ash is obtained. c. Allow the crucibles to cool completely.
-
Ash Extraction: a. To the cooled ash, add 10 mL of 0.36 N H₂SO₄. b. Swirl gently to dissolve the ash and let it stand for 1 hour at room temperature.
-
Colorimetric Determination: a. Prepare a series of boric acid standards of known concentrations. b. Pipette an aliquot of the sample extract and the standards into test tubes. c. Add the Azomethine-H reagent to each tube and mix well. d. Allow the color to develop for a specified time (usually 30-60 minutes). e. Measure the absorbance of the samples and standards at the appropriate wavelength (typically 420 nm) using a spectrophotometer.
-
Calculation: a. Create a standard curve by plotting the absorbance of the standards against their known boron concentrations. b. Determine the boron concentration in the sample extracts from the standard curve. c. Calculate the boron concentration in the original plant tissue, taking into account the initial sample weight and dilution factors.
Signaling Pathways and Logical Relationships
Boron deficiency in plants triggers a complex signaling network involving various plant hormones, primarily auxin, cytokinin, and ethylene, which collectively regulate root growth and development.
Boron Uptake and Transport Workflow
The uptake and transport of boron within the plant is a critical process for its distribution to various tissues.
Caption: Workflow of Boron Uptake and Transport in Plants.
Signaling Pathway in Response to Boron Deficiency
Boron deficiency leads to the inhibition of root elongation through a signaling cascade that involves the interplay of auxin, cytokinin, and ethylene.[9][10][11][12]
Caption: Hormonal Signaling Cascade in Response to Boron Deficiency.
References
- 1. incitecpivotfertilisers.com.au [incitecpivotfertilisers.com.au]
- 2. Solubor | Best choice for foliar applications | U.S. Borax [agriculture.borax.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. arvumplantlabs.com [arvumplantlabs.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Crosstalk of Cytokinin with Ethylene and Auxin for Cell Elongation Inhibition and Boron Transport in Arabidopsis Primary Root under Boron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk of Cytokinin with Ethylene and Auxin for Cell Elongation Inhibition and Boron Transport in Arabidopsis Primary Root under Boron Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytohormones in plant responses to boron deficiency and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Root Responses to Boron Deficiency Mediated by Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Pentaborate Pentahydrate in the Synthesis of Other Boron Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of sodium pentaborate pentahydrate as a key starting material in the synthesis of other valuable boron compounds. The following sections outline methodologies for the preparation of boric acid and borate esters, as well as the synthesis of this compound itself.
Application Note 1: Synthesis of Boric Acid from this compound
Boric acid is a fundamental boron compound with wide applications in various fields, including as an antiseptic, insecticide, and a precursor for other boron-containing molecules. This compound can be efficiently converted to boric acid through acidification.
Experimental Protocol:
-
Dissolution: In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 29.4 g (0.1 mol) of this compound (NaB₅O₈·5H₂O) in 200 mL of deionized water. Gentle heating to approximately 50-60°C may be required to facilitate complete dissolution.
-
Acidification: While stirring, slowly add 2 M sulfuric acid to the sodium pentaborate solution. The boric acid will begin to precipitate as the pH of the solution decreases. Continue adding the acid until the pH of the solution is approximately 3-4, which can be checked with pH paper. The overall reaction is: NaB₅O₈·5H₂O + H₂SO₄ → 5H₃BO₃ + Na₂SO₄
-
Crystallization: Cool the mixture in an ice bath for at least 30 minutes to ensure maximum crystallization of the boric acid.
-
Isolation: Collect the precipitated boric acid crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two portions of 50 mL of cold deionized water to remove any remaining sodium sulfate.
-
Drying: Dry the purified boric acid crystals in a desiccator over a suitable drying agent or in a drying oven at a temperature below 70°C to a constant weight.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | Boric Acid (H₃BO₃) | N/A |
| Theoretical Yield | 30.9 g | Calculated |
| Typical Experimental Yield | 27.8 - 29.4 g (90-95%) | Estimated |
| Purity | >99% | Estimated |
Reaction Workflow:
Caption: Workflow for the synthesis of boric acid.
Application Note 2: Synthesis of Trimethyl Borate from this compound
Borate esters, such as trimethyl borate, are versatile reagents in organic synthesis, serving as precursors to boronic acids and as mild Lewis acids. A common method for their synthesis is the esterification of a boron source with an alcohol in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 14.7 g (0.05 mol) of this compound.
-
Addition of Alcohol: To the flask, add 100 mL of methanol.
-
Acid Catalyst: Slowly add 5 mL of concentrated sulfuric acid to the stirred suspension. The addition is exothermic and should be done carefully.
-
Esterification and Distillation: Heat the mixture to reflux. Trimethyl borate will form and, due to its low boiling point (68-69°C), will distill over. The reaction is: NaB₅O₈·5H₂O + 5CH₃OH + H₂SO₄ → 5B(OCH₃)₃ + Na₂SO₄ + 10H₂O
-
Collection: Collect the distillate, which is primarily trimethyl borate, in a receiving flask cooled in an ice bath. The distillation should be continued until no more product is collected.
-
Purification: The collected trimethyl borate can be further purified by fractional distillation if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | Trimethyl Borate (B(OCH₃)₃) | N/A |
| Theoretical Yield | 26.0 g | Calculated |
| Typical Experimental Yield | 18.2 - 20.8 g (70-80%) | Estimated |
| Boiling Point | 68-69 °C | [1] |
Reaction Workflow:
Caption: Workflow for trimethyl borate synthesis.
Application Note 3: Synthesis of this compound
For applications requiring high-purity this compound, or when starting from more common boron sources, the following protocol can be used. This method involves the reaction of disodium tetraborate decahydrate (borax) with orthoboric acid.[2][3]
Experimental Protocol:
-
Reactant Preparation: In a large beaker, prepare a solution by dissolving 381.4 g of disodium tetraborate decahydrate (Borax) in 500 mL of purified water.[2][3] Heat the mixture to facilitate dissolution.
-
Reaction: To the borax solution, add 123.7 g of orthoboric acid.[2][3] Stir the mixture continuously. The reaction to form sodium pentaborate is: Na₂B₄O₇·10H₂O + 6H₃BO₃ → 2(NaB₅O₈·5H₂O) + 9H₂O
-
Crystallization: Allow the solution to cool slowly to room temperature. This compound will crystallize out of the solution. The process can be allowed to proceed for up to five days to maximize yield.[2][3]
-
Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold water.
-
Drying: Dry the crystals to a constant weight.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material 1 | Disodium Tetraborate Decahydrate (Borax) | [2][3] |
| Starting Material 2 | Orthoboric Acid | [2][3] |
| Product | This compound | [2][3] |
| Reaction Time | Up to 5 days | [2][3] |
| Purity | High | [2][3] |
Synthesis Pathway:
References
Application Notes and Protocols for Sodium Pentaborate Pentahydrate as a Cross-Linking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentaborate pentahydrate (NaB₅O₈·5H₂O) is a boron-containing compound that can be utilized as a versatile cross-linking agent for various polymers, particularly those possessing hydroxyl (-OH) groups in their structure. This cross-linking capability allows for the modification of polymer properties, leading to the formation of hydrogels and other materials with tailored characteristics. The ability to control the degree of cross-linking makes this compound a valuable tool in the development of materials for applications in drug delivery, tissue engineering, and other biomedical fields.
The cross-linking mechanism of borate compounds with diols (compounds with two hydroxyl groups) is well-established and proceeds through the formation of borate-diol esters. In an aqueous solution, this compound can form borate ions which can then react with the hydroxyl groups on polymer chains, creating a three-dimensional network structure. This process is often reversible, imparting unique properties such as self-healing and shear-thinning to the resulting materials.
Mechanism of Cross-Linking
The cross-linking of hydroxyl-containing polymers by this compound involves the formation of a "di-diol" complex. In an aqueous environment, the pentaborate anion can hydrolyze to form boric acid and borate ions. The borate ion, B(OH)₄⁻, is the key species that reacts with pairs of hydroxyl groups on the polymer chains. This reaction forms a reversible covalent bond, creating a cross-link between different polymer chains or different segments of the same chain. The dynamic nature of these boronate ester bonds, which can form and break in response to stimuli like pH or temperature, is responsible for the interesting rheological properties of these materials.
dot
Caption: Cross-linking mechanism of hydroxyl-containing polymers with this compound.
Applications
The unique properties of polymers cross-linked with this compound open up a range of potential applications, particularly in the biomedical field:
-
Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, and the release can be controlled by the degradation of the cross-links in response to specific physiological conditions.
-
Tissue Engineering: The biocompatible and biodegradable nature of these hydrogels makes them suitable as scaffolds for cell growth and tissue regeneration.
-
Wound Dressings: The high water content and soft consistency of the hydrogels can provide a moist environment conducive to wound healing.
-
Injectable Hydrogels: The shear-thinning behavior allows the hydrogel to be injected through a syringe and then rapidly reform its structure at the target site.
Data Presentation
The following tables summarize the key properties of polymers cross-linked with borate compounds. While specific quantitative data for this compound is limited in the literature, the data for closely related borate cross-linkers like sodium borate (borax) and boric acid provide a valuable reference point for expected trends. Researchers should perform specific experimental validation for this compound.
Table 1: Effect of Cross-linker Concentration on Gelation Time
| Polymer System | Cross-linker | Cross-linker Concentration (wt%) | Gelation Time (minutes) | Reference |
| Polyvinyl Alcohol (PVA) | Sodium Borate | 1 | ~5 | General Observation |
| Polyvinyl Alcohol (PVA) | Sodium Borate | 2 | < 2 | General Observation |
| Guar Gum | Borax | 0.5 | 10 - 15 | General Observation |
Table 2: Mechanical Properties of Borate Cross-linked Hydrogels
| Polymer System | Cross-linker | Cross-linker Concentration (wt%) | Tensile Strength (MPa) | Modulus of Elasticity (kPa) | Reference |
| Polypropylene/SPP Composite | This compound | 1 | 34.5 | - | [1] |
| Polypropylene/SPP Composite | This compound | 3 | 35.2 | - | [1] |
| Polypropylene/SPP Composite | This compound | 5 | 35.8 | - | [1] |
| PVA Hydrogel | Borax | 1 | 0.1 - 0.5 | 10 - 50 | Estimated Range |
Note: Data for polypropylene composite is included for reference, though it is not a hydrogel system.
Table 3: Swelling Ratio of Borate Cross-linked Hydrogels
| Polymer System | Cross-linker | Cross-linker Concentration (wt%) | Swelling Ratio (%) | Reference |
| Cellulose Hydrogel | Borax | 0.5 | ~600 | [2] |
| Cellulose Hydrogel | Borax | 1.0 | ~800 | [2] |
| Cellulose Hydrogel | Borax | 1.5 | ~900 | [2] |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of hydrogels using this compound as a cross-linking agent. It is crucial to optimize the concentrations and conditions for each specific polymer and application.
Protocol 1: Preparation of a Polyvinyl Alcohol (PVA) Hydrogel
Objective: To prepare a simple hydrogel by cross-linking PVA with this compound.
Materials:
-
Polyvinyl alcohol (PVA), medium molecular weight
-
This compound (NaB₅O₈·5H₂O)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Weighing scale
Procedure:
-
Prepare PVA Solution:
-
Weigh the desired amount of PVA powder (e.g., 5 g for a 5% w/v solution).
-
Slowly add the PVA powder to a beaker containing the desired volume of deionized water (e.g., 100 mL) while stirring continuously.
-
Heat the solution to 80-90°C on a hot plate with continuous stirring until the PVA is completely dissolved. This may take 1-2 hours.
-
Allow the PVA solution to cool to room temperature.
-
-
Prepare this compound Solution:
-
Weigh the desired amount of this compound (e.g., 1 g for a 1% w/v solution).
-
Dissolve the this compound in a separate beaker with deionized water (e.g., 100 mL) at room temperature with stirring.
-
-
Cross-linking:
-
While vigorously stirring the PVA solution, slowly add the this compound solution dropwise.
-
Continue stirring and observe the change in viscosity. The solution will gradually thicken and form a gel.
-
The ratio of PVA solution to cross-linker solution can be varied to control the gel properties (e.g., 10:1 v/v).
-
dot
Caption: Experimental workflow for preparing a PVA hydrogel.
Protocol 2: Characterization of Hydrogel Properties
Objective: To determine the swelling ratio, gel fraction, and mechanical properties of the prepared hydrogel.
A. Swelling Ratio Determination:
-
Prepare a hydrogel sample of a known weight (W_dry).
-
Immerse the hydrogel in deionized water or a buffer solution at a specific temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).
-
Continue until the weight of the hydrogel becomes constant (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100
B. Gel Fraction Determination:
-
Immerse a known weight of the prepared hydrogel (W_initial) in a large volume of deionized water for 48 hours to extract the un-cross-linked polymer (sol fraction).
-
Carefully remove the swollen hydrogel and dry it in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved (W_final).
-
Calculate the gel fraction using the following formula: Gel Fraction (%) = (W_final / W_initial) x 100
C. Mechanical Testing (Tensile Strength):
-
Cast the hydrogel into a specific shape (e.g., dumbbell-shaped) for tensile testing.
-
Use a universal testing machine to perform tensile tests on the hydrogel samples.
-
Record the stress-strain curve and determine the tensile strength (the maximum stress the material can withstand before breaking) and Young's modulus (a measure of stiffness).
dot
Caption: Workflow for hydrogel characterization.
Conclusion
This compound serves as an effective cross-linking agent for hydroxyl-containing polymers, enabling the formation of hydrogels with tunable properties. The reversible nature of the borate-diol cross-links imparts unique characteristics that are advantageous for various biomedical applications. The provided protocols offer a starting point for researchers to explore the potential of this compound in their specific polymer systems. It is essential to conduct thorough characterization to understand the relationship between the cross-linker concentration and the resulting material properties to design materials with the desired performance for their intended application. Further research is warranted to expand the quantitative data available for polymers specifically cross-linked with this compound.
References
Sodium Pentaborate Pentahydrate: Application Notes and Protocols for Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pentaborate pentahydrate, a salt of boric acid, has historically been used in cosmetic formulations for various functions, including as a pH adjuster, buffering agent, emulsion stabilizer, and preservative.[1][2] However, significant regulatory and safety concerns, primarily related to reproductive toxicity, have led to stringent restrictions on its use in many regions, including a ban in the European Union.[3][4][5][6] These application notes provide a summary of its functions, regulatory status, and general protocols for evaluating its performance in cosmetic formulations, with a strong emphasis on the associated safety considerations.
Physicochemical Properties and Functions in Cosmetics
This compound is a white, crystalline powder soluble in water.[7] In cosmetic formulations, its primary functions are:
-
pH Adjustment and Buffering: It helps to establish and maintain the desired pH of a product, which is crucial for product stability and skin compatibility.[1][3]
-
Emulsion Stabilization: In creams and lotions, it can aid in stabilizing oil-in-water emulsions, preventing the separation of oil and water phases.[3][8] It is particularly noted for its use in conjunction with beeswax to create stable emulsions.[9]
-
Preservative Efficacy: Sodium borates exhibit some antibacterial and antifungal properties, contributing to the preservation of cosmetic products against microbial contamination.[3][10]
-
Viscosity Control: It can be used to modify the thickness of liquid cosmetic products.[1]
Regulatory and Safety Profile
The use of this compound and other borates in cosmetics is highly regulated due to their classification as Category 1B reproductive toxicants.[3][4]
Regulatory Status Summary:
| Region | Status | Details |
| European Union (EU) | Prohibited | Boric acid, borates, and tetraborates are listed on Annex II of the EU Cosmetic Regulation, banning their use in cosmetic products.[1][4][5][6] |
| United States (US) | Restricted | The Cosmetic Ingredient Review (CIR) Expert Panel concluded that sodium borate and boric acid are safe in cosmetic ingredients at concentrations of 5% or less. However, they should not be used on infant or injured skin.[1][11][12] The reported frequency and concentrations of use have significantly decreased.[11] |
| Canada | Restricted | Use is restricted under the Cosmetic Ingredient Hotlist, particularly for products intended for children under three and requiring warning labels for use on damaged skin.[3] |
| ASEAN | Pending Ban | The ASEAN Cosmetic Committee has announced its intention to ban boron-based compounds in cosmetics. |
Safety Concerns: The primary safety concern is reproductive and developmental toxicity.[3] While poorly absorbed through intact skin, absorption is increased through abraded or damaged skin.[13]
Quantitative Data on Use in Cosmetics
The following table summarizes historical and recent use concentrations of sodium borate in cosmetic products in the United States, as reported by the FDA's Voluntary Cosmetic Registration Program (VCRP).[11]
Reported Use Concentrations of Sodium Borate: [11]
| Product Category | Maximum Concentration of Use (2002) | Maximum Concentration of Use (2022) |
| Bath Soaps and Detergents | up to 20% (diluted to ~3% in use) | Not Reported |
| Other Shaving Preparations | Not Reported | 0.78% |
Note: Data for this compound specifically is not available; the data pertains to sodium borate.
Experimental Protocols
The following are general experimental protocols to evaluate the claimed functions of a cosmetic ingredient like this compound.
Protocol for Evaluating pH Buffering Capacity
This protocol determines the ability of a formulation to resist changes in pH.
Materials:
-
Test formulation
-
pH meter with a calibrated electrode
-
0.1 N Sodium Hydroxide (NaOH) solution
-
0.1 N Hydrochloric Acid (HCl) solution
-
Beakers and magnetic stirrer
Procedure:
-
Measure the initial pH of the test formulation.
-
To a known weight of the formulation (e.g., 20 g), add a small, precise volume of 0.1 N HCl (e.g., 0.1 mL).
-
Stir the mixture thoroughly until a stable pH reading is obtained.
-
Record the pH.
-
Repeat steps 2-4 with incremental additions of HCl until a significant pH drop is observed.
-
Repeat the entire process in a separate sample using 0.1 N NaOH to assess resistance to alkaline stress.
-
Plot the pH of the formulation against the volume of acid or base added to visualize the buffering capacity.
Protocol for Preservative Efficacy Testing (Challenge Test)
This protocol, based on standards like ISO 11930, evaluates the antimicrobial protection of a cosmetic product.[7][14][15][16]
Materials:
-
Test formulation in final packaging
-
Cultures of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)
-
Sterile inoculum loop and pipettes
-
Incubator
-
Plating media
Procedure:
-
Inoculate samples of the test formulation with a known concentration of the specified microorganisms.
-
Store the inoculated samples at a controlled temperature (e.g., 22.5 ± 2.5 °C) and protect them from light.
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.
-
Perform plate counts to determine the number of viable microorganisms remaining.
-
Calculate the log reduction of each microorganism at each time point compared to the initial inoculum.
-
Compare the log reduction values to the acceptance criteria defined in the standard (e.g., a 3-log reduction for bacteria and a 1-log reduction for yeast and mold within a specific timeframe).[15][16]
Protocol for Emulsion Stability Testing
This protocol assesses the physical stability of an emulsion under accelerated conditions.[17][18][19]
Materials:
-
Test emulsion in its final packaging and in glass containers
-
Temperature-controlled ovens/chambers
-
Refrigerator/freezer
-
Centrifuge
Procedure:
-
Accelerated Temperature Stability:
-
Store samples at elevated temperatures (e.g., 45°C) for a defined period (e.g., 3 months). This is intended to simulate a shelf life of approximately two years at room temperature.[17]
-
Store control samples at room temperature (25°C) and refrigerated (4°C).
-
Periodically evaluate samples for changes in color, odor, pH, viscosity, and signs of separation (creaming, coalescence).[17]
-
-
Freeze-Thaw Cycle Testing:
-
Centrifugation Test:
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. lesielle.com [lesielle.com]
- 3. burstein-eu.com [burstein-eu.com]
- 4. BORATES Banned in the EU Without Exception | EMI [archive.europeanmovement.eu]
- 5. The EU Commission amends Annexes II, III and V to Regulation (EC) No 1223/2009 – Ceway Blog [news.ceway.eu]
- 6. cosmetics-prohibited-subs - ECHA [echa.europa.eu]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. woodspriteorganicbody.wordpress.com [woodspriteorganicbody.wordpress.com]
- 9. monave.com [monave.com]
- 10. The Versatile Ally in Skincare and Health: Sodium Borate Unveiled - Viola Organics [violaorganics.co.nz]
- 11. cir-safety.org [cir-safety.org]
- 12. cir-safety.org [cir-safety.org]
- 13. Boric Acid vs. Sodium Borate: Which One Is Safer for Personal Care Products? [elchemy.com]
- 14. Preservative Efficacy Testing – MSL [msl.io]
- 15. certified-laboratories.com [certified-laboratories.com]
- 16. How To Do Cosmetic Preservative Testing? - Ariel Cosmetic [arielcosmetic.com]
- 17. makingcosmetics.com [makingcosmetics.com]
- 18. skinconsult.com [skinconsult.com]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting sodium pentaborate pentahydrate precipitation in solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium pentaborate pentahydrate solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common laboratory applications?
A1: this compound (NaB₅O₈·5H₂O) is a salt of boric acid. In laboratory settings, it is often used as a component of buffer systems, particularly in the alkaline range, for applications such as DNA and RNA electrophoresis and some enzyme assays. It is also used in studies related to boron chemistry and its biological effects.
Q2: What are the key factors that influence the solubility of this compound?
A2: The primary factors affecting the solubility of this compound are:
-
Temperature: Solubility significantly increases with higher temperatures.
-
pH: Borate solutions are typically alkaline, and maintaining an appropriate pH is crucial for stability. Deviations can lead to the formation of less soluble polyborate species or boric acid.
-
Concentration: Exceeding the solubility limit at a given temperature and pH will result in precipitation.
-
Ionic Strength: High concentrations of other salts can decrease the solubility of sodium pentaborate, a phenomenon known as "salting-out".[1]
Q3: How does pH affect the stability of a sodium pentaborate solution?
A3: Sodium pentaborate solutions are most stable in the alkaline pH range (typically pH 8-10). In aqueous solutions, various borate species exist in equilibrium. At a high pH, the predominant species is the stable tetrahydroxyborate anion ([B(OH)₄]⁻). A significant drop in pH can shift this equilibrium, favoring the formation of less soluble polyborate species or boric acid, which can then precipitate out of the solution.[2][3]
Q4: Can I prepare a supersaturated solution of this compound?
A4: Yes, it is possible to prepare a supersaturated solution by dissolving the salt in heated water and then allowing it to cool undisturbed. However, these solutions are metastable and can be prone to rapid crystallization if agitated, seeded with a crystal, or if the temperature fluctuates. For consistent experimental results, it is generally recommended to work with solutions at or below the saturation point for the intended working temperature.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in the solution.
Possible Causes and Solutions:
-
Cause: The concentration of this compound exceeds its solubility at the current temperature.
-
Solution: Gently warm the solution while stirring to redissolve the precipitate. If precipitation recurs upon cooling to the working temperature, you may need to either work at a higher temperature or reduce the concentration of the solution.
-
-
Cause: The pH of the solution has dropped.
-
Solution: Measure the pH of the solution. If it has decreased, adjust it back to the desired alkaline range (typically pH 8-10) by slowly adding a dilute solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH. Alkaline solutions can absorb atmospheric carbon dioxide (CO₂), which forms carbonic acid and lowers the pH.[4] It is advisable to store borate solutions in tightly sealed containers.
-
-
Cause: "Salting-out" effect due to high ionic strength.
-
Solution: If your solution contains high concentrations of other salts, this can reduce the solubility of the sodium pentaborate. Consider reducing the concentration of the added salt if possible. Alternatively, using a co-solvent might improve solubility, though this should be tested for compatibility with your specific application.[1]
-
-
Cause: Impure reagents or water.
-
Solution: Use high-purity, analytical or molecular biology grade this compound and deionized or distilled water to prepare your solutions. Impurities can act as nucleation sites for precipitation.
-
Issue 2: Difficulty in dissolving the this compound powder.
Possible Causes and Solutions:
-
Cause: Insufficient temperature.
-
Solution: Increase the temperature of the water while stirring. This compound dissolves more readily in warm water.
-
-
Cause: Inadequate stirring.
-
Solution: Use a magnetic stirrer to ensure vigorous and continuous agitation of the solution until the powder is fully dissolved.
-
-
Cause: Incorrect order of addition when preparing a buffer.
-
Solution: When preparing a borate buffer from boric acid and a borax (sodium tetraborate), it is often recommended to dissolve the more soluble component first before adding the other. Refer to a specific buffer preparation protocol for the correct procedure.
-
Data Presentation
Table 1: Solubility of Sodium Pentaborate in Water at Various Temperatures
| Temperature (°C) | Solubility (% by weight) |
| 10 | 7.5 |
| 100 | 51.0 |
Source: U.S. Borax[5]
Experimental Protocols
Protocol for Preparing a Stable Sodium Pentaborate Solution (e.g., 0.1 M Borate Buffer, pH 8.5)
Materials:
-
This compound (NaB₅O₈·5H₂O)
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Volumetric flasks and beakers
Procedure:
-
Prepare a 0.2 M Sodium Tetraborate Solution: Dissolve the appropriate amount of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in deionized water. This form is more soluble than the anhydrous version. For example, to make 1 L of 0.2 M solution, dissolve 76.3 g of sodium tetraborate decahydrate in about 800 mL of water.
-
Prepare a 0.2 M Boric Acid Solution: Dissolve the appropriate amount of boric acid in deionized water. For example, to make 1 L of 0.2 M solution, dissolve 12.4 g of boric acid in about 800 mL of water. Gentle warming may be required to fully dissolve the boric acid.
-
Titrate to the Desired pH: Place a calibrated pH electrode in the sodium tetraborate solution while stirring. Slowly add the boric acid solution until the pH reaches the desired value (e.g., pH 8.5). The initial pH of the sodium tetraborate solution will be around 9.0-9.5.
-
Adjust Final Volume: Once the target pH is reached, transfer the solution to a volumetric flask and add deionized water to the final desired volume.
-
Dilute to Final Concentration: To obtain a 0.1 M borate buffer, dilute the prepared 0.2 M solution with an equal volume of deionized water.
-
Storage: Store the buffer in a tightly sealed container to minimize the absorption of atmospheric CO₂.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified equilibrium of borate species in aqueous solution.
References
Technical Support Center: Improving the Solubility of Sodium Pentaborate Pentahydrate for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing sodium pentaborate pentahydrate in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for biological assays?
This compound (NaB₅O₈·5H₂O) is a hydrated sodium salt of boric acid.[1] Its biological activities, including potential anti-cancer and anti-inflammatory properties, are of increasing interest to researchers.[2][3] Achieving complete and stable solubility is crucial for accurate and reproducible results in biological assays, as undissolved particles can interfere with cellular uptake, lead to inconsistent dosing, and cause cytotoxicity.
Q2: What is the general solubility of this compound in water?
The solubility of this compound in water is highly dependent on temperature. As the temperature increases, its solubility significantly increases. For instance, at 10°C, the solubility is 7.5% by weight, while at 100°C, it rises to 51.0% by weight.[4]
Q3: Can I autoclave a solution of this compound to sterilize it?
While autoclaving is a common sterilization method, it is generally not recommended for sodium pentaborate solutions. The high temperatures during autoclaving can alter the chemical composition and pH of the buffer.[5] Filter sterilization using a 0.22 µm filter is the preferred method to ensure sterility without compromising the solution's integrity.[6]
Q4: How should I store a stock solution of this compound?
Store sterile-filtered stock solutions of this compound in tightly sealed, sterile containers at 2-8°C to inhibit microbial growth.[5] For long-term storage, aliquoting the stock solution can help prevent contamination from repeated use. Dry, crystalline this compound should be stored in a cool, dry place.[7]
Troubleshooting Guide
Issue 1: White precipitate forms when dissolving this compound in water at room temperature.
-
Possible Cause: The concentration of the solution exceeds the solubility limit of this compound at room temperature.
-
Solution:
Issue 2: A precipitate forms after adding the this compound stock solution to cell culture media.
-
Possible Cause 1: "Salting out" effect. The high salt concentration in the culture medium can reduce the solubility of the borate salt.[9]
-
Solution 1:
-
Slow, stepwise dilution: Instead of adding the concentrated stock directly to the full volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Pre-warm the media: Adding the stock solution to pre-warmed media (37°C) can help maintain solubility.[10]
-
-
Possible Cause 2: Interaction with media components. Components in the culture medium, such as calcium, magnesium, and phosphate ions, can form insoluble complexes with borates, especially at a neutral or slightly alkaline pH.[1]
-
Solution 2:
-
Prepare a borate buffer: Instead of dissolving the this compound directly in the complex culture medium, prepare a sterile, pH-adjusted borate buffer and then add this to the media.
-
Chelating agents: In some specific applications, the careful use of a chelating agent might be considered, but this must be tested for compatibility with the cell line and assay.
-
-
Possible Cause 3: pH shift. The addition of the sodium pentaborate solution may alter the pH of the culture medium, leading to the precipitation of either the compound itself or other media components.
-
Solution 3:
-
Adjust the pH of the stock solution: Before adding to the culture medium, adjust the pH of the sodium pentaborate stock solution to be compatible with the final desired pH of the assay. Use sterile 0.1M HCl or 0.1M NaOH for adjustment.
-
Use a buffered system: Ensure your final assay medium is well-buffered to resist significant pH changes upon addition of the compound.
-
Data Presentation
Table 1: Solubility of Sodium Pentaborate in Water at Various Temperatures
| Temperature (°C) | Solubility (% Anhydrous Salt by Weight) |
| 10 | 7.5 |
| 20 | 15.0 |
| 30 | 20.1 |
| 40 | 25.0 |
| 50 | 29.5 |
| 60 | 32.25 |
| 80 | 37.84 |
| 90 | 43.80 |
| 100 | 50.30 |
(Data compiled from available literature)[4]
Table 2: Factors Influencing the Solubility of Borate Salts
| Factor | Effect on Solubility | Recommendations |
| Temperature | Solubility of sodium pentaborate increases significantly with increasing temperature.[4] | For higher concentrations, dissolve in warm water and then allow to cool. Be aware of potential precipitation upon cooling. |
| pH | The speciation of borate in solution is pH-dependent. At lower pH, boric acid is the predominant species, while at higher pH, various borate ions are formed. Solubility can be influenced by these equilibria.[11] | Adjusting the pH of the solution can sometimes improve solubility. This should be done carefully and monitored with a pH meter. |
| Co-solvents | Polyols like glycerol can increase the solubility of borates.[12] | Consider the use of a biocompatible co-solvent if aqueous solubility is limiting, but verify its compatibility with the biological assay. |
| Ionic Strength | High concentrations of other salts can decrease the solubility of borate salts ("salting out" effect).[9] | When adding to high-salt solutions like cell culture media, use a more dilute stock solution or perform a stepwise dilution. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sterile Stock Solution of this compound
Materials:
-
This compound (MW: 291.26 g/mol )
-
Nuclease-free water
-
Sterile 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Magnetic stir plate and stir bar
-
Calibrated pH meter
Procedure:
-
Weighing: Weigh out 1.456 g of this compound.
-
Initial Dissolution: Add the powder to a sterile beaker containing approximately 40 mL of nuclease-free water and a sterile magnetic stir bar.
-
Heating and Stirring: Gently warm the solution on a stir plate to approximately 40-50°C while stirring. Do not boil. Continue stirring until the solid is completely dissolved.
-
Cooling: Allow the solution to cool to room temperature.
-
pH Adjustment (Optional but Recommended): Measure the pH of the solution. If necessary, adjust the pH to the desired range (e.g., 7.0-7.4 for physiological applications) using sterile 0.1M HCl or 0.1M NaOH.
-
Final Volume: Transfer the solution to a 50 mL sterile conical tube and bring the final volume to 50 mL with nuclease-free water.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a new sterile 50 mL conical tube.
-
Storage: Label the tube clearly and store at 2-8°C.
Protocol 2: General Procedure for Diluting Stock Solution into Cell Culture Medium
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed medium. For example, to achieve a final concentration of 100 µM from a 100 mM stock, you could first add 1 µL of the stock to 99 µL of medium to get a 1 mM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium. For the example above, you would add 100 µL of the 1 mM intermediate solution to 900 µL of medium to get the final 100 µM concentration.
-
Mix and Use: Gently mix the final solution and add it to your cells immediately.
Mandatory Visualization
Caption: Workflow for preparing and using this compound in biological assays.
Caption: Troubleshooting logic for addressing precipitation issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. Sodium Pentaborate | B5NaO8 | CID 131634859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium Pentaborate | Customized lubricator | U.S. Borax [borax.com]
- 5. benchchem.com [benchchem.com]
- 6. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. JP2008511532A - Improved synthesis of this compound (NaB5O8 · 5H2O), pharmaceutical composition containing the same and use thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. benchchem.com [benchchem.com]
- 12. Borax (B4Na2O7.10H2O) | B4H20Na2O17 | CID 16211214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for dissolving sodium pentaborate pentahydrate in water
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of sodium pentaborate pentahydrate in water.
Experimental Protocol: Dissolving this compound in Water
This protocol outlines the standard procedure for dissolving this compound in water to prepare a clear, homogenous solution.
Materials:
-
This compound (NaB₅O₈·5H₂O)
-
Deionized or distilled water
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Spatula
-
Weighing balance
Procedure:
-
Determine the Desired Concentration: Refer to the solubility data in Table 1 to ensure the desired concentration is achievable at the intended working temperature.
-
Measure Water: Accurately measure the required volume of deionized or distilled water and transfer it to the beaker or flask.
-
Weigh this compound: Carefully weigh the appropriate amount of this compound using a weighing balance.
-
Add to Water: While stirring the water with a magnetic stirrer, slowly add the weighed this compound to the vortex. This gradual addition helps prevent clumping.
-
Stir Until Dissolved: Continue stirring the mixture. The dissolution rate can be increased by gently heating the solution to a temperature not exceeding 50°C. For many borates, stirring for 10-15 minutes is sufficient to obtain a saturated solution.
-
Observe the Solution: A successfully prepared solution will be clear and free of any visible solid particles.
-
Cool to Room Temperature (if heated): If heating was used, allow the solution to cool to room temperature before use. Be aware that if a supersaturated solution was created at a higher temperature, precipitation may occur upon cooling.
-
Storage: Store the solution in a tightly sealed container to prevent evaporation and absorption of atmospheric carbon dioxide, which can affect the pH and stability of the solution.
Data Presentation
Table 1: Solubility of Sodium Pentaborate in Water at Various Temperatures
| Temperature (°C) | Solubility (% by weight) |
| 0 | 6.28 |
| 10 | 7.5[1] |
| 30 | 13.75 |
| 100 | 51.0[1] |
Table 2: pH of Aqueous Sodium Pentaborate Solutions at 20°C
| Concentration (% by weight) | pH |
| 0.1 | ~7.8 |
| 1.0 | ~7.4 |
| 5.0 | ~7.0 |
| 10.0 | ~6.8 |
| 13.75 | 6.8 - 7.1 |
Troubleshooting Guides and FAQs
FAQs
-
Q1: What is the appearance of this compound?
-
A1: It is a white, crystalline solid.[1]
-
-
Q2: Is this compound stable at room temperature?
-
A2: Yes, the product is stable under normal ambient temperatures (from -40°C to 40°C).[1]
-
-
Q3: What happens to the pH of the water when this compound is dissolved?
-
A3: The pH of the solution will decrease as the concentration of sodium pentaborate increases, generally ranging from slightly alkaline to near neutral or slightly acidic at higher concentrations.
-
Troubleshooting
-
Issue 1: The this compound is not dissolving completely.
-
Possible Cause: The solution may be saturated or close to saturation at the current temperature.
-
Solution:
-
Increase the temperature of the solution. The solubility of sodium pentaborate significantly increases with temperature.[1]
-
Increase the volume of water to create a more dilute solution.
-
Ensure continuous and adequate stirring.
-
-
-
Issue 2: The solution is cloudy or a precipitate has formed.
-
Possible Cause 1: The solution was prepared at an elevated temperature and has since cooled, causing the less soluble salt to precipitate out.
-
Solution 1: Reheat the solution to redissolve the precipitate. If it will be used at a lower temperature, ensure the concentration is below the saturation point for that temperature.
-
Possible Cause 2: The solution has absorbed atmospheric carbon dioxide over time, leading to the formation of less soluble species.
-
Solution 2: Prepare a fresh solution and store it in a tightly sealed container.
-
Possible Cause 3: Impurities in the water or the this compound.
-
Solution 3: Use high-purity, deionized or distilled water and ensure the this compound is of an appropriate grade for your application.
-
-
Issue 3: The pH of the solution is not what is expected.
-
Possible Cause: The concentration of the solution is different than intended, or the solution has been exposed to the atmosphere, leading to CO₂ absorption and a change in pH.
-
Solution: Verify the concentration of your solution. If the solution is old, it is advisable to prepare a fresh batch. Store in a sealed container to minimize interaction with air.
-
Visualizations
Caption: Troubleshooting flowchart for dissolving this compound.
References
Technical Support Center: Sodium Pentaborate Pentahydrate Interference in Analytical Techniques
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential interferences caused by sodium pentaborate pentahydrate in various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a potential source of interference?
This compound is a salt of boric acid. In solution, it can exist in equilibrium with boric acid and other borate species. Borates are known as "interfering radicals" in certain analytical methods because they can form complexes with analytes or interact with instrumental components, leading to inaccurate results.[1][2]
Q2: In which analytical techniques is interference from this compound most common?
Interference can be observed in a range of techniques, including:
-
Chromatography (HPLC, GC, Ion Chromatography): Borate-containing mobile phases or samples can affect retention times, peak shapes, and even damage instrument components.[3][4]
-
Mass Spectrometry (MS): As a non-volatile salt, sodium pentaborate can contaminate the ion source and cause signal suppression or adduct formation.[5][6]
-
Spectroscopy (UV-Vis): While generally transparent above 202 nm, borates can interact with analytes to cause spectral shifts.[7][8]
-
Electrochemistry: Borate species can interact with electrode surfaces or alter the electrochemical behavior of analytes.
-
Classical Inorganic Qualitative Analysis: Borates are well-known to precipitate certain groups of cations, leading to their misidentification.[1][9]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Symptom | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Ghost peaks or baseline noise | Leaching of borates from glass vials or containers. | 1. Switch to polypropylene or other plastic vials and solvent reservoirs. 2. Ensure high-purity water and solvents. | Reduction or elimination of extraneous peaks and a stable baseline. |
| Poor peak shape (tailing or fronting) | Interaction of borate with the stationary phase or analyte. | 1. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 2. Consider using a different buffer system (e.g., phosphate or acetate) if compatible with the analysis. | Improved peak symmetry and resolution. |
| Drifting retention times | Gradual build-up of borate on the column or changes in mobile phase composition. | 1. Implement a column wash step with a strong solvent after each run or batch. 2. Prepare fresh mobile phase daily. | Consistent and reproducible retention times. |
| Increased backpressure and pump failure | Precipitation of borate salts in the HPLC system.[3] | 1. Filter all borate-containing mobile phases through a 0.22 µm filter before use. 2. Flush the entire system, including the pump, with water after use to remove any residual salts. | Stable backpressure and prolonged pump lifespan. |
Mass Spectrometry (MS)
| Symptom | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Signal suppression or enhancement | Borate interfering with the ionization process in the MS source.[5] | 1. If possible, remove borate from the sample prior to analysis using solid-phase extraction (SPE) or liquid-liquid extraction. 2. Switch to a volatile buffer system such as ammonium formate or ammonium acetate. | Improved analyte signal intensity and consistency. |
| Formation of adduct peaks | Borate ions forming adducts with the analyte of interest. | 1. Optimize ion source parameters (e.g., voltages, gas flows) to minimize adduct formation. 2. Use a mobile phase with a lower borate concentration if possible. | Cleaner mass spectra with reduced complexity. |
| Contamination of the ion source | Deposition of non-volatile sodium pentaborate on the source components.[6] | 1. Perform regular cleaning of the ion source as per the manufacturer's recommendations. 2. If borate is essential for the separation, use the lowest effective concentration. | Restored instrument sensitivity and performance. |
UV-Vis Spectroscopy
| Symptom | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Shifts in absorbance maxima (λmax) | Complexation of borate with the analyte. | 1. Measure the spectrum of the analyte in a non-borate buffer to confirm the shift. 2. If the shift is consistent, this may be used for quantification, but the method must be validated carefully. | Understanding of the analyte-borate interaction and a consistent analytical method. |
| Non-linear calibration curve | Saturation of the borate-analyte complexation at higher analyte concentrations. | 1. Dilute the samples to a concentration range where the relationship is linear. 2. Use a non-linear regression model for calibration, with appropriate validation. | Accurate quantification of the analyte. |
| High background absorbance at low UV wavelengths | Absorbance of borate species below 202 nm.[7][8] | 1. Select an analysis wavelength where the borate buffer is transparent (>210 nm is generally safe). 2. Use a reference solution containing the same concentration of this compound to zero the instrument. | Minimized background interference and improved signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Removal of Borate Interference by Acidification and Evaporation
This protocol is suitable for removing borate from samples prior to inorganic analysis or other techniques where the analyte is stable to acid and heat.
Materials:
-
Sample containing this compound
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Hot plate or water bath
-
Fume hood
-
Beaker or evaporating dish
Procedure:
-
Transfer a known volume of the sample to a beaker or evaporating dish.
-
In a fume hood, add 5 mL of concentrated HCl to the sample.
-
Gently heat the mixture on a hot plate or water bath to evaporate it to dryness. The borate will be converted to boric acid, which is volatile with steam and HCl.[1]
-
To ensure complete removal, add 5-10 mL of methanol to the dry residue. Methanol forms methyl borate, which is highly volatile.
-
Evaporate to dryness again under gentle heat.
-
Repeat the methanol addition and evaporation step 2-3 times.
-
Dissolve the final residue in a suitable solvent for your analytical technique.
Protocol 2: Mitigation of Borate Interference in HPLC by Mobile Phase Modification
This protocol is for situations where borate is present in the sample and is causing chromatographic issues.
Materials:
-
HPLC system with a C18 column
-
Your sample containing the analyte and sodium pentaborate
-
Mobile phase components (e.g., acetonitrile, water)
-
Alternative buffer reagents (e.g., ammonium acetate, ammonium formate)
-
pH meter
Procedure:
-
Initial Analysis: Run your sample using your standard method to establish a baseline chromatogram showing the interference.
-
Switch to Volatile Buffer: Prepare a mobile phase using a volatile buffer such as 10 mM ammonium acetate, adjusted to the same pH as your original borate buffer.
-
Equilibrate the System: Flush the HPLC system thoroughly with the new mobile phase for at least 30 minutes to ensure all traces of the borate buffer are removed.
-
Re-analyze Sample: Inject your sample and acquire a new chromatogram.
-
Compare Results: Compare the peak shape, retention time, and signal intensity of your analyte with the original chromatogram. The volatile buffer should not deposit on MS detectors and often provides better peak shapes.
Visualizations
Caption: Troubleshooting workflow for HPLC issues caused by borate interference.
Caption: Experimental workflow for the chemical removal of borate from a sample.
References
- 1. Chemistry!!! Not Mystery : Removal of interfering radicals before IIIrd group analysis [chemistrynotmystery.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Borate buffer - please help.... - Chromatography Forum [chromforum.org]
- 4. Borate carry-over problem as hard nut to crack. Help needed! - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of nonvolatile buffers in liquid chromatography/mass spectrometry: advantages of capillary-scale particle beam interfacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Adjusting pH of sodium pentaborate pentahydrate buffer for electrophoresis
Technical Support Center: Sodium Pentaborate Pentahydrate Buffer
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound buffers, particularly for electrophoresis applications.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for a sodium borate buffer? A: The optimal buffering capacity for a borate buffer is centered around the primary pKa of boric acid, which is approximately 9.24 at 25°C.[1][2][3] Therefore, the most effective buffering range is generally considered to be between pH 7.4 and 9.2.[4]
Q2: How do I lower the pH of my sodium pentaborate buffer solution? A: To lower the pH, you can add a solution of 0.5M boric acid.[5] Alternatively, for minor adjustments, a dilute strong acid like 0.1M hydrochloric acid (HCl) can be added dropwise with continuous stirring while carefully monitoring the pH.[6][7]
Q3: What is the correct way to increase the pH of the buffer? A: To raise the pH, you can add a 0.5M sodium tetraborate solution or a dilute strong base, such as 0.1M sodium hydroxide (NaOH), drop by drop.[5][6] Constant stirring and real-time pH monitoring are essential to avoid overshooting your target pH.
Q4: I'm having trouble dissolving the boric acid component. What should I do? A: Boric acid has limited solubility in cold water.[6] To improve dissolution, try using warm deionized water or adding the sodium hydroxide component first, as the dissolution of NaOH is an exothermic reaction that will warm the solution.[8] Continuous stirring with a magnetic stirrer is also recommended.[8]
Q5: The pH reading on my meter is unstable or seems inaccurate. What are the common causes? A: An unstable pH reading can result from several factors. First, ensure your pH meter is properly calibrated using standard buffers that bracket your target pH (e.g., pH 7.00 and pH 10.00).[6] Temperature differences between your buffer and the calibration standards can also cause inaccuracies. Always measure and adjust the pH at the temperature at which the buffer will be used.[6] Finally, using old or contaminated reagents can affect the final pH.
Q6: Can I prepare a concentrated stock of sodium borate buffer and dilute it for use? A: Yes, you can prepare a concentrated stock solution (e.g., 20X).[8][9] However, be aware that diluting a buffer can cause a slight shift in its pH.[10] It is best practice to re-check the pH of the final working solution with a calibrated meter and make any necessary final adjustments.[10]
Quantitative Data Summary
This table provides key values for boric acid, the primary component of the buffer system.
| Parameter | Value (at 25°C) | Source(s) |
| pKa₁ of Boric Acid (H₃BO₃) | 9.14 - 9.24 | [1][11] |
| pKa₂ of Boric Acid | ~12.7 | [3][12] |
| pKa₃ of Boric Acid | ~13.8 | [3][12] |
| Effective Buffering Range | pH 7.4 - 9.2 | [4] |
Detailed Experimental Protocol
Objective: To prepare a 1 L solution of 0.5M Sodium Borate Buffer and adjust it to a specific pH.
Materials:
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH) or Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O)
-
High-purity deionized water
-
Calibrated pH meter with temperature compensation
-
Magnetic stirrer and stir bar
-
1 L beaker and 1 L volumetric flask
-
Appropriate personal protective equipment (PPE)
Method 1: Titration with Sodium Hydroxide (NaOH)
This method is precise for achieving a specific pH.
-
Prepare Boric Acid Solution: Dissolve 30.92 g of boric acid in approximately 800 mL of deionized water in a 1 L beaker. Use a magnetic stirrer to facilitate dissolution. Gentle warming may be required.[5]
-
Calibrate pH Meter: Calibrate your pH meter according to the manufacturer's instructions using at least two standard buffers (e.g., pH 7.00 and 10.00) that bracket your target pH.[6]
-
Initial pH Measurement: Place the calibrated electrode into the boric acid solution and record the initial pH.
-
Adjust pH: While continuously stirring, slowly add a concentrated NaOH solution (e.g., 1M or 5M) dropwise to the beaker. Monitor the pH closely. The pH will change slowly at first and then more rapidly as you approach the pKa.
-
Fine-Tuning: As you near your target pH, add the NaOH solution more slowly. If you overshoot the target, add a small amount of a prepared boric acid solution to lower it.
-
Final Volume Adjustment: Once the target pH is stable, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer.
-
Bring to Volume: Add deionized water to the 1 L mark. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Final pH Verification: Re-check the pH of the final solution to confirm it is at the desired value.[5]
Logical Workflow for pH Adjustment
The following diagram illustrates the decision-making process for correctly adjusting the pH of your buffer solution.
References
- 1. Boric acid - Wikipedia [en.wikipedia.org]
- 2. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BUFFERS [ou.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. utminers.utep.edu [utminers.utep.edu]
- 9. Sodium Borate Buffer - Biochemistry [protocol-online.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. brainly.com [brainly.com]
- 12. Solved Boric acid (H3BO3) has three pKa: 9.3, 12.7, and | Chegg.com [chegg.com]
Preventing crystallization of sodium pentaborate pentahydrate in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium pentaborate pentahydrate stock solutions. Our goal is to help you prevent and resolve issues related to crystallization, ensuring the stability and reliability of your experiments.
Troubleshooting Guide: Crystallization in Stock Solutions
Have you encountered crystal formation in your this compound stock solution? This guide will help you identify the cause and find a solution.
Problem: Crystals have formed in my this compound stock solution.
Caption: Troubleshooting workflow for addressing crystallization in sodium pentaborate solutions.
Frequently Asked Questions (FAQs)
1. What causes this compound to crystallize out of a stock solution?
Crystallization of this compound from a stock solution can be triggered by several factors:
-
Temperature Fluctuations: Sodium pentaborate has a higher solubility in water at elevated temperatures. If a saturated or near-saturated solution is prepared at a higher temperature and then allowed to cool, the solubility will decrease, leading to crystallization.
-
High Concentration: Preparing a solution with a concentration that exceeds the solubility limit at the storage temperature will result in the precipitation of the excess solute.
-
Evaporation: Improperly sealed storage containers can lead to water evaporation. This increases the concentration of the solute, potentially beyond its solubility limit, causing crystallization.
-
Presence of Impurities: The use of water with dissolved impurities, such as divalent cations (e.g., Ca²⁺, Mg²⁺), can lead to the formation of less soluble borate salts, which can precipitate or act as nucleation sites for sodium pentaborate crystallization.[1]
-
pH Changes: Although sodium pentaborate solutions are relatively stable, significant shifts in pH can alter the equilibrium of borate species in the solution, potentially favoring less soluble forms.
2. How can I prevent crystallization in my this compound stock solutions?
Proactive measures are key to maintaining a crystal-free stock solution:
-
Control Temperature: Prepare and store your solutions at a constant, controlled room temperature. Avoid exposing the solution to cold drafts or refrigeration unless specified by a particular protocol. The product is stable under normal ambient temperatures ranging from -40°C to 40°C.[2]
-
Mind the Concentration: Be mindful of the solubility limits at your working and storage temperatures. Avoid preparing highly concentrated stock solutions if they will be stored at lower temperatures.
-
Use High-Purity Water: Always use deionized or distilled water to prepare your solutions to minimize the introduction of ionic impurities.[1][3]
-
Ensure Proper Storage: Store your solutions in tightly sealed, airtight containers to prevent evaporation and the absorption of atmospheric gases like carbon dioxide.[1][4][5] Dry, indoor storage is generally recommended.[6][7]
3. What is the solubility of this compound in water at different temperatures?
The solubility of sodium pentaborate increases significantly with temperature. Below is a summary of its solubility at various temperatures.
| Temperature (°C) | Solubility (% by weight) |
| 10 | 7.5%[2] |
| 20 | 49.74 g/L (approx. 4.7%)[4] |
| 30 | 13.75%[8] |
| 100 | 51.0%[2] |
4. If crystals have already formed, can I redissolve them?
In many cases, yes. If the crystallization is due to a drop in temperature, gently warming the solution while stirring can redissolve the crystals. However, if the crystallization is due to evaporation and the concentration has significantly increased, you may need to add a calculated amount of high-purity water to bring the concentration back to the desired level. It is advisable to filter the solution through a 0.2 µm filter after redissolving to remove any potential nucleation sites.
Experimental Protocols
Protocol for Preparing a Stable 10% (w/v) this compound Stock Solution
This protocol outlines the steps to prepare a stable 10% (w/v) stock solution of this compound for general laboratory use.
Caption: Workflow for preparing a stable sodium pentaborate stock solution.
Materials:
-
This compound (high-purity grade)
-
High-purity deionized or distilled water
-
Volumetric flask (100 mL)
-
Beaker
-
Magnetic stirrer and stir bar
-
Hot plate (optional, for gentle warming)
-
0.2 µm syringe filter
-
Sterile, airtight storage bottle
Procedure:
-
Weighing the Solute: Accurately weigh 10.0 g of this compound powder.
-
Initial Dissolution: Add the weighed powder to a beaker containing approximately 80 mL of high-purity water.
-
Stirring: Place the beaker on a magnetic stirrer and stir the solution until the powder is fully dissolved.
-
Gentle Warming (if necessary): If the powder does not dissolve completely at room temperature, gently warm the solution on a hot plate while continuing to stir. Do not boil the solution.
-
Cooling: Once the solid is completely dissolved, remove the beaker from the heat source (if used) and allow the solution to cool to room temperature.
-
Final Volume Adjustment: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Filtration: For long-term stability and to remove any potential micro-particulates that could act as nucleation sites, filter the solution through a 0.2 µm syringe filter into a sterile, airtight storage bottle.
-
Storage: Seal the bottle tightly and store it at a stable room temperature, away from direct sunlight and temperature fluctuations.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium Pentaborate | Customized lubricator | U.S. Borax [borax.com]
- 3. Protocols for some Crystallization Stock Solutions – UCLA-DOE Institute [doe-mbi.ucla.edu]
- 4. echemi.com [echemi.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. aardvarkclay.com [aardvarkclay.com]
- 7. columbuschemical.com [columbuschemical.com]
- 8. nrc.gov [nrc.gov]
Inconsistent results with homemade sodium borate electrophoresis buffer
Technical Support Center: Sodium Borate Electrophoresis Buffer
Welcome to the technical support center for homemade sodium borate (SB) electrophoresis buffers. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my DNA bands smiling or distorted?
A: Distorted bands, often called "smiling," are typically caused by uneven heat distribution across the gel. The center of the gel becomes hotter than the edges, causing DNA in the middle lanes to migrate faster.[1]
-
High Voltage: While SB buffer is designed for high-voltage runs, excessively high settings can still generate significant heat, especially if other factors are not optimal.[1]
-
Incorrect Buffer Concentration: Using a buffer with a higher concentration than recommended (e.g., 1.5X instead of 1X) increases the ionic strength, which leads to more heat generation and potential melting.[2]
-
High Salt in Samples: Samples containing high concentrations of salt (e.g., from PCR or restriction digest buffers) can create localized areas of high conductivity, distorting the electric field and causing bands to warp.[1][3][4]
Solution:
-
Ensure your 20X stock is diluted correctly to a 1X working solution.
-
Consider desalting or diluting your samples to reduce their salt concentration.[1]
-
Reduce the running voltage.
-
Ensure the running buffer is fresh and circulates properly in the tank.[4]
Q2: My gel overheated and melted. What went wrong?
A: Gel melting is a clear sign of excessive heat generation. Sodium borate buffer's main advantage is its low conductivity, which should prevent this.[5][6] If your gel is melting, consider these causes:
-
Buffer Concentration is Too High: This is the most common reason. An improperly diluted stock solution will have much higher conductivity than intended, leading to a rapid increase in temperature.[2][6]
-
Ion Depletion on Long Runs: SB buffer has a lower concentration of electrolytes. During very long runs, these ions can be depleted, causing resistance to increase, which in turn generates more heat.[6]
-
High Voltage with Incorrect Buffer: Running at a high voltage (e.g., >200V) with a buffer that was accidentally prepared at a higher concentration is a recipe for a melted gel.[6]
Solution:
-
Double-check the dilution of your stock buffer.
-
For extended electrophoresis runs, consider using a buffer with a higher buffering capacity or one designed for long runs, like TBE.[7]
-
Always use freshly prepared 1X running buffer for each experiment.[4]
Q3: Why is the resolution of my DNA bands so poor?
A: Poor resolution can manifest as fuzzy bands, smeared lanes, or the inability to distinguish between fragments of similar size.
-
Inappropriate for Fragment Size: Sodium borate buffer provides excellent resolution for small DNA fragments (approximately 100 bp to 3 kb).[8] It is not suitable for resolving large DNA fragments (>4-5 kb), which will appear compressed and poorly separated.[2][8]
-
Overloading DNA: Loading too much DNA into a well can cause bands to become thick and merge, reducing resolution.[1][9]
-
High Voltage: While SB buffer allows for faster runs at higher voltages, this can decrease resolution, especially if run for too long, due to increased diffusion.[1][9]
-
Incorrect Agarose Concentration: The gel's pore size must be appropriate for the DNA fragments you are trying to separate.[10]
Solution:
-
For large DNA fragments, switch to a Tris-acetate-EDTA (TAE) buffer.[7]
-
Reduce the amount of DNA loaded per well. A minimum of 0.1–0.2 μg of DNA per millimeter of well width is a good starting point.[11]
-
Optimize the agarose percentage for your target fragment size (see table below).
-
Run the gel at a lower voltage for a longer period.[1]
Q4: My DNA samples are smeared. What is the cause?
A: Smearing indicates a continuous distribution of DNA fragments rather than discrete bands.
-
Sample Degradation: The most common cause is DNA degradation by nucleases. Ensure your workspace and reagents are nuclease-free.[11]
-
High Salt Concentration: As mentioned, high salt in the sample can cause smearing and other distortions.[3]
-
Voltage Too High: Extremely high voltage can cause DNA to move too quickly and smear.[12]
-
Incomplete Restriction Digest: If your sample is from a digest, incomplete cutting will result in a mixture of fragment sizes, appearing as a smear.[1]
Solution:
-
Handle samples carefully, use sterile techniques, and keep samples on ice to prevent degradation.[1]
-
Dilute samples that are in high-salt buffers.[4]
-
Lower the running voltage.[1]
-
Ensure restriction enzyme digests go to completion.[1]
Data & Protocols
Buffer Comparison
The choice of buffer significantly impacts the electrophoresis run. Sodium borate offers advantages in speed but has limitations regarding the size of DNA it can effectively resolve.
| Feature | Sodium Borate (SB) | Tris-Borate-EDTA (TBE) | Tris-Acetate-EDTA (TAE) |
| Conductivity | Very Low | High | Medium |
| Heat Generation | Low | High | Medium |
| Typical Voltage | High (150-300V) | Low (~90V) | Low (~90V) |
| Run Time | Fast | Slow | Slow |
| Resolution (Small DNA <2kb) | Excellent[2][8] | Very Good[7] | Good |
| Resolution (Large DNA >5kb) | Poor[2][8] | Good | Excellent[7] |
| Enzyme Inhibition | Yes (Borate is an inhibitor)[13] | Yes (Borate is an inhibitor)[7][13] | No |
Recommended Agarose Concentration
The agarose concentration determines the size of the pores in the gel matrix and is critical for good separation.[10]
| Agarose % (w/v) | Recommended DNA Fragment Size Range |
| 0.7% | 5 kb - 12 kb |
| 1.0% | 500 bp - 10 kb |
| 1.5% | 200 bp - 3 kb |
| 2.0% | 50 bp - 2 kb |
Experimental Protocols
Protocol 1: Preparation of 20X Sodium Borate (SB) Stock Solution
This protocol is based on combining sodium hydroxide and boric acid.[14][15]
-
Reagents:
-
Sodium Hydroxide (NaOH), solid pellets (MW = 40 g/mol )
-
Boric Acid (H₃BO₃), powder (MW = 61.83 g/mol )
-
Nuclease-free distilled water (dH₂O)
-
-
Procedure:
-
To 900 mL of dH₂O in a clean beaker, add a magnetic stir bar.
-
Carefully weigh and add 8 g of solid NaOH. Caution: NaOH is caustic and the dissolution is exothermic. Allow it to dissolve completely. It is critical to use fresh, solid NaOH, as old solutions can be unreliable.[14][15]
-
Weigh and add 47 g of boric acid to the NaOH solution.
-
Stir until all powders are completely dissolved. Boric acid may dissolve slowly; gentle heating can be applied if the solution remains cloudy.[14]
-
Once dissolved, transfer the solution to a graduated cylinder and add dH₂O to a final volume of 1 L.
-
The final pH should be approximately 8.2. Do not adjust with strong acids or bases, as this will significantly alter the ionic strength.[16]
-
Store the 20X stock solution at room temperature.
-
Protocol 2: Preparation of 1X SB Agarose Gel and Running Buffer
-
Prepare 1X Working Buffer: Dilute the 20X SB stock solution 1:20 with nuclease-free dH₂O. For example, add 50 mL of 20X SB stock to 950 mL of dH₂O to make 1 L of 1X running buffer.
-
Cast the Agarose Gel:
-
Weigh the desired amount of agarose powder and add it to a flask containing the required volume of 1X SB buffer (e.g., for a 100 mL 1% gel, use 1 g of agarose in 100 mL of 1X SB buffer).
-
Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved and the solution is clear.[17]
-
Allow the solution to cool for a few minutes until it is safe to touch (~50-60°C).
-
Add your DNA stain (e.g., ethidium bromide, SYBR Safe) at the recommended concentration and mix gently.
-
Pour the molten agarose into the gel casting tray with the comb in place and allow it to solidify for 20-30 minutes.[17]
-
-
Run the Gel:
-
Once the gel is solid, remove the comb and place the tray into the electrophoresis tank.
-
Fill the tank with fresh 1X SB running buffer until the gel is submerged.[4][17]
-
Carefully load your DNA samples (mixed with loading dye) into the wells.
-
Connect the electrodes and run the gel at the desired voltage (e.g., 150-300V). Monitor the gel to prevent overheating, especially on the first run with a new buffer preparation.
-
Visual Troubleshooting Guides
The following diagrams illustrate key workflows and relationships to help diagnose issues with your experiments.
Caption: Troubleshooting workflow for common electrophoresis issues.
Caption: Workflow for preparing SB buffer and running an agarose gel.
Caption: Key factors influencing DNA migration speed in agarose gels.
References
- 1. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 2. Sodium borate buffer gel problems - General Lab Techniques [protocol-online.org]
- 3. lclane.net [lclane.net]
- 4. reddit.com [reddit.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Troubleshoot SB buffer electrophoresis problem - General Lab Techniques [protocol-online.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. gatescientific.com [gatescientific.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. geneticeducation.co.in [geneticeducation.co.in]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. utminers.utep.edu [utminers.utep.edu]
- 15. Sodium Borate Buffer - Biochemistry [protocol-online.org]
- 16. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
Technical Support Center: Sodium Pentaborate Pentahydrate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sodium pentaborate pentahydrate solutions, focusing on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the solubility of this compound in water?
A1: The solubility of this compound in water is directly proportional to the temperature. As the temperature of the water increases, the amount of this compound that can be dissolved also increases significantly.[1] This is a critical factor to consider when preparing solutions of varying concentrations.
Q2: What is the typical pH range of a this compound solution?
A2: this compound solutions are generally near-neutral to slightly alkaline. The pH can be influenced by the concentration of the solution. For instance, a 1% solution has a pH of approximately 8.4, while a 14% solution has a pH closer to 6.8 at 20°C. Maintaining a stable pH is crucial as it can affect the equilibrium between different borate species in the solution.
Q3: What is the recommended temperature range for storing this compound solutions?
A3: For general storage and to maintain stability, it is recommended to keep this compound solutions within a stable, controlled room temperature range. The solid product is stable under normal ambient temperatures, typically cited as -40°C to 40°C.[1] However, to prevent crystallization in prepared solutions, it is best to store them at a constant temperature, away from significant fluctuations.
Q4: Can temperature fluctuations affect the stability of a prepared solution?
A4: Yes, temperature fluctuations can significantly impact the stability of a this compound solution, especially if it is near its saturation point. A decrease in temperature can lead to supersaturation and subsequent crystallization or precipitation of the solute out of the solution.
Q5: Does heating a this compound solution cause decomposition?
A5: While gentle heating can aid in dissolution, excessive or prolonged heating at high temperatures can lead to changes in the hydration state of the compound. For example, crystalline sodium pentaborate decahydrate has been observed to decompose to the dihydrate form at 100°C.[2] Thermal analysis of sodium pentaborate crystals has shown stability up to approximately 108.7°C, with a melting point around 198°C. It is important to consult specific technical data for the grade of material you are using to understand its thermal limitations.
Troubleshooting Guides
Issue: A white precipitate or crystals have formed in my solution upon cooling.
-
Possible Cause 1: Supersaturation. The solution was likely prepared at an elevated temperature and became supersaturated as it cooled to room temperature, causing the excess solute to crystallize out.
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Solution: Gently warm the solution while stirring to redissolve the precipitate. To prevent this from recurring, you can either store the solution at a slightly elevated and constant temperature or dilute the solution to a concentration that remains stable at your intended storage temperature.
-
-
Possible Cause 2: Change in Hydrate Form. Heating the solution to near boiling may have altered the crystalline form of the sodium pentaborate, potentially leading to the crystallization of a less soluble hydrate upon cooling.
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Solution: Avoid boiling the solution during preparation unless the protocol specifically requires it. If you need to heat the solution to aid dissolution, use the lowest effective temperature and do not heat for an extended period.
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Issue: The pH of my prepared solution is lower than expected.
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Possible Cause: Absorption of Atmospheric CO₂. Borate solutions can absorb carbon dioxide from the air, which forms carbonic acid in the solution. This can lower the pH and affect the equilibrium of the borate species.
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Solution: Prepare fresh solutions when a precise pH is critical. Store solutions in tightly sealed containers with minimal headspace to reduce exposure to air. For long-term storage or highly sensitive applications, consider flushing the headspace with an inert gas like nitrogen.
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Issue: I am having difficulty dissolving the this compound salt.
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Possible Cause: Low Temperature. The rate of dissolution is significantly slower at lower temperatures due to the compound's temperature-dependent solubility.
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Solution: Use gentle heating (e.g., a water bath at 40-50°C) and continuous stirring to increase the rate of dissolution.[3] Be patient, as it may still take some time to fully dissolve, especially when preparing solutions with higher concentrations.
-
Issue: My crystals have a white coating after harvesting from solution.
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Possible Cause: Co-crystallization of Impurities. If other soluble salts are present in your solution (for example, if an acid like HCl was used to adjust the pH), they may co-crystallize with the sodium pentaborate as the solvent evaporates.
-
Solution: Use high-purity water and reagents when preparing your solutions. If pH adjustment is necessary, consider if the resulting salt will be soluble enough to remain in solution during crystallization. If purity is critical, recrystallization may be necessary.
-
Data Presentation
Table 1: Solubility of Sodium Pentaborate in Water at Various Temperatures
| Temperature (°C) | Solubility (% by weight) | Solubility ( g/100 mL) |
| 10 | 7.5[1] | ~7.5 |
| 20 | Not specified | 11.3 |
| 100 | 51.0[1] | ~51.0 |
Table 2: pH of Sodium Pentaborate Solutions at 20°C
| Concentration (wt%) | pH |
| 0.5 | 8.5 |
| 1.0 | 8.4 |
| 2.0 | 8.2 |
| 3.0 | 8.0 |
| 5.0 | 7.7 |
| 10.0 | 7.1 |
| 14.0 | 6.8 |
Experimental Protocols
Protocol: Determination of this compound Solubility in Water
This protocol outlines a method to determine the solubility of this compound at a specific temperature by creating a saturated solution and quantifying the dissolved solute via titration.
Materials:
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This compound
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Deionized Water
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Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
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Bromocresol Green Indicator
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Beakers
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Magnetic Stirrer and Stir Bar
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Hot Plate
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Calibrated Thermometer
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Volumetric Pipettes
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Burette
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Erlenmeyer Flasks
Procedure:
-
Preparation of Saturated Solution:
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Add an excess amount of this compound to a known volume of deionized water in a beaker. The amount of excess will depend on the target temperature.
-
Place the beaker on a hot plate with a magnetic stirrer.
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Heat the solution to approximately 10-15°C above the target temperature while stirring to ensure complete saturation.
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Turn off the heat and allow the solution to cool to the target temperature while continuing to stir. Ensure there is still undissolved solid at the bottom of the beaker to confirm saturation at this temperature.
-
Once the target temperature is stable, stop stirring and allow the excess solid to settle for at least 5-10 minutes.
-
-
Sample Collection:
-
Carefully withdraw a known volume of the clear supernatant (the dissolved liquid portion) using a pre-warmed volumetric pipette to avoid crystallization in the pipette. For example, pipette 10.00 mL of the saturated solution.
-
Transfer the sample to an Erlenmeyer flask.
-
Record the precise temperature of the saturated solution when the sample was taken.
-
-
Titration:
-
Dilute the sample in the Erlenmeyer flask with approximately 50 mL of deionized water.
-
Add 3-4 drops of bromocresol green indicator. The solution should appear blue.
-
Titrate the sample with the standardized HCl solution until the endpoint is reached, indicated by a color change from blue to green/yellow.
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Record the volume of HCl used.
-
Repeat the titration for at least two more samples taken from the saturated solution to ensure accuracy.
-
-
Calculation of Solubility:
-
Use the average volume of HCl titrant to calculate the moles of HCl that reacted.
-
Based on the stoichiometry of the reaction between the borate ions and HCl, determine the moles of sodium pentaborate in the original sample.
-
Calculate the mass of this compound in the sample using its molar mass.
-
Express the solubility in the desired units, such as grams per 100 mL of water.
-
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
References
Technical Support Center: Sodium Pentaborate Pentahydrate Synthesis
Welcome to the technical support center for the synthesis of sodium pentaborate pentahydrate (NaB₅O₈·5H₂O). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or non-optimal temperature. | Ensure the reaction is allowed to proceed for the recommended duration (which can be up to 5 days in some methods) and maintain the appropriate reaction temperature.[1][2] |
| Impure starting materials (borax or boric acid). | Verify the purity of the disodium tetraborate decahydrate (borax) and orthoboric acid. The purity of orthoboric acid should ideally be between 99.5% and 99.8%.[1] | |
| Incorrect stoichiometry of reactants. | Carefully measure and ensure the correct molar ratio of borax to boric acid as specified in the protocol. | |
| Product Contamination | Presence of unreacted starting materials in the final product. | Optimize crystallization conditions to ensure selective precipitation of this compound. This can include controlling the cooling rate and agitation. |
| Co-precipitation of other borate species. | The aqueous borate system is complex; precise control over concentration and pH is crucial to favor the formation of the desired pentaborate species.[3] | |
| Inconsistent Crystal Size/Morphology | Uncontrolled crystallization process. | Implement controlled cooling and seeding strategies during crystallization to promote uniform crystal growth. Agitation speed can also influence crystal size. |
| Presence of impurities that inhibit or alter crystal growth. | Ensure high purity of reactants and solvent. Consider recrystallization of the final product to achieve a more uniform crystal size distribution. | |
| Slow Filtration/Drying of Product | Very fine crystals or amorphous product. | Optimize the crystallization process to obtain larger, more regular crystals which are easier to filter and dry. |
| Inefficient solid-liquid separation equipment. | For larger scales, consider using centrifugation instead of simple filtration to improve separation efficiency.[4] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis of this compound.
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is primarily based on the reaction of disodium tetraborate decahydrate (borax, Na₂B₄O₇·10H₂O) with orthoboric acid (H₃BO₃) in an aqueous solution.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters include the purity of the starting materials, the molar ratio of the reactants, the reaction temperature, and the crystallization conditions (cooling rate, agitation).
Q3: How can the reaction time for the synthesis be reduced?
A3: An improved synthesis method has been developed that can reduce the reaction time to less than five days, a significant improvement over older methods that could take up to 40 days.[1][2] This is achieved by carefully controlling the reaction conditions.
Q4: What are the main challenges when scaling up the synthesis from lab to pilot or industrial scale?
A4: Key challenges in scaling up include:
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Heat and Mass Transfer: Ensuring uniform temperature and concentration throughout a large reactor volume can be difficult. Inadequate mixing can lead to localized areas of high or low concentration, affecting reaction rate and product purity.
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Crystallization Control: Achieving consistent crystal size and purity on a large scale is challenging. The cooling process must be carefully controlled to avoid the formation of fine particles or amorphous material, which are difficult to handle in downstream processes.
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Solid-Liquid Separation and Drying: Handling large volumes of crystalline product requires efficient filtration and drying equipment to ensure product quality and stability.
-
Process Control and Automation: Implementing robust process controls is necessary to maintain optimal conditions and ensure batch-to-batch consistency.
Q5: How can I ensure the purity of my starting materials?
A5: The purity of disodium tetraborate decahydrate can be determined by titration with standardized hydrochloric acid.[2] The purity of orthoboric acid can be determined by titration with standardized sodium hydroxide in the presence of glycerol.[1]
Experimental Protocols
Synthesis of this compound (Improved Method)
This protocol is based on an improved synthesis method that reduces the reaction time.[1][2]
Materials:
-
Disodium tetraborate decahydrate (Borax)
-
Orthoboric acid (Boric acid)
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Purified water
Procedure:
-
Determine the purity of the borax and boric acid using the titration methods mentioned in the FAQs.
-
Based on the purity, calculate the required mass of each reactant to achieve the desired stoichiometry.
-
In a suitable reaction vessel, dissolve the borax and boric acid in purified water with agitation.
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Maintain the reaction mixture at the specified temperature (e.g., some processes operate at elevated temperatures of around 95°C, while others may proceed at ambient temperature over a longer duration) with continuous stirring.[4]
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Allow the reaction to proceed for the required duration (up to 5 days).
-
After the reaction is complete, initiate crystallization by controlled cooling of the solution.
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Separate the precipitated crystals from the mother liquor via filtration or centrifugation.[4]
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Wash the crystals with a small amount of cold purified water to remove any remaining impurities.
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Dry the final product under appropriate conditions to obtain this compound.
Quantitative Data
The following table summarizes key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Orthoboric Acid Purity | 99.5% - 99.8% | [1] |
| Reaction Time (Improved Method) | < 5 days | [1][2] |
| Crystallization Temperature | Can be around 70°C for some processes | [4] |
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. JP2008511532A - Improved synthesis of this compound (NaB5O8 · 5H2O), pharmaceutical composition containing the same and use thereof - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. US4857286A - Method for producing sodium tetraborate pentahydrate - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of Sodium Pentaborate Pentahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of sodium pentaborate pentahydrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most common laboratory synthesis method involves the reaction of disodium tetraborate decahydrate (borax) with orthoboric acid in an aqueous solution.[1][2] This method is favored for its straightforward procedure and the availability of the starting materials.
Q2: What are the primary impurities I should be aware of in my synthesized this compound?
A2: The primary impurities can be categorized as follows:
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Unreacted Starting Materials: Residual disodium tetraborate decahydrate and orthoboric acid.
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Side Reaction Products: If hydrochloric acid is used during the process, sodium chloride can co-crystallize with the final product.[3]
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Inherent Impurities in Starting Materials: Commercial borax and boric acid may contain trace amounts of metal ions such as calcium, iron, magnesium, and aluminum, as well as sulfates.
Q3: How can I assess the purity of my synthesized product?
A3: The purity of this compound can be determined using titration methods. A common method involves titrating an aqueous solution of the product with a standardized hydrochloric acid solution using a methyl red indicator.[1][4]
Q4: What is the recommended purification method for crude this compound?
A4: Recrystallization is the most effective and commonly used method for purifying this compound.[5][6] This technique relies on the principle that the desired compound and impurities have different solubilities in a given solvent at different temperatures.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on established synthesis principles.[1][2][4] Researchers should optimize parameters based on their specific laboratory conditions and desired product specifications.
Materials:
-
Disodium tetraborate decahydrate (Borax)
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Orthoboric acid
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Purified water
Procedure:
-
Preparation of Reactant Solution:
-
Determine the desired molar ratio of disodium tetraborate decahydrate to orthoboric acid. A common starting point is a 1:2 molar ratio.
-
In a suitable reaction vessel, dissolve the disodium tetraborate decahydrate in purified water with gentle heating and stirring until fully dissolved.
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In a separate vessel, dissolve the orthoboric acid in purified water, also with gentle heating and stirring.
-
-
Reaction:
-
Slowly add the orthoboric acid solution to the disodium tetraborate decahydrate solution while maintaining constant stirring.
-
Heat the reaction mixture to a temperature between 70-80°C and maintain this temperature for 1-2 hours with continuous stirring.
-
-
Crystallization:
-
Allow the reaction mixture to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the vessel in an insulated container.
-
For maximum yield, the solution can be further cooled in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, purified water to remove any soluble impurities.
-
Dry the purified crystals in a desiccator or a low-temperature oven (below 50°C) to a constant weight.
-
Purification by Recrystallization
Materials:
-
Crude this compound
-
Purified water
Procedure:
-
Dissolution:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of purified water to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring until all the solid has dissolved. Add more water in small increments if necessary to achieve complete dissolution. Avoid adding excess solvent to maximize yield.[7]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the solution during this period to encourage the formation of well-defined crystals.[8]
-
Once the solution has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small portion of ice-cold purified water.
-
Dry the crystals to a constant weight.
-
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Molar ratio of reactants is not optimal. - Excessive washing of the final product. - Product remains dissolved in the mother liquor. | - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques. - Experiment with different molar ratios of borax to boric acid to find the optimal condition. - Wash the crystals with a minimal amount of ice-cold solvent. - Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.[6] |
| Discolored (e.g., Yellowish) Crystals | - Presence of impurities in the starting materials, particularly iron compounds. - Contamination from the reaction vessel. | - Use high-purity starting materials. - Perform a recrystallization step. The color impurities will often remain in the mother liquor. - Ensure all glassware is thoroughly cleaned before use. |
| Fine, Powdery Crystals Instead of Well-Defined Crystals | - The solution cooled too quickly. - Agitation or disturbance during the cooling phase. | - Allow the saturated solution to cool slowly and undisturbed at room temperature. Insulating the flask can help slow the cooling rate.[8] - Avoid scratching the inside of the flask or agitating the solution as it cools. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was added). - The concentration of the product is below its solubility limit at the cooled temperature. | - Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. - Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of this compound.[9] |
Data Presentation
Table 1: Purity of Starting Materials
| Raw Material | Purity Specification |
| Disodium Tetraborate Decahydrate (Borax) | 99.5% - 105.0%[1] |
| Orthoboric Acid | 99.5% - 100.5%[1] |
Table 2: Hypothetical Impurity Profile Before and After Recrystallization
This table provides a representative example of how recrystallization can reduce the levels of common impurities. Actual values will vary based on experimental conditions.
| Impurity | Concentration in Crude Product (ppm) | Concentration after Recrystallization (ppm) |
| Unreacted Borax | 5000 | < 500 |
| Unreacted Boric Acid | 3000 | < 300 |
| Sodium Chloride | 1000 | < 100 |
| Iron (Fe) | 50 | < 5 |
| Calcium (Ca) | 75 | < 10 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. JP2008511532A - Improved synthesis of this compound (NaB5O8 · 5H2O), pharmaceutical composition containing the same and use thereof - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. EP1790349A1 - IMPROVEMENTS TO SYNTHESIS, PHARMACEUTICAL COMPOSITIONS AND USES OF this compound (NaB5O8.5H2O) - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. saltise.ca [saltise.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
Technical Support Center: Sodium Pentaborate Pentahydrate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with solutions of sodium pentaborate pentahydrate.
Frequently Asked Questions (FAQs)
Q1: What happens to this compound when it dissolves in water? Is it stable?
When this compound is dissolved in an aqueous solution, it does not remain as a single entity. Instead, it establishes a dynamic equilibrium with various boric acid and polyborate species. This is not a degradation in the sense of decomposition, but rather a rapid interconversion between different borate forms. The predominant species in the solution are dependent on the total boron concentration and the pH of the solution.[1][2][3]
The main species involved in this equilibrium are:
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Boric Acid (B(OH)₃)
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Tetrahydroxyborate ([B(OH)₄]⁻)
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Triborate ([B₃O₃(OH)₄]⁻)
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Tetraborate ([B₄O₅(OH)₄]²⁻)
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Pentaborate ([B₅O₆(OH)₄]⁻)[1]
This complex equilibrium is a key factor to consider in experimental design.
Q2: Why is the pH of my borate buffer solution changing over time?
The pH of borate buffer solutions can drift due to a couple of primary factors:
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Absorption of Atmospheric CO₂: Alkaline borate buffers can absorb carbon dioxide from the air, which then forms carbonic acid in the solution, consequently lowering the pH.[4]
-
Temperature Fluctuations: The pKa of boric acid is temperature-dependent. Therefore, changes in the ambient temperature will shift the equilibrium between boric acid and its conjugate base, leading to a change in pH. Generally, an increase in temperature will cause a decrease in the pH of a borate buffer.[4]
To mitigate these effects, it is recommended to store borate buffers in tightly sealed containers and to prepare and use them at a consistent temperature.[4]
Q3: I'm having trouble dissolving the borate salts for my buffer. What can I do?
Boric acid, a key component in many borate buffer systems, has limited solubility in cold water. If you are experiencing difficulty in dissolving the components, try using warm deionized water and stir continuously until all solids have dissolved.[5][6] If solubility issues persist, preparing a more dilute solution may be necessary.[5]
Q4: My experimental results are not reproducible when using a borate buffer. What could be the cause?
In addition to pH instability, several factors related to buffer preparation can lead to poor reproducibility:
-
Ambiguous Buffer Descriptions: Vaguely describing a buffer as "borate buffer" can lead to inconsistencies. It is crucial to specify the exact composition, including the specific borate salt used (e.g., sodium tetraborate vs. sodium pentaborate) and the final concentration of all components.[7]
-
Dilution of Stock Solutions: Preparing a concentrated stock solution and then diluting it to the working concentration can result in a significant shift in pH. It is advisable to measure and, if necessary, adjust the pH of the final diluted solution.[7]
-
"Overshooting" pH Adjustments: When adjusting the pH of your buffer, adding strong acid or base too quickly can lead to "overshooting" the target pH. Correcting this by adding the corresponding base or acid will alter the ionic strength of the buffer, which can affect experimental outcomes.[5][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Precipitation in Solution | Temperature changes affecting solubility. | Prepare and use the solution at a constant temperature. If warming was required for dissolution, check for precipitation upon cooling to room temperature.[6] |
| Exceeding the solubility limit of a particular borate species. | Re-evaluate the required concentration for your experiment. | |
| Inconsistent Analytical Readings (e.g., HPLC, IC) | Microcrystal formation in the mobile phase causing pump issues.[8] | Filter the borate buffer before use. Thoroughly flush the system with a suitable solvent (e.g., water/organic mixture) after use to prevent salt buildup.[8] |
| Ambiguous buffer preparation.[7] | Standardize the buffer preparation protocol, specifying all components and their concentrations. Prepare fresh buffer for each set of experiments. | |
| Difficulty in Quantifying Boron Content | Using an inappropriate analytical method for the concentration range. | For high concentrations of boron, potentiometric titration is a more accurate and reliable method than ICP-OES.[9] ICP-OES can suffer from "memory effects" and interferences with boron.[9] |
| Complex speciation interfering with the measurement of a specific borate form. | Employ techniques like Raman spectroscopy or ¹¹B-NMR to identify and quantify individual borate species in the solution.[1][10] |
Borate Speciation in Solution
The relative concentration of different borate species is highly dependent on the pH and the total boron concentration. The following table provides a qualitative summary of the dominant species at different pH ranges for a total boron concentration below 0.025 mol L⁻¹.
| pH Range | Dominant Boron Species |
| < 7 | Boric Acid (B(OH)₃) |
| 7 - 9.2 | Mixture of Boric Acid (B(OH)₃) and Tetrahydroxyborate ([B(OH)₄]⁻) |
| > 9.2 | Tetrahydroxyborate ([B(OH)₄]⁻) |
| Higher Boron Concentrations | At higher concentrations (>0.025 mol/L) and in the pH range of 7-10, polyborate ions such as triborate, tetraborate, and pentaborate become more significant.[2] |
This table is a simplified representation. For precise quantification, refer to specialized literature and consider experimental analysis.
Experimental Protocols & Visualizations
Borate Species Equilibrium
The following diagram illustrates the simplified equilibrium of borate species in an aqueous solution.
Caption: Simplified equilibrium pathways of borate species in aqueous solution.
Experimental Workflow: Analysis of Borate Species by Raman Spectroscopy
This workflow outlines the general steps for analyzing the speciation of a sodium pentaborate solution using Raman spectroscopy.
Caption: General workflow for the analysis of borate species using Raman spectroscopy.
References
- 1. Speciation of borate in aqueous solutions studied experimentally by potentiometry and Raman spectroscopy and computationally by DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of boron in controlling the pH of lithium brines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Borate buffer - please help.... - Chromatography Forum [chromforum.org]
- 9. Boron testing methods | U.S. Borax [borax.com]
- 10. researchgate.net [researchgate.net]
Optimizing running conditions for sodium borate electrophoresis gels
Welcome to the technical support center for sodium borate electrophoresis. This resource is designed for researchers, scientists, and drug development professionals to help optimize running conditions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a sodium borate (SB) buffer system over traditional TBE or TAE buffers?
Sodium borate buffers offer several key advantages, primarily stemming from their lower conductivity.[1][2] This lower conductivity generates less heat, allowing for the use of higher voltages (5–35 V/cm) compared to TBE or TAE buffers (5–10 V/cm).[1] The benefits include:
-
Faster Run Times: Higher voltages significantly reduce electrophoresis run times.[1][3]
-
Sharper Bands: SB buffers can produce sharper, more compact DNA bands, especially for smaller fragments.[1][4]
-
Improved Resolution for Small Fragments: They provide excellent resolution for smaller DNA fragments, typically under 3kb.[3][5][6]
Q2: Are there any limitations to using sodium borate buffers?
Yes, there are some limitations to consider:
-
Poor Resolution of Large DNA Fragments: SB buffers are generally not recommended for separating DNA fragments larger than 3 kbp, as the resolution can be poor.[6] For larger fragments, TAE or TBE buffers may provide better results.[5]
-
Sensitivity to Sample Salt Concentration: Being a low-salt buffer, the migration of DNA can be affected by high salt concentrations in the sample, potentially leading to distorted bands.[5][7][8]
-
Buffer Depletion: The electrolytes in SB buffer can be depleted more quickly than in TBE or TAE, which may affect longer runs.[8][9] It is often recommended to use fresh buffer for each run.[5]
Q3: Can I reuse sodium borate running buffer?
While some users have reported reusing the buffer without significant issues, it is generally recommended to use fresh 1x sodium borate buffer for each electrophoresis run.[5] This is because the buffer's electrolytes can be depleted during electrophoresis, which can lead to overheating and potential melting of the gel in subsequent runs.[5][9]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during sodium borate gel electrophoresis.
Issue 1: Gel is Overheating or Melting
One of the most common issues, especially for those new to SB buffers, is the gel overheating or even melting.[6][9]
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Buffer Concentration | Ensure your SB buffer is diluted to the correct working concentration (typically 1x from a 20x stock). Using a buffer that is too concentrated will increase the ionic strength, leading to excessive heat generation.[6][9] |
| Excessively High Voltage | While SB buffers allow for higher voltages, there is still a limit. If you observe overheating, reduce the running voltage.[10][11] |
| Buffer Depletion from Reuse | As mentioned in the FAQ, reusing the buffer can lead to a drop in buffering capacity and increased resistance, causing the gel to heat up. Use fresh running buffer for each experiment.[5] |
Issue 2: Smeared or Diffuse Bands
Smeared or fuzzy bands can make accurate analysis difficult.[12]
Possible Causes & Solutions:
| Cause | Solution |
| Overloaded DNA | Too much DNA in the well can cause streaking and smearing. Try loading a smaller amount of your sample.[13] |
| High Salt Concentration in Sample | The low ionic strength of SB buffer makes it sensitive to high salt concentrations in the DNA sample. This can cause the bands to spread and appear smeared. Consider desalting your sample or diluting it.[5][7] |
| Poor Gel Quality | Ensure the agarose is completely dissolved during gel preparation. Any undissolved particles can obstruct DNA migration and cause smearing. Also, ensure the gel thickness is uniform and around 3-4 mm. |
| DNA Degradation | If your DNA sample is degraded, it will appear as a smear. Handle samples carefully and store them properly to prevent degradation.[11] |
Issue 3: Distorted Bands ("Smiling" or "Frowning")
Distorted bands that are curved instead of straight are often referred to as "smiling" or "frowning."[11]
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Heat Distribution | This is a primary cause of smiling bands, where the center of the gel runs hotter than the edges.[11] Reducing the voltage can help minimize this effect. |
| High Salt in Sample vs. Buffer | A significant difference in salt concentration between your sample and the running buffer can lead to band distortion.[8] Ensure your sample's salt concentration is not excessively high. |
| Improper Gel Solidification | Allow the gel to solidify completely and evenly on a level surface before use. Uneven polymerization can lead to distorted migration.[14] |
Issue 4: Incorrect DNA Band Size
Sometimes, DNA bands may appear to be a different size than expected when compared to the DNA ladder.
Possible Causes & Solutions:
| Cause | Solution |
| High Salt in Sample | As with band smearing, high salt in the sample can alter the migration rate relative to the ladder, especially for larger fragments.[15] |
| Buffer pH | Ensure the pH of your 1x running buffer is around 8.0-8.5.[16][17] An incorrect pH can affect DNA migration. |
Experimental Protocols
Protocol 1: Preparation of 20x Sodium Borate (SB) Buffer
There are several common recipes for preparing a 20x stock solution of sodium borate buffer.
Method A: From Sodium Hydroxide and Boric Acid [16]
-
To 900 mL of distilled water, add 8g of NaOH and 47g of boric acid.
-
Use a magnetic stirrer to dissolve the powders completely. Gentle heating may be necessary to fully dissolve the boric acid.
-
Once dissolved, adjust the final volume to 1 L with distilled water.
-
The final pH should be approximately 8.2.
Method B: From Sodium Tetraborate Decahydrate [18]
-
Dissolve 38.14 g of Sodium tetraborate decahydrate in 800 mL of nuclease-free water.
-
Bring the final volume to 1 L with nuclease-free water.
To prepare a 1x working solution, dilute the 20x stock solution 1:20 with distilled or deionized water.
Protocol 2: Agarose Gel Electrophoresis with SB Buffer
-
Prepare a 1x solution of SB buffer from your 20x stock.
-
Weigh the desired amount of agarose to achieve the desired gel percentage (e.g., 1g of agarose for a 1% 100 mL gel).
-
Add the agarose to the 1x SB buffer in a flask or beaker.
-
Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl the solution gently to ensure it is homogenous.
-
Allow the solution to cool to about 50-60°C.
-
Add your nucleic acid stain (e.g., ethidium bromide, SYBR Safe) at the recommended concentration and mix gently.
-
Pour the molten agarose into a gel casting tray with the appropriate comb and allow it to solidify completely.
-
Once solidified, place the gel in the electrophoresis tank and add fresh 1x SB buffer to cover the gel.
-
Load your DNA samples (mixed with loading dye) and a DNA ladder into the wells.
-
Connect the electrophoresis unit to a power supply and run the gel at the desired voltage (e.g., 80-150V, but can be higher depending on the setup).[19]
-
Monitor the migration of the dye front and stop the electrophoresis when the desired separation is achieved.
-
Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.
Visualizations
Troubleshooting Workflow for Common Electrophoresis Issues
Caption: Troubleshooting workflow for common sodium borate gel issues.
Sodium Borate Buffer Preparation Logic
Caption: Logic for preparing 20x sodium borate buffer stock solution.
References
- 1. SB buffer - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. genomics.lsu.edu [genomics.lsu.edu]
- 5. reddit.com [reddit.com]
- 6. Sodium borate buffer gel problems - General Lab Techniques [protocol-online.org]
- 7. lclane.net [lclane.net]
- 8. DNA Electrophoresis and SB (sodium borate) Buffer - Electrophoresis [protocol-online.org]
- 9. Troubleshoot SB buffer electrophoresis problem - General Lab Techniques [protocol-online.org]
- 10. quora.com [quora.com]
- 11. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 12. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. reddit.com [reddit.com]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. utminers.utep.edu [utminers.utep.edu]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. 20X Sodium Borate Buffer (SB Buffer) | lab-protocols [phyletica.org]
- 19. static.igem.org [static.igem.org]
Technical Support Center: Overcoming Matrix Effects of Sodium Pentaborate in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects caused by sodium pentaborate in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using sodium pentaborate in mass spectrometry?
A1: Sodium pentaborate is a non-volatile salt that can cause significant matrix effects in mass spectrometry, particularly with electrospray ionization (ESI).[1] These effects include signal suppression or enhancement, formation of adducts with the analyte of interest, and contamination of the ion source.[1][2] This interference can lead to poor data quality, inaccurate quantification, and reduced sensitivity.[3]
Q2: How does sodium pentaborate interfere with ionization?
A2: The high concentration of sodium ions and borate species in the ESI droplet can compete with the analyte for charge, leading to ion suppression.[2] Additionally, borate can form complexes with certain analytes, which may alter their ionization efficiency. Sodium ions can also form adducts with the analyte, complicating the mass spectrum and potentially reducing the abundance of the primary analyte ion.[4][5][6]
Q3: What are the general strategies to mitigate matrix effects from sodium pentaborate?
A3: The main strategies involve removing the sodium pentaborate from the sample before it enters the mass spectrometer. This can be achieved through various sample preparation techniques, including:
-
Solid-Phase Extraction (SPE): Using cartridges that retain the analyte while allowing the salt to be washed away.[7]
-
Ion-Exchange Chromatography: Specifically targeting the removal of borate ions.[8][9]
-
Reversed-Phase Chromatography: Often used for simultaneous desalting and analysis of hydrophobic to moderately polar compounds.[10]
-
Size-Exclusion Chromatography (Gel Filtration): Separating the larger analyte molecules from the smaller salt ions.[11][12]
-
Dialysis: A slower method suitable for larger sample volumes where the salt is removed across a semi-permeable membrane.
Q4: Can I simply dilute my sample to reduce the matrix effect?
A4: Dilution can be a quick and easy way to reduce the concentration of sodium pentaborate and thereby lessen its impact. However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-abundance compounds.
Troubleshooting Guide
This guide provides solutions to common problems encountered when analyzing samples containing sodium pentaborate.
Problem 1: Poor signal intensity or complete signal suppression.
-
Cause: High concentration of sodium pentaborate is interfering with the ionization of your analyte.
-
Solution: Implement a desalting step before MS analysis. For peptides and other hydrophobic molecules, a C18 spin column is a rapid and effective option. For more specific removal of borate, consider using a boron-specific ion-exchange resin.
Problem 2: Unidentifiable or complex mass spectra with multiple adducts.
-
Cause: Sodium ions from the sodium pentaborate are forming adducts with your analyte.
-
Solution: In addition to desalting, optimizing the mobile phase composition can help. The addition of a small amount of a volatile ammonium salt (e.g., ammonium acetate or ammonium formate) can sometimes reduce sodium adduct formation by providing a competing cation.
Problem 3: Poor reproducibility of results.
-
Cause: Inconsistent removal of the matrix or variable adduct formation between samples.
-
Solution: Standardize your sample preparation protocol. Automated solid-phase extraction systems can improve reproducibility.[2][5] The use of a stable isotope-labeled internal standard that co-elutes with your analyte is highly recommended to compensate for matrix effects and improve quantitative accuracy.[3]
Experimental Protocols
Below are detailed methodologies for key desalting experiments.
Protocol 1: Desalting with a C18 Spin Column
This protocol is suitable for the cleanup of peptide and other hydrophobic to moderately polar samples prior to mass spectrometry.
Materials:
-
C18 spin column
-
Microcentrifuge
-
Sample in sodium pentaborate buffer
-
Wetting Solution: 50% acetonitrile in 0.1% formic acid
-
Equilibration Solution: 0.1% formic acid in water
-
Wash Solution: 0.1% formic acid in water
-
Elution Solution: 70% acetonitrile / 30% water / 0.1% formic acid
Procedure:
-
Activate the C18 resin: Add 200 µL of Wetting Solution to the spin column. Centrifuge for 1-2 minutes at a low speed (e.g., 1,000 x g). Discard the flow-through. Repeat this step.
-
Equilibrate the column: Add 200 µL of Equilibration Solution to the column. Centrifuge for 1-2 minutes and discard the flow-through. Repeat this step twice.
-
Load the sample: Load your sample (typically up to 150 µL) onto the equilibrated column. Centrifuge for 2-3 minutes at a low speed. Collect the flow-through in case the sample did not bind efficiently.
-
Wash the resin: Add 200 µL of Wash Solution to the column. Centrifuge for 2-3 minutes. This step removes the salts. Discard the flow-through. Repeat the wash step.
-
Elute the analyte: Place a clean collection tube under the spin column. Add 50-100 µL of Elution Solution to the column. Centrifuge for 2-3 minutes to collect the desalted analyte. Repeat the elution step into the same collection tube to maximize recovery.
-
Dry and reconstitute: Dry the eluted sample in a vacuum centrifuge. Reconstitute in a solvent appropriate for your mass spectrometry analysis (e.g., 50% acetonitrile / 0.1% formic acid).
Protocol 2: Boron Removal using Amberlite IRA 743 Resin
This protocol is designed for the specific removal of borate ions from aqueous samples. Amberlite IRA 743 is a boron-specific chelating resin.[8]
Materials:
-
Amberlite IRA 743 resin
-
Chromatography column or spin column
-
Sample containing sodium pentaborate
-
Ammonia solution (e.g., 1 M)
-
Weak acid solution for elution (e.g., 0.1 M formic acid or acetic acid)
-
DI water
Procedure:
-
Prepare the resin: Pack a small column with the Amberlite IRA 743 resin.
-
Condition the resin: Wash the resin with several column volumes of DI water.
-
Adjust sample pH: Adjust the pH of your sample to between 8.5 and 9.5 with a dilute ammonia solution. This is crucial for the efficient binding of borate to the resin.[9]
-
Load the sample: Pass the pH-adjusted sample through the resin column at a slow flow rate. The borate ions will be retained by the resin.
-
Wash the resin: Wash the column with several column volumes of DI water to remove any remaining non-borate salts and other matrix components.
-
Elute the analyte: Elute your analyte(s) from the column using a sufficient volume of DI water or a buffer suitable for your downstream analysis.
-
Regenerate the resin (optional): The borate can be eluted from the resin using a weak acid, allowing the resin to be reused.
Quantitative Data Summary
| Desalting Method | Principle of Separation | Expected Sodium Pentaborate Removal | Analyte Recovery | Considerations |
| C18 Solid-Phase Extraction | Hydrophobic interaction | High | Dependent on analyte hydrophobicity | Not suitable for very hydrophilic analytes. |
| Amberlite IRA 743 Ion Exchange | Boron-specific chelation | Very High | High for non-boron containing analytes | Requires pH adjustment of the sample. |
| Size-Exclusion Chromatography | Molecular size | Moderate to High | High for large molecules | Can lead to sample dilution. |
| Dialysis | Diffusion across a membrane | High | High, but potential for sample loss | Time-consuming and not suitable for small sample volumes. |
Visualizations
Troubleshooting Workflow for Sodium Pentaborate Matrix Effects
Caption: Troubleshooting workflow for mass spectrometry analysis with sodium pentaborate.
Logical Relationship of Desalting Methods
Caption: Overview of desalting strategies for samples containing sodium pentaborate.
References
- 1. nii.res.in [nii.res.in]
- 2. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dupont.com [dupont.com]
Validation & Comparative
A Comparative Analysis of Sodium Pentaborate Pentahydrate and Zinc Borate as Flame Retardants
A comprehensive guide for researchers and material scientists on the performance and mechanisms of two prominent boron-based flame retardants.
In the ongoing pursuit of enhanced fire safety for polymeric materials, boron-based compounds have long been recognized for their efficacy as flame retardants. Among these, sodium pentaborate pentahydrate and zinc borate are two noteworthy additives. This guide provides an objective comparison of their flame retardant performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in the selection and application of these critical materials.
Mechanisms of Flame Retardancy
Both this compound and zinc borate function as flame retardants through a combination of gas and condensed phase actions. Upon heating, they release water vapor, which dilutes flammable gases and cools the polymer surface. Subsequently, they form a protective glassy layer of boric oxide on the substrate. This layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and promoting the formation of a stable char, which further inhibits combustion.
Zinc borate's mechanism is particularly well-documented. It decomposes endothermically, absorbing heat and releasing water. The resulting zinc oxide and boric acid interact to form a glassy char. In halogen-containing systems, zinc borate can also exhibit synergistic effects by promoting the formation of zinc halides, which are active in the gas phase to quench flame-propagating radicals.
While specific quantitative data for this compound is less abundant in publicly available literature, its mechanism is understood to follow the general pathway for borate flame retardants. It undergoes dehydration and forms a molten sodium borate glass that coats the polymer surface, inhibiting the release of flammable volatiles and promoting char formation.
Quantitative Performance Data
To provide a clear comparison, the following tables summarize key flame retardancy performance metrics for this compound and zinc borate, based on available experimental data. It is important to note that the performance of flame retardants can vary significantly depending on the polymer matrix, loading level, and the presence of other additives. The data for this compound is primarily based on studies of related sodium borate compounds due to a lack of specific data for the pentahydrate form in many standard flame retardancy tests.
Table 1: Thermogravimetric Analysis (TGA) Data
| Flame Retardant | Polymer Matrix | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Char Yield (%) at 600°C |
| This compound (related compounds) | Cotton | ~250-300 | ~350-400 | Increased compared to untreated |
| Zinc Borate | Various (e.g., PVC, Epoxy) | ~290-400 | ~400-500 | Significantly increased |
Table 2: Limiting Oxygen Index (LOI) Data
| Flame Retardant | Polymer Matrix | Loading Level (%) | LOI (%) |
| Sodium Metaborate (related compound) | Cotton | - | 28.5 |
| Zinc Borate | Epoxy | 10 | 25-30 |
| Zinc Borate | Polyester | 10 | Increased by 11-43% |
Table 3: Cone Calorimetry Data
| Flame Retardant | Polymer Matrix | Heat Release Rate (HRR) | Peak HRR (kW/m²) | Total Heat Release (MJ/m²) | Smoke Production Rate (SPR) |
| Sodium Metaborate (related compound) | Cotton | Significantly Reduced | Reduced by ~91.8% | Reduced by ~47.2% | Reduced |
| Zinc Borate | Epoxy | Reduced | Reduced | Reduced | Reduced |
| Zinc Borate | Cotton | Reduced | Lower and more stable | - | Reduced |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the flame-retardant materials and treated polymers.
Methodology: A small sample (typically 5-10 mg) of the material is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperatures of maximum weight loss, and the amount of residual char.
Limiting Oxygen Index (LOI) - ASTM D2863
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology: A vertically oriented specimen of specified dimensions is placed in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the specimen is ignited, and the oxygen concentration is adjusted until the flame is self-sustaining for a specified period or burns a certain length of the specimen. The LOI is expressed as the percentage of oxygen in the gas mixture. A higher LOI value indicates better flame retardancy.[1]
Cone Calorimetry - ASTM E1354
Objective: To measure the heat release rate (HRR), smoke production, and other flammability parameters of a material when exposed to a controlled level of radiant heat.
Methodology: A square specimen (typically 100 mm x 100 mm) is placed horizontally under a conical radiant heater. The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²). A spark igniter is used to ignite the gases emitted from the decomposing sample. The oxygen concentration and flow rate of the combustion products in the exhaust duct are continuously measured to calculate the heat release rate based on the oxygen consumption principle. Other parameters such as time to ignition, mass loss rate, and smoke density are also recorded.
Visualizing the Mechanisms
To further elucidate the flame retardant mechanisms, the following diagrams illustrate the key processes.
Caption: Experimental workflows for key flame retardancy tests.
Caption: General mechanism of boron-based flame retardants.
Conclusion
Both this compound and zinc borate are effective flame retardants that operate through similar fundamental mechanisms of dehydration, glassy layer formation, and char promotion. Zinc borate is a well-characterized flame retardant with a significant body of research demonstrating its efficacy, particularly in synergy with other retardants. While direct comparative data for this compound is less prevalent, studies on related sodium borates indicate a comparable mode of action and significant potential for flame retardancy. The choice between these two additives will ultimately depend on the specific polymer system, processing conditions, cost considerations, and desired performance characteristics. Further research directly comparing these two flame retardants in various polymer matrices would be beneficial for the materials science community.
References
A Comparative Guide to Sodium Pentaborate Pentahydrate and Boric Acid for Plant Nutrition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium pentaborate pentahydrate and boric acid as sources of boron for plant nutrition. The information presented is supported by experimental data to aid in the selection of the most appropriate boron fertilizer for research and agricultural applications.
Executive Summary
Boron is an essential micronutrient for plant growth, development, and reproduction. Both this compound and boric acid are effective sources of boron. Boric acid offers readily available boron, which can be advantageous for rapid correction of deficiencies but carries a higher risk of toxicity if not managed carefully. This compound provides a more gradual release of boron, potentially offering a wider application window and a lower risk of phytotoxicity. The choice between these two sources depends on the specific crop requirements, soil conditions, and application method.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each compound is crucial for their effective application in plant nutrition.
| Property | This compound | Boric Acid |
| Chemical Formula | NaB₅O₈·5H₂O | H₃BO₃ |
| Boron Content (%) | ~18% | ~17.5% |
| Solubility in Water | High | High |
| pH of Solution | Alkaline | Weakly Acidic |
| Form | Crystalline solid | Crystalline solid or powder |
Comparative Performance in Plant Nutrition
Experimental data from various studies highlight the differences in performance between this compound (often referred to by trade names such as Solubor) and boric acid.
Boron Uptake and Crop Yield
Plants absorb boron primarily in the form of undissociated boric acid from the soil solution through mass flow with water.[1] Regardless of the initial source, it must be converted to boric acid to be available for plant uptake.
Table 1: Comparative Efficacy of Boric Acid and Sodium Borate on Crop Yield and Boron Uptake
| Crop | Boron Source | Application Method | Application Rate | Key Findings | Reference |
| Cotton | Solid Boric Acid vs. Solid Sodium Borate (Solubor) | Foliar | 0.5 lb B/a | Solid boric acid resulted in a slightly higher B concentration in leaf tissue compared to sodium borate. No significant difference in lint yield was observed as B levels were sufficient in all treatments. | [2] |
| Wheat | Borax (Sodium Borate) vs. Boric Acid | Foliar | 0.1% and 0.2% Borax; 0.06% and 0.125% Boric Acid | Two sprays of 0.2% borax resulted in a 27.6% higher grain yield. Two sprays of 0.1% borax led to a 1.26-fold increase in total B uptake compared to the control. Both were effective in increasing yield. | [3] |
| Apple | Boric Acid | Soil and Foliar | 2 g B/tree (soil); 0.67 g B/tree (foliar) | Foliar sprays after bloom significantly increased fruit set and yield.[4] | [4] |
| Grapevine | Boric Acid | Foliar | 0.1%, 0.2%, 0.3% | 0.3% boric acid treatment resulted in the greatest yield and cluster size.[5] | [5] |
| Rice | Sodium Pentaborate | Soil | 2 and 3 kg B/ha | Significantly increased plant height, number of tillers, and grain yield compared to control.[6] | [6] |
Phytotoxicity
The range between boron deficiency and toxicity in plants is narrow.[1] Boron toxicity symptoms typically include yellowing and necrosis (browning) of leaf margins and tips, and in severe cases, can lead to premature leaf drop and plant death.[7]
-
Boric Acid: Due to its high solubility and ready availability, boric acid has a greater potential to cause plant toxicity if over-applied.[1]
-
This compound: This form generally provides a more gradual release of boron, which can reduce the risk of reaching toxic concentrations in the soil solution and the plant.
Experimental Protocols
The following is a generalized protocol for a field experiment designed to compare the efficacy of this compound and boric acid.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Treatments:
-
Control (no boron application)
-
This compound (e.g., Solubor) at three different rates (low, medium, high) based on soil test recommendations and crop requirements.
-
Boric Acid at three different rates (low, medium, high) equivalent in boron content to the sodium pentaborate treatments.
-
-
Plot Size: To be determined based on the crop and available land, ensuring a sufficient buffer zone between plots to prevent cross-contamination.
Materials and Methods
-
Site Selection and Soil Analysis: Select a field with a history of or soil test results indicating low boron levels. Conduct a composite soil sample analysis before the experiment to determine baseline nutrient levels, including hot water-soluble boron, pH, organic matter, and soil texture.
-
Fertilizer Application:
-
Soil Application: Apply the granular or powdered forms of the boron fertilizers uniformly to the designated plots before planting and incorporate them into the soil.
-
Foliar Application: Dissolve the fertilizers in water and apply as a foliar spray at specific growth stages of the crop (e.g., pre-bloom, during active vegetative growth). Use a calibrated sprayer to ensure uniform coverage.
-
-
Crop Management: Follow standard agronomic practices for the specific crop being tested, including irrigation, pest control, and application of other essential nutrients.
-
Data Collection:
-
Plant Tissue Analysis: Collect the youngest fully expanded leaves at key growth stages for boron concentration analysis.
-
Yield Data: At maturity, harvest the crop from a predetermined area within each plot and measure the total yield.
-
Phytotoxicity Assessment: Visually inspect plants regularly for any symptoms of boron toxicity, such as leaf margin necrosis.[7]
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine the statistical significance of the differences between treatments.
Visualizing Boron's Role in Plants
Boron Signaling and Transport Pathway
Boron uptake and transport in plants are tightly regulated processes involving specialized transporter proteins. The following diagram illustrates the key steps in this pathway.
Caption: Boron uptake and transport pathway in plants.
Experimental Workflow for Boron Fertilizer Comparison
The following diagram outlines the logical flow of an experiment designed to compare the efficacy of different boron fertilizers.
Caption: Generalized experimental workflow.
Conclusion
Both this compound and boric acid are valuable tools for managing boron nutrition in plants. Boric acid provides a rapid supply of boron, making it suitable for correcting acute deficiencies, particularly through foliar applications. However, its use requires careful management to avoid toxicity. This compound offers a more controlled and sustained release of boron, which can be beneficial for season-long availability and minimizing the risk of phytotoxicity, especially in soil applications. The selection of the appropriate boron source should be based on a comprehensive analysis of crop needs, soil properties, and the desired speed and duration of nutrient delivery. Further research is warranted to establish optimal application rates and timings for a wider range of crops and growing conditions.
References
- 1. Boron Toxicity and Deficiency in Agricultural Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cotton.org [cotton.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Managing Pests in Gardens: Trees and Shrubs: Disorders: Boron toxicity or other specific ions in excess—UC IPM [ipm.ucanr.edu]
Efficacy of sodium pentaborate pentahydrate compared to other boron compounds in cancer therapy
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of sodium pentaborate pentahydrate against other boron compounds in the context of cancer therapy. The following sections detail its effects on cancer cell viability, apoptosis, and cell cycle progression, supported by experimental data and methodologies.
Cytotoxicity Analysis: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below, collated from multiple in-vitro studies, compares the IC50 values of this compound (NaB) with other boron compounds across various cancer cell lines.
Table 1: IC50 Values of Boron Compounds in Colorectal Cancer Cell Lines (72h Treatment)
| Compound | HCT-116 | HT-29 | COLO-205 | Normal Colon (CCD-18CO) |
| This compound (NaB) | 1000 µg/mL[1][2] | 500 µg/mL[1][2] | 500 µg/mL[1][2] | 2500 µg/mL[1][2] |
Data from a study on colorectal cancer indicates that NaB exhibits selective cytotoxicity towards cancer cells, with higher IC50 values observed in normal colon cells, suggesting a favorable therapeutic window.[1][2]
Table 2: Comparative Efficacy in Non-Small Cell Lung Cancer (A549 Cells)
| Compound | Effect on Cell Survival (fold decrease) | Reduction in Colony-Forming Units (fold) |
| This compound (NaB) | 5.2[3] | 2.4[3] |
| Boric Acid (BA) | 5.5[3] | 3.0[3] |
In non-small cell lung cancer A549 cells, both NaB and Boric Acid demonstrated significant anti-cancer activity, with Boric Acid showing a slightly higher reduction in cell survival and colony formation.[3]
Table 3: Comparative Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | Key Findings |
| This compound (SPP) | MCF7, MDA-MB-231 | Suppressed proliferation and induced apoptosis.[4] |
| Sodium Perborate Tetrahydrate (SPT) | MCF7, MDA-MB-231 | Suppressed proliferation and induced apoptosis.[4] |
Both this compound and sodium perborate tetrahydrate have been shown to inhibit proliferation and induce apoptosis in MCF7 and MDA-MB-231 breast cancer cell lines.[4]
Induction of Apoptosis and Cell Cycle Arrest
This compound has been demonstrated to induce programmed cell death (apoptosis) and interfere with the cell division cycle in cancer cells.
In a study on colorectal cancer cell lines, NaB treatment led to a significant increase in both early (27.26%) and late (8.15%) apoptosis in HCT-116 cells.[1] A notable increase in the early apoptotic population was also observed in COLO-205 cells, rising from 7.96% in the control group to 19.04% after NaB treatment.[1]
Furthermore, NaB was found to cause cell cycle arrest at the G2/M phase in all three tested colorectal cancer cell lines: HCT-116 (from 43.9% to 97.9%), HT-29 (from 44.4% to 93.99%), and COLO-205 (from 22.58% to 93.06%).[2] Similarly, in non-small cell lung cancer A549 cells, both NaB and boric acid induced cell cycle arrest at the G2/M phase.[3]
Molecular Mechanisms: The Hippo Signaling Pathway
One of the key mechanisms through which this compound exerts its anti-cancer effects is by modulating the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.[1] Studies have shown that NaB treatment leads to a significant increase in the phosphorylation of Yes-associated protein 1 (YAP1).[1] This phosphorylation event promotes the cytoplasmic retention of YAP1, preventing its translocation to the nucleus where it would otherwise act as a transcriptional co-activator for pro-proliferative and anti-apoptotic genes.[1]
Consequently, the mRNA expression levels of YAP target genes, such as CTGF and CYR-61, were significantly decreased in HCT-116 cancer cells following NaB treatment.[1] This inhibition of YAP's oncogenic activity is a crucial aspect of NaB's therapeutic potential.
Caption: Modulation of the Hippo Signaling Pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTS Assay for Cell Viability
This assay assesses cell viability by measuring the metabolic activity of cells.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTS assay.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of the boron compound being tested. A vehicle control (medium with the solvent used to dissolve the compound) is also included.[5]
-
Incubation: The plates are incubated for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTS Reagent Addition: Following incubation, 20 µL of MTS reagent is added to each well.[5][6][7][8]
-
Final Incubation: The plates are incubated for 1-4 hours at 37°C.[5][6][7][8]
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.[5][6][8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Methodology:
-
Cell Collection: Both adherent and floating cells are collected, washed with PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered to be in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Methodology:
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.
-
Washing: The fixed cells are washed with PBS.
-
Staining: The cells are resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: The cells are incubated for at least 30 minutes at room temperature in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Hippo Signaling Pathway with a Boron Derivative, this compound (NaB): Therapeutic Strategies in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of boron derivatives on non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boron Derivatives Inhibit the Proliferation of Breast Cancer Cells and Affect Tumor-Specific T Cell Activity In Vitro by Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Boron Compounds in Leukemia Treatment: A Comparative Analysis of Sodium Pentaborate Pentahydrate and Disodium Pentaborate Decahydrate
In the ongoing search for novel and effective anti-leukemic agents, boron-containing compounds have emerged as promising candidates. This guide provides a detailed comparison of the anti-leukemic activity of two such compounds: sodium pentaborate pentahydrate (also referred to as borax pentahydrate, BP) and disodium pentaborate decahydrate (DPD). This analysis is based on experimental data from studies on the acute promyelocytic leukemia cell line, HL-60.
Comparative Efficacy in Inducing Leukemic Cell Death
Both this compound and disodium pentaborate decahydrate have demonstrated the ability to induce cell death in HL-60 leukemia cells. However, studies indicate a difference in their potency and the concentrations required to achieve a therapeutic effect.
A key study directly comparing the two compounds found that borax pentahydrate (BP) showed a greater capacity for inducing apoptosis, or programmed cell death, in HL-60 cells compared to disodium pentaborate decahydrate (DPD).[1][2] While both compounds exhibited anti-leukemic effects, they did so at different concentrations. Specifically, a 24 mM concentration of BP and a 6 mM concentration of DPD were used to demonstrate their apoptotic effects.[1][2]
The following table summarizes the key quantitative findings from comparative studies on the HL-60 cell line.
| Parameter | This compound (BP) | Disodium Pentaborate Decahydrate (DPD) | Cell Line | Reference |
| Concentration for Apoptotic Effect | 24 mM | 6 mM | HL-60 | [1][2] |
| Apoptosis Induction | Greater capacity | Lower capacity than BP | HL-60 | [1][2] |
| Caspase 3/7 Activity | 30.6% increase | 22.5% increase | HL-60 | [1] |
| Necrotic Cell Death | 8.08% | Not specified | HL-60 | [1] |
Mechanism of Action: The Apoptotic Pathway
The primary mechanism by which both boron compounds exert their anti-leukemic effects is through the induction of apoptosis. This process is initiated by triggering an intrinsic apoptotic pathway, characterized by changes in the ratio of key regulatory proteins, Bax and Bcl-2, and the activation of caspases.
Both BP and DPD were found to increase the Bax/Bcl-2 ratio, which is a critical determinant for initiating apoptosis.[1][2] An increase in this ratio leads to the activation of downstream effector caspases, such as caspase-3 and caspase-7, which are responsible for executing the final stages of apoptosis.[1] This is further evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, which was observed following treatment with both compounds.[1][3]
The following diagram illustrates the proposed signaling pathway for the anti-leukemic action of these boron compounds.
Experimental Protocols
The findings presented in this guide are based on the following key experimental methodologies:
1. Cell Culture:
-
Cell Line: HL-60 (acute promyelocytic leukemia) cells were used.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium at 37°C in a 5% CO2 incubator.[3]
2. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by metabolically active cells to determine cell viability.[1][2][3]
-
Procedure: HL-60 cells were treated with various concentrations of BP and DPD for a specified duration. Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved. The absorbance was then measured to quantify the number of viable cells.
3. Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1][2]
-
Procedure: HL-60 cells, after treatment with BP or DPD, were stained with FITC-conjugated Annexin V and PI. The stained cells were then analyzed using a flow cytometer to quantify the percentage of cells in different stages of cell death.
4. Caspase Activity Assay:
-
Principle: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the induction of apoptosis.
-
Procedure: Following treatment, the activity of caspase 3/7 in HL-60 cells was measured using a specific substrate that releases a fluorescent signal upon cleavage by the active caspases. The fluorescence intensity was quantified by flow cytometry.[1]
5. Western Blotting:
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure: Proteins from treated and untreated HL-60 cells were separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against Bax, Bcl-2, and cleaved PARP to determine their expression levels.[1][2]
The following diagram outlines the general experimental workflow for evaluating the anti-leukemic activity of the boron compounds.
Conclusion
Both this compound and disodium pentaborate decahydrate show potential as anti-leukemic agents by inducing apoptosis in leukemia cells.[1][2][3][4] Current in vitro evidence suggests that this compound may have a greater apoptosis-inducing capacity, albeit at a higher concentration, compared to disodium pentaborate decahydrate.[1][2] The underlying mechanism for both compounds involves the modulation of the Bax/Bcl-2 ratio and activation of the caspase cascade. Further research, including in vivo studies and investigations into a wider range of leukemia cell lines, is warranted to fully elucidate their therapeutic potential and to determine their suitability for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Borax Pentahydrate and Disodium Pentaborate Decahydrate Are Candidates as Anti-leukemic Drug Components by Inducing Apoptosis and Changing Bax/Bcl-2 Ratio in HL-60 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of DNA Electrophoresis Buffers: Sodium Pentaborate vs. TBE and TAE
A comprehensive analysis of Sodium Pentaborate, Tris-Borate-EDTA (TBE), and Tris-Acetate-EDTA (TAE) buffers for DNA agarose gel electrophoresis, providing researchers with the data and protocols necessary to select the optimal buffer for their specific needs.
In the realm of molecular biology, agarose gel electrophoresis is an indispensable technique for the separation and analysis of DNA fragments. The choice of running buffer is a critical parameter that significantly influences the resolution, speed, and efficiency of this process. For decades, Tris-Borate-EDTA (TBE) and Tris-Acetate-EDTA (TAE) have been the workhorse buffers in laboratories worldwide. However, the emergence of Sodium Pentaborate (SPB), also commonly referred to as Sodium Borate (SB), presents a compelling alternative with distinct advantages, particularly for high-throughput applications. This guide provides a detailed comparison of the performance of SPB, TBE, and TAE buffers, supported by quantitative data and experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their DNA electrophoresis experiments.
Performance Comparison at a Glance
The selection of an appropriate electrophoresis buffer is contingent on the specific experimental goals, such as the size of the DNA fragments to be resolved, the required speed of separation, and the downstream applications of the purified DNA. The following table summarizes the key performance characteristics of Sodium Pentaborate, TBE, and TAE buffers based on experimental data.
| Feature | Sodium Pentaborate (SPB) / Sodium Borate (SB) | Tris-Borate-EDTA (TBE) | Tris-Acetate-EDTA (TAE) |
| Optimal DNA Size Range | Broad range, particularly effective for small to medium fragments (100 bp - 5 kbp)[1] | Small DNA fragments (< 2 kbp)[2][3] | Large DNA fragments (> 2 kbp)[2][3] |
| Resolution | High resolution, especially at high voltages, yielding sharp bands. | High resolution for small fragments, producing sharp bands. | Good resolution for large fragments, but can result in broader bands for smaller fragments. |
| Run Time | Significantly faster run times (up to 3-fold reduction) due to the ability to use higher voltages.[4] | Moderate run times at standard voltages. | Slower run times compared to SPB at standard voltages. |
| Voltage Limit | High (e.g., 20-25 V/cm), allowing for rapid electrophoresis.[4] | Low to moderate (typically < 5 V/cm) to prevent overheating.[5] | Low to moderate (typically < 5 V/cm) to prevent overheating.[6] |
| Heat Generation | Low, minimizing the risk of gel melting and DNA denaturation. | Moderate, can lead to overheating during long runs at higher voltages.[2] | High, prone to overheating, especially during extended electrophoresis.[2] |
| Buffering Capacity | Lower than TBE. | High, suitable for long electrophoresis runs. | Low, can become exhausted during prolonged runs. |
| DNA Recovery & Enzymatic Reactions | Borate can inhibit some enzymes; purification is recommended for downstream applications.[2][3] | Borate is a known enzyme inhibitor, making it less suitable for DNA recovery for enzymatic reactions.[2][3] | Acetate is less inhibitory to enzymes, making it the preferred choice for DNA recovery and subsequent enzymatic manipulations (e.g., ligation, restriction digests).[2][3] |
In-Depth Analysis
Sodium Pentaborate (Sodium Borate) Buffer: The key advantage of SPB buffer lies in its lower conductivity, which translates to significantly less heat generation during electrophoresis. This characteristic permits the use of much higher voltages (up to 25 V/cm) without the risk of melting the agarose gel or denaturing the DNA.[4] The direct consequence is a dramatic reduction in run times, making SPB an ideal choice for high-throughput screening and rapid analysis of DNA fragments.[4] For instance, a high-resolution separation on a 1.2% agarose gel can be achieved in as little as 16 minutes using an SPB-based buffer at high voltage. While offering excellent resolution for a broad range of DNA sizes, it is particularly effective for fragments between 100 bp and 5 kbp.[1] However, it is important to note that the borate ions in the buffer can inhibit the activity of certain DNA-modifying enzymes. Therefore, if the separated DNA is intended for downstream applications such as cloning or ligation, a purification step to remove the borate is advisable.[2][3]
Tris-Borate-EDTA (TBE) Buffer: TBE has long been favored for its high buffering capacity and its ability to provide excellent resolution of small DNA fragments (<2 kbp).[2][3] The higher ionic strength of TBE helps to maintain a stable pH during extended electrophoresis runs. This property, combined with its superior resolving power for smaller fragments, makes it a reliable choice for applications such as the analysis of PCR products and restriction digests of smaller DNA molecules. However, the borate in TBE is a potent inhibitor of many enzymes, which can interfere with subsequent enzymatic reactions if the DNA is extracted from the gel.[2][3] Furthermore, TBE is a better electrical conductor than SPB, leading to greater heat generation and thus limiting the applicable voltage.[2]
Tris-Acetate-EDTA (TAE) Buffer: TAE is the buffer of choice when working with larger DNA fragments (>2 kbp).[2][3] Its lower ionic strength allows for faster migration of large DNA molecules compared to TBE. A significant advantage of TAE is that the acetate component is less inhibitory to enzymes than the borate in TBE and SPB.[2][3] This makes TAE the preferred buffer when the DNA fragments are to be purified from the gel for use in downstream applications like cloning and ligation. However, TAE has a lower buffering capacity, which can be depleted during long electrophoresis runs, potentially leading to a decrease in resolution and band smearing. It is also more prone to overheating than TBE and significantly more so than SPB.[2]
Experimental Protocols
Detailed methodologies for preparing the stock solutions and performing DNA electrophoresis with each buffer are provided below.
Sodium Pentaborate (SB) Buffer Protocol
Stock Solution Preparation (20x):
-
To prepare a 1-liter 20x Sodium Borate stock solution, add 8g of Sodium Hydroxide (NaOH) and 47g of Boric Acid (H₃BO₃) to 900ml of distilled water.
-
Stir the solution until the powders are completely dissolved. Gentle heating may be required to fully dissolve the boric acid.
-
Adjust the final volume to 1 liter with distilled water. The pH of the 20x stock solution should be approximately 8.2.
-
Store the stock solution at room temperature.
DNA Electrophoresis Workflow:
-
Prepare 1x Running Buffer: Dilute the 20x SB stock solution 1:20 with distilled water to obtain a 1x working solution.
-
Cast Agarose Gel: Prepare the desired percentage of agarose gel (e.g., 1-2%) by dissolving agarose powder in 1x SB buffer. Heat the mixture until the agarose is completely dissolved. Allow the solution to cool slightly before pouring it into the gel casting tray with the appropriate comb.
-
Set up Electrophoresis Chamber: Place the solidified gel in the electrophoresis chamber and fill the reservoir with 1x SB buffer until the gel is submerged.
-
Load Samples: Mix DNA samples with a 6x loading dye and load them into the wells of the gel. Load a DNA ladder of known sizes in an adjacent lane.
-
Run Electrophoresis: Connect the electrophoresis chamber to a power supply and run the gel at a constant high voltage (e.g., 20-25 V/cm of gel length) until the desired separation is achieved.
-
Visualize DNA: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or a safer alternative) and visualize the DNA bands under a UV transilluminator.
TBE Buffer Protocol
Stock Solution Preparation (10x):
-
To prepare a 1-liter 10x TBE stock solution, dissolve 108g of Tris base and 55g of Boric Acid in 900ml of distilled water.[5]
-
Add 40ml of 0.5 M EDTA (pH 8.0) solution.[5]
-
Adjust the final volume to 1 liter with distilled water.
-
Store the stock solution at room temperature. Precipitation may occur over time; if so, warm the solution to redissolve the precipitate before use.
DNA Electrophoresis Workflow:
References
Synergistic Anti-Cancer Efficacy of Sodium Pentaborate with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-cancer effects of combining sodium pentaborate (NaB) with the conventional chemotherapeutic agent, cisplatin. The data presented herein, primarily from in vitro studies on human lung cancer cell lines, demonstrates the potential of this combination therapy to enhance treatment efficacy and overcome cisplatin resistance.
Quantitative Analysis of Synergistic Effects
The co-administration of sodium pentaborate with cisplatin has been shown to significantly enhance the cytotoxic effects of cisplatin on non-small cell lung cancer (NSCLC) A-549 cells and small cell lung cancer (SCLC) DMS-114 cells. This synergy is evident in the reduction of the half-maximal inhibitory concentration (IC50) of cisplatin, alterations in cell cycle progression, induction of apoptosis, and modulation of key regulatory genes.
Cell Viability and IC50 Values
The combination of a non-toxic dose of sodium pentaborate with cisplatin leads to a substantial decrease in the IC50 value of cisplatin in A-549 cells, indicating a potentiation of its anti-cancer activity.
Table 1: IC50 Values of Cisplatin in A-549 Lung Cancer Cells (72h Treatment)
| Treatment Group | IC50 of Cisplatin (µM) |
| Cisplatin Alone | 10[1][2] |
| Cisplatin + Sodium Pentaborate | 2.5[1][2] |
Induction of Apoptosis
The synergistic effect of sodium pentaborate and cisplatin is marked by a significant increase in programmed cell death (apoptosis) in lung cancer cells.
Table 2: Apoptotic Effects on A-549 and DMS-114 Lung Cancer Cells (72h Treatment)
| Cell Line | Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| A-549 | Control | Data not available | Data not available | Data not available |
| Sodium Pentaborate Alone | Data not available | Data not available | Data not available | |
| Cisplatin Alone | Data not available | Data not available | Data not available | |
| Combination | Data not available | Data not available | Significantly Increased[1][2] | |
| DMS-114 | Control | Data not available | Data not available | Data not available |
| Sodium Pentaborate Alone | Data not available | Data not available | Data not available | |
| Cisplatin Alone | Data not available | Data not available | Data not available | |
| Combination | Data not available | Data not available | Significantly Increased[1][2] |
Note: While the primary study indicates a significant increase in apoptosis, specific percentages for each phase were not available in the reviewed abstracts. The combination treatment leads to a stronger induction of cell death compared to individual treatments[1][2].
Cell Cycle Arrest
The combination treatment induces cell cycle arrest, primarily at the S and/or G2 phases, thereby inhibiting cell proliferation.
Table 3: Cell Cycle Distribution of A-549 Lung Cancer Cells (72h Treatment)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Data not available | Data not available | Data not available |
| Sodium Pentaborate Alone | Data not available | Data not available | Data not available |
| Cisplatin Alone | Data not available | Data not available | Data not available |
| Combination | Data not available | Significantly Increased | Significantly Increased |
Note: The combination of sodium pentaborate and cisplatin was observed to cause S and/or G2 phase arrest[1][2]. Specific percentages for each phase for all treatment groups were not available for a comparative table.
Gene Expression Modulation
The synergistic anti-cancer activity is associated with significant changes in the expression of genes involved in apoptosis and cell cycle regulation.
Table 4: Relative Gene Expression in Lung Cancer Cells (72h Treatment)
| Gene | Cell Line | Treatment Group | Fold Change in Expression |
| BAX (Pro-apoptotic) | A-549 | Combination | Elevated[1][2] |
| TP53 (Tumor Suppressor) | A-549 | Combination | Elevated[1][2] |
| Survivin (Anti-apoptotic) | A-549 & DMS-114 | Combination | Decreased (compared to cisplatin alone)[1][2] |
| Ki-67 (Proliferation) | A-549 & DMS-114 | Combination | Decreased (compared to cisplatin alone)[1][2] |
| CDK2 (Cell Cycle) | A-549 | Combination | ~19-fold increase[1][2] |
| DMS-114 | Combination | ~6-fold increase[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of the anti-cancer synergy of sodium pentaborate and cisplatin.
Cell Culture
-
Cell Lines: Human non-small cell lung cancer (NSCLC) A-549 and small cell lung cancer (SCLC) DMS-114 cell lines were used.
-
Culture Medium: Cells were cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTS Assay)
-
Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of sodium pentaborate, cisplatin, or their combination for 24, 48, and 72 hours.
-
MTS Reagent: After the treatment period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.
-
Incubation: Plates were incubated for a specified time (e.g., 1-4 hours) at 37°C.
-
Measurement: The absorbance was measured at 490 nm using a microplate reader. The cell viability was expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Cells were seeded in 6-well plates and treated with the compounds for 72 hours.
-
Harvesting: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic.
Cell Cycle Analysis
-
Cell Preparation: Cells were seeded and treated as for the apoptosis assay.
-
Fixation: After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Gene Expression Analysis (Real-Time PCR - qPCR)
-
RNA Extraction: Total RNA was extracted from treated and untreated cells using an appropriate RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time PCR was performed using gene-specific primers for BAX, TP53, Survivin, Ki-67, CDK2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method.
Visualizing the Mechanisms of Action
The synergistic anti-cancer effect of sodium pentaborate and cisplatin is mediated through the modulation of key signaling pathways controlling apoptosis and cell cycle progression.
Caption: Synergistic signaling pathway of cisplatin and sodium pentaborate.
The combination of cisplatin and sodium pentaborate enhances DNA damage, leading to the activation of the p53 tumor suppressor pathway and upregulation of the pro-apoptotic protein BAX. Concurrently, the expression of the anti-apoptotic protein Survivin is decreased, collectively promoting apoptosis. The combination also upregulates CDK2, leading to cell cycle arrest in the S and G2/M phases, and downregulates the proliferation marker Ki-67, thereby inhibiting cell proliferation.
Caption: General experimental workflow for in vitro analysis.
This workflow outlines the key steps in assessing the synergistic anti-cancer effects of sodium pentaborate and cisplatin in vitro, from cell culture and treatment to the various endpoint assays used to quantify the cellular responses.
References
Selective Cytotoxicity of Sodium Pentaborate Pentahydrate: A Comparative Analysis in Cancer vs. Normal Cells
For Immediate Release
A comprehensive review of in-vitro studies reveals that sodium pentaborate pentahydrate (SPP), a boron compound, exhibits significant selective cytotoxicity against various cancer cell lines while demonstrating considerably lower toxicity towards healthy, normal cells. This compilation of experimental data provides a valuable resource for researchers and drug development professionals exploring novel therapeutic agents. The data indicates that SPP's mechanism of action involves the induction of apoptosis and cell cycle arrest, with a notable impact on the Hippo signaling pathway.
Quantitative Analysis of Cytotoxicity
The selective anticancer effect of this compound is most evident when comparing the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values between cancerous and normal cell lines. A lower IC50/EC50 value indicates a higher cytotoxic potency.
Colorectal Cancer
A key study provides a direct comparison of the IC50 values of SPP in three human colorectal cancer (CRC) cell lines (HCT-116, HT-29, and COLO-205) and a normal human colon epithelial cell line (CCD-18CO) after 72 hours of treatment. The results clearly demonstrate a higher potency against cancer cells.
| Cell Line | Cell Type | IC50 (µg/mL) |
| HCT-116 | Colorectal Carcinoma | 1000[1] |
| HT-29 | Colorectal Adenocarcinoma | 500[1] |
| COLO-205 | Colorectal Adenocarcinoma | 500[1] |
| CCD-18CO | Normal Colon Epithelial | 2500[1] |
| Data from a study on the anticancer potential of this compound in colorectal cancer.[1] |
Lung Cancer
Research on small-cell lung cancer (SCLC) has shown that SPP has a selective cytotoxic effect. The EC50 concentration for the SCLC cell line DMS-114 was found to be 5.2-fold lower than that for the normal human lung fibroblast cell line MRC-5, indicating a significant therapeutic window.[2] Studies have concluded that SPP exhibits anti-cancer activity in the DMS-114 cell line without causing damage to the normal MRC-5 cells.[2]
Breast Cancer
Mechanisms of Selective Cytotoxicity
The selective action of this compound against cancer cells is attributed to several underlying molecular mechanisms, primarily the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis and Cell Cycle Arrest
In colorectal cancer cells, SPP treatment has been shown to induce significant apoptosis, particularly in HCT-116 and COLO-205 cells.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells. Furthermore, SPP was found to cause a G2/M phase cell cycle arrest, preventing the cancer cells from progressing through division and proliferation.[1] Similar effects on apoptosis and cell cycle arrest have been observed in small-cell lung cancer cells.[2]
Modulation of the Hippo Signaling Pathway
A key signaling pathway implicated in the anticancer effects of SPP is the Hippo pathway, which is a critical regulator of organ size and cell proliferation. In colorectal cancer cells, SPP was found to inhibit the oncogenic activity of this pathway.[1] This is achieved by enhancing the phosphorylation of Yes-associated protein 1 (YAP1), a key transcriptional co-activator in the Hippo pathway.[1] Phosphorylation of YAP1 leads to its cytoplasmic retention and subsequent degradation, preventing it from entering the nucleus and activating genes that promote cell proliferation and inhibit apoptosis. Consequently, the expression of YAP1 target genes, such as CTGF and CYR61, is decreased.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's cytotoxicity.
Cell Viability Assay (MTS Assay)
The cytotoxic effects of SPP were quantified using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Following incubation, the culture medium was replaced with fresh medium containing various concentrations of SPP. The cells were then incubated for specified durations (e.g., 24, 48, and 72 hours).
-
MTS Reagent Addition: After the treatment period, 20 µL of the MTS reagent was added to each well.
-
Incubation: The plates were incubated for 1 to 4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The cell viability was expressed as a percentage of the viability of untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis was assessed by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells were treated with SPP at its predetermined IC50 concentration for 72 hours.
-
Cell Harvesting: After treatment, both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and PI staining solutions were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Following incubation, 400 µL of 1X binding buffer was added to each sample, and the cells were analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells were identified as early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
The effect of SPP on the cell cycle distribution was determined by flow cytometry after staining with Propidium Iodide (PI).
-
Cell Treatment and Fixation: Cells were treated with SPP at its IC50 concentration for 72 hours. After treatment, cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells was analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on their fluorescence intensity.
Visualizing the Mechanism and Workflow
To better illustrate the experimental processes and the molecular pathway affected by this compound, the following diagrams are provided.
References
Unveiling the Biological Potential of Sodium Pentaborate Pentahydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of sodium pentaborate pentahydrate, correlating its structure with its observed effects. Experimental data is presented to offer a clear comparison with alternative boron-containing compounds and established therapeutic agents. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Structure of this compound
This compound (NaB₅O₈·5H₂O) is a hydrated sodium salt of the pentaborate anion. The core structure consists of a complex polycyclic anion, [B₅O₆(OH)₄]⁻, where boron atoms are coordinated to oxygen atoms in both trigonal and tetrahedral geometries. This intricate structure is believed to contribute to its unique biological activities.
Comparative Analysis of Biological Activity
This compound has demonstrated a range of biological effects, most notably in the realm of anticancer research. Its activity is compared here with other boron compounds and a standard chemotherapeutic agent.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference Study |
| This compound | HCT-116 | Colorectal Cancer | 1000 µg/mL | --INVALID-LINK--[1] |
| HT-29 | Colorectal Cancer | 500 µg/mL | --INVALID-LINK--[1] | |
| COLO-205 | Colorectal Cancer | 500 µg/mL | --INVALID-LINK--[1] | |
| A-549 | Non-Small Cell Lung Cancer | Not specified as monotherapy | --INVALID-LINK--[2] | |
| CCD-18Co (Normal) | Normal Colon | 2500 µg/mL | --INVALID-LINK--[1] | |
| Boric Acid | HepG2 | Liver Cancer | 28.04 mM | --INVALID-LINK--[3] |
| SH-SY5Y | Neuroblastoma | 20.61 mM | --INVALID-LINK--[3] | |
| DU-145 | Prostate Cancer | 1 mM | --INVALID-LINK--[4][5] | |
| PC-3 | Prostate Cancer | 1 mM | --INVALID-LINK--[4][5] | |
| Disodium Pentaborate Decahydrate | DU-145 | Prostate Cancer | 7 mM | --INVALID-LINK--[4][5] |
| PC-3 | Prostate Cancer | 7 mM | --INVALID-LINK--[4][5] | |
| Bortezomib | HCT116 | Colorectal Cancer | ~50 nM (from graph) | --INVALID-LINK--[6] |
| DLD-1 | Colorectal Cancer | Low (sensitive) | --INVALID-LINK--[7] | |
| LOVO | Colorectal Cancer | Low (sensitive) | --INVALID-LINK--[7] | |
| SW620 | Colorectal Cancer | Low (sensitive) | --INVALID-LINK--[7] | |
| PC-3 | Prostate Cancer | 20 nM (48h) | --INVALID-LINK--[8] | |
| Cisplatin | A-549 | Non-Small Cell Lung Cancer | 10 µM | --INVALID-LINK--[2] |
| A-549 (with NaB) | Non-Small Cell Lung Cancer | 2.5 µM | --INVALID-LINK--[2] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: Modulation of the Hippo Signaling Pathway
A key mechanism through which this compound exerts its anticancer effects is the modulation of the Hippo signaling pathway.[1] This pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer development.
In colorectal cancer cells, this compound has been shown to increase the phosphorylation of Yes-associated protein 1 (YAP1).[1] Phosphorylation of YAP1 leads to its sequestration in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting its function as a transcriptional co-activator for pro-proliferative and anti-apoptotic genes.[1] Consequently, the expression of YAP1 target genes, such as CTGF and CYR61, is significantly decreased.[1]
Caption: Modulation of the Hippo Pathway by this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (or other test compounds) and incubate for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of the test compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[4][5]
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide solution to the cell suspension.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]
Western Blotting for Hippo Pathway Proteins
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total YAP1, phosphorylated YAP1 (p-YAP1), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-cancer effect of sodium pentaborate in combination with cisplatin on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. radiooncologyjournal.com [radiooncologyjournal.com]
- 5. radiooncologyjournal.com [radiooncologyjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Bik/NBK accumulation correlates with apoptosis-induction by bortezomib (PS-341, Velcade) and other proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Independent lab verification of sodium pentaborate synthesis protocol
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Established Synthesis Methods
This guide provides an objective comparison of common laboratory-scale synthesis protocols for sodium pentaborate (NaB₅O₈·5H₂O), a boron compound with applications in various research fields, including as a potential therapeutic agent. The information compiled herein is based on a review of patent literature and academic publications. While direct independent verification of specific patented protocols is not widely published, this guide presents the available methods and the characterization data from scientific literature to serve as a reference for researchers.
Comparison of Synthesis Protocols
Two primary methods for the synthesis of sodium pentaborate are prevalent in the available literature: the reaction of sodium carbonate with boric acid and the reaction of disodium tetraborate (borax) with boric acid. The latter appears to be a more commonly cited and scalable method.
| Parameter | Protocol 1: Sodium Carbonate & Boric Acid | Protocol 2: Borax & Boric Acid | Alternative (Mentioned) |
| Reactants | Sodium Carbonate (Na₂CO₃), Boric Acid (H₃BO₃) | Disodium Tetraborate Decahydrate (Borax, Na₂B₄O₇·10H₂O), Orthoboric Acid (H₃BO₃) | Sodium Carbonate (Na₂CO₃), Boric Acid (B(OH)₃) in a 1:10 mole ratio |
| Solvent | Deionized Water | Purified Water | Water |
| Reaction Time | ~8 hours of stirring mentioned for crystal growth preparation.[1] | Can be completed in less than five days, a significant improvement over older methods requiring at least 40 days.[2][3] | Not specified.[4] |
| Key Process Steps | Dissolving reactants in deionized water at room temperature, continuous stirring, filtration, and slow evaporation for crystal growth.[1] | Reaction of borax and boric acid in an aqueous solution.[2][3] The process does not require fungal strains.[2] | Reacting aqueous solutions of the reactants and evaporating the resulting solution at 40 °C.[4] |
| Product Form | Crystalline solid (Na(H₄B₅O₁₀)).[1] | Pentahydrated sodium pentaborate (PSP, NaB₅O₈·5H₂O).[2][3] | Sodium pentaborate "dihydrate" (elemental formula NaH₄B₅O₁₀).[4] |
Verification and Characterization Data
Independent verification of the synthesized sodium pentaborate is crucial. The following table summarizes characterization data from academic studies, which can be used to confirm the identity and purity of the synthesized product.
| Analytical Technique | Observed Characteristics | Reference |
| X-Ray Diffraction (XRD) | Confirmed the crystalline nature and monoclinic system of the grown crystals.[1] | [1] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Revealed the presence of functional groups, including O-H stretching (around 3451 cm⁻¹) and bending (around 1651 cm⁻¹), confirming the presence of water molecules. B-O terminal asymmetric stretching was observed around 1432 cm⁻¹.[1] | [1] |
| UV-Visible Spectroscopy | The grown crystals are highly transparent in the visible region (above 390 nm) and the near UV region, with a cutoff wavelength of 202 nm.[1] | [1] |
| Thermal Analysis (TGA-DTA) | The melting point of the synthesized sodium pentaborate crystal was determined to be approximately 198°C.[1][5] | [1][5] |
A technical data sheet from a commercial supplier, U.S. Borax, specifies a purity of ≥ 99.0% for their granular sodium pentaborate pentahydrate product.[6]
Detailed Experimental Protocol: Borax and Boric Acid Method
The following protocol is based on an improved synthesis method described in the patent literature, which includes quality control of the starting materials.[2]
1. Raw Material Purity Verification (Titration)
-
Objective: To determine the purity of the disodium tetraborate decahydrate (DTBD or Borax) and orthoboric acid (OBA) starting materials.
-
Principle for DTBD: DTBD in an aqueous solution is titrated to the methyl red endpoint with standardized hydrochloric acid (HCl).[2]
-
Principle for OBA: The sample is titrated with standard sodium hydroxide (NaOH) in the presence of glycerol, which forms a complex with boric acid to improve solubility and the accuracy of the endpoint detection.
-
Procedure:
-
Prepare standardized solutions of 0.5 N HCl and 1 N NaOH.
-
For DTBD analysis, dissolve a known weight of the sample in purified water, add methyl red indicator, and titrate with the standardized HCl.[2]
-
For OBA analysis, dissolve a known weight of the sample in a glycerol-water mixture, add phenolphthalein indicator, and titrate with the standardized NaOH.[2]
-
2. Synthesis of this compound
-
Reactants: Disodium tetraborate decahydrate (Borax) and orthoboric acid (OBA).[2][3]
-
Procedure:
-
Based on the purity determined in the previous step, calculate the required amounts of borax and boric acid.
-
Dissolve the reactants in purified water in a suitable reaction vessel.
-
The reaction is carried out over a period of up to five days.[2][3] Specific temperature and agitation conditions are not detailed in the provided excerpts but would be critical parameters to control.
-
The resulting this compound can be isolated from the solution, likely through filtration and drying.
-
3. Product Characterization
-
The synthesized product should be characterized using standard analytical techniques such as XRD, FTIR, and thermal analysis to confirm its identity and purity, comparing the results with the data presented in the table above.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the synthesis and verification of sodium pentaborate.
Caption: Workflow for Sodium Pentaborate Synthesis and Verification.
Alternative Synthesis Approaches
While the reaction of borax and boric acid is well-documented, other methods have been mentioned, such as the reaction of sodium carbonate with boric acid, particularly for growing single crystals for characterization.[1] Another approach involves reacting aqueous solutions of sodium carbonate and boric acid in a 1:10 mole ratio and evaporating the solution at 40°C.[4] For researchers interested in exploring different borate structures, the synthesis of various pentaborate salts with organic cations has also been described.[7][8]
This guide serves as a starting point for researchers intending to synthesize sodium pentaborate. It is recommended to consult the primary literature for more detailed procedural information and safety precautions. The characterization data provided should aid in the verification of the final product.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. EP1790349A1 - IMPROVEMENTS TO SYNTHESIS, PHARMACEUTICAL COMPOSITIONS AND USES OF this compound (NaB5O8.5H2O) - Google Patents [patents.google.com]
- 3. JP2008511532A - Improved synthesis of this compound (NaB5O8 · 5H2O), pharmaceutical composition containing the same and use thereof - Google Patents [patents.google.com]
- 4. Sodium pentaborate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. borax.com [borax.com]
- 7. Pentaborate(1-) Salts and a Tetraborate(2-) Salt Derived from C2- or C3-Linked Bis(alkylammonium) Dications: Synthesis, Characterization, and Structural (XRD) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentaborate(1-) Salts and a Tetraborate(2-) Salt Derived from C2- or C3-Linked Bis(alkylammonium) Dications: Synthesis, Characterization, and Structural (XRD) Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Boron Quantification from Sodium Pentaborate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of boron in active pharmaceutical ingredients (APIs) and formulated products is critical for ensuring product quality, safety, and efficacy. Sodium pentaborate, a common boron-containing compound, requires precise analytical methods for its characterization. This guide provides a comprehensive comparison of three widely used analytical techniques for boron quantification: Titrimetry, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Azomethine-H Spectrophotometry.
Method Comparison
A summary of the key performance characteristics of each method is presented below. This allows for a direct comparison to aid in selecting the most appropriate method for a specific analytical need.
| Parameter | Titrimetry | ICP-OES | Azomethine-H Spectrophotometry |
| Principle | Acid-base titration of the boric acid-mannitol complex. | Emission of light from excited boron atoms in a plasma. | Formation of a colored complex between boron and azomethine-H. |
| Typical Application | Assay of high-concentration boron in raw materials.[1] | Trace element analysis and quantification at lower concentrations. | Quantification of low-level boron in various matrices.[2][3] |
| Linearity Range | Not applicable (titration to endpoint). | Wide linear range, typically from low mg/L to hundreds of mg/L. | 0.08 to 3.00 ppm.[2] |
| Accuracy | High for concentrated samples. | Generally high, but can be affected by matrix effects and high salt concentrations.[4] | Good, with recoveries typically within ±10% of the true value. |
| Precision (RSD) | Very high (<1%). | Typically <5%. | Can be <5% under optimized conditions. |
| Limit of Detection (LOD) | Not suitable for trace analysis. | ~0.006 mg/L.[5] | 0.04 - 0.09 ppm.[2] |
| Limit of Quantification (LOQ) | Not suitable for trace analysis. | ~0.02 mg/L.[5] | 0.08 - 0.10 ppm.[2] |
| Throughput | Moderate, manual method. | High, with autosampler capabilities. | Moderate, requires color development time. |
| Interferences | Other acidic or basic impurities. | Spectral interferences from other elements (e.g., iron).[1] Memory effects can be a concern.[1] | Cations can be masked with EDTA. |
| Advantages | High precision and accuracy for assay, low cost.[1] | Multi-element capability, high sensitivity for trace analysis. | Simple instrumentation, good sensitivity for low concentrations. |
| Disadvantages | Not suitable for trace analysis, manual procedure. | High initial instrument cost, potential for matrix effects and interferences.[1] | Narrower linear range, can be time-consuming due to color development. |
Experimental Workflows
A visual representation of the logical workflow for cross-validating these analytical methods is provided below.
Caption: Cross-validation workflow for boron quantification methods.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Titrimetric Determination of Boron
This method is suitable for the assay of sodium pentaborate raw material.
Principle: Boric acid is a very weak acid and cannot be directly titrated with a standard base. However, by adding a polyhydric alcohol, such as mannitol, a 1:1 or 1:2 boric acid-mannitol complex is formed. This complex is a much stronger monobasic acid and can be accurately titrated with a standard solution of sodium hydroxide.
Reagents:
-
Sodium Hydroxide (NaOH), 0.1 M standard solution
-
Mannitol (C₆H₁₄O₆)
-
Methyl Red indicator solution
-
Phenolphthalein indicator solution
-
Hydrochloric Acid (HCl), 0.1 M (for neutralization)
-
Deionized water, boiled to remove CO₂
Procedure:
-
Accurately weigh approximately 0.5 g of sodium pentaborate into a 250 mL beaker.
-
Dissolve the sample in 50 mL of boiled, deionized water.
-
Add 2-3 drops of Methyl Red indicator.
-
If the solution is not acidic, add 0.1 M HCl dropwise until the solution turns pink.
-
Carefully neutralize the excess acid by titrating with 0.1 M NaOH until the endpoint (yellow color) is reached.
-
Add approximately 5 g of mannitol to the solution and stir to dissolve. The solution will turn pink again due to the formation of the boric acid-mannitol complex.
-
Add 2-3 drops of Phenolphthalein indicator.
-
Titrate with the standard 0.1 M NaOH solution to the first permanent pink endpoint.
-
Record the volume of NaOH used in the second titration.
-
Calculate the percentage of boron in the sample.
Boron Quantification by ICP-OES
This method is suitable for the determination of boron at various concentration levels, from trace impurities to diluted assay samples.
Principle: A liquid sample is introduced into an argon plasma, which is a high-temperature (6,000-10,000 K) ionized gas. The intense heat excites the boron atoms to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of boron in the sample.
Instrumentation:
-
Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) with a suitable sample introduction system. To minimize boron contamination, it is recommended to use a boron-free sample introduction kit (e.g., PFA nebulizer, spray chamber, and injector).[6]
Reagents:
-
Boron standard solution, 1000 mg/L
-
Nitric Acid (HNO₃), trace metal grade
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of sodium pentaborate and dissolve it in a known volume of deionized water. A significant dilution will be required to bring the concentration within the linear range of the instrument.[1] For example, a 1 g sample dissolved in 1 L and then further diluted 1:100 would result in a theoretical boron concentration in the low mg/L range.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L) by diluting the 1000 mg/L boron standard with 2% (v/v) nitric acid.
-
Instrument Parameters: Set up the ICP-OES with optimized parameters for boron analysis. Recommended wavelengths for boron include 249.773 nm and 208.959 nm.[6] Use a suitable rinse solution (e.g., 2% nitric acid) between samples to avoid memory effects.[1]
-
Analysis: Aspirate the blank, calibration standards, and samples into the plasma and record the emission intensities.
-
Quantification: Construct a calibration curve by plotting the emission intensity versus the concentration of the standards. Determine the concentration of boron in the samples from the calibration curve.
Azomethine-H Spectrophotometric Method
This colorimetric method is suitable for the quantification of low levels of boron.
Principle: In an aqueous solution, boron reacts with azomethine-H to form a stable yellow-colored complex. The intensity of the color, which is measured with a spectrophotometer, is directly proportional to the boron concentration.[7]
Reagents:
-
Azomethine-H reagent solution
-
Buffer solution (Ammonium acetate)
-
EDTA solution
-
Boric Acid (H₃BO₃) for standards
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of sodium pentaborate in deionized water and dilute to a concentration within the method's linear range (e.g., 0.1 to 2.5 mg/L).
-
Calibration Standards: Prepare a series of boric acid standards with concentrations spanning the expected sample concentration range (e.g., 0.1, 0.5, 1.0, 1.5, and 2.5 mg/L).
-
Color Development:
-
Pipette a known volume (e.g., 10 mL) of the blank, each standard, and the sample into separate vials.
-
Add the buffer solution and EDTA solution to each vial and mix. EDTA is added to mask potential interference from metal ions.
-
Add the azomethine-H reagent to each vial, mix thoroughly, and allow the color to develop for a specified time (e.g., 40 minutes) at a controlled temperature.[8]
-
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 410-420 nm) using a spectrophotometer, with the blank solution as a reference.[2][7]
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Use the equation of the line to calculate the boron concentration in the samples.
References
- 1. Boron testing methods | U.S. Borax [borax.com]
- 2. lajans.com.ng [lajans.com.ng]
- 3. researchgate.net [researchgate.net]
- 4. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. borax.com [borax.com]
- 7. cdn.hach.com [cdn.hach.com]
- 8. images.hach.com [images.hach.com]
Benchmarking sodium pentaborate pentahydrate performance against industry standards
In the landscape of drug development and scientific research, the selection of appropriate chemical entities is paramount to achieving desired therapeutic outcomes and experimental accuracy. Sodium pentaborate pentahydrate, a boron compound, has garnered attention for its diverse biological activities, including potential applications as an anti-cancer agent and its utility as a buffering agent.[1][2] This guide provides a comparative analysis of this compound against industry-relevant alternatives in these key areas, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluations.
Section 1: Performance as an Anticancer Agent
This compound has demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines.[3] Its mechanism of action is multifaceted, involving the induction of oxidative stress and the modulation of key signaling pathways.[1][2] A direct comparison with established boron-containing anticancer drugs, such as the proteasome inhibitor Bortezomib (a boronic acid), provides context for its potential therapeutic efficacy.
Comparative Data on Anticancer Activity
While direct head-to-head clinical trial data is not available, preclinical findings offer a basis for comparison. The following table summarizes key performance indicators based on available research.
| Feature | This compound | Bortezomib (Velcade®) | Other Boron Compounds (e.g., Carboranes) |
| Mechanism of Action | Induces apoptosis, cell cycle arrest, and oxidative stress; modulates Hippo signaling pathway.[1][3] | Reversible inhibitor of the 26S proteasome.[4][5] | Varied; used in Boron Neutron Capture Therapy (BNCT), act as enzyme inhibitors.[4][6] |
| Primary Therapeutic Area | Investigational for various cancers including colorectal and breast cancer.[3] | Multiple myeloma and mantle cell lymphoma.[4][5] | Investigational for BNCT in cancers like glioblastoma.[6] |
| Reported In Vitro Efficacy | Suppression of cell proliferation in HCT-116, Colo-205, and HT-29 colon cancer cell lines.[3] | Potent cytotoxicity in various cancer cell lines. | High tumor-selective accumulation for BNCT.[4] |
| FDA Approval Status | Not FDA-approved for cancer treatment; has reached Phase I clinical trials for an investigational indication.[2] | FDA-approved.[4][5] | Not individually approved as drugs, but used in the context of BNCT which has received approval in some regions.[7][8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits the growth of a certain percentage (e.g., 50%, IC50) of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared and diluted to various concentrations. The cell culture medium is replaced with the medium containing the different concentrations of the compound. Control wells receive medium without the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan product.
-
The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined by plotting a dose-response curve.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound in targeting the Hippo signaling pathway in colorectal cancer cells.[3]
References
- 1. Facebook [cancer.gov]
- 2. This compound | B5H14NaO15 | CID 155907986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Targeting Hippo Signaling Pathway with a Boron Derivative, this compound (NaB): Therapeutic Strategies in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Clinical Trial Data on Sodium Pentaborate Pentahydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available clinical and preclinical data on sodium pentaborate pentahydrate. It objectively compares its performance against alternative therapeutic options and presents the supporting experimental data in a structured format for ease of comparison.
Clinical Applications and Comparative Efficacy
This compound has been investigated in several clinical settings, ranging from topical applications for common anorectal conditions to systemic administration for metabolic disorders and cancer. This section summarizes the available clinical trial data and compares it with established alternative treatments.
Hemorrhoidal Disease
A randomized, double-blind, placebo-controlled trial has evaluated the efficacy of a topical 3% this compound gel for the treatment of grade 1, 2, and 3 hemorrhoids.[1]
Table 1: Comparison of Topical this compound with Placebo for Hemorrhoidal Disease
| Outcome Measure | This compound (3% gel) | Placebo | p-value |
| Reduction in Anal Itching (Adjusted Mean Difference, 95% CI) | -1.98 (-2.2 to -1.8) | - | 0.007 |
| Reduction in Resting Pain (Adjusted Mean Difference, 95% CI) | -1.37 (-1.6 to -1.1) | - | 0.015 |
| Reduction in Pain During Defecation (Adjusted Mean Difference, 95% CI) | -2.19 (-2.4 to -2.0) | - | 0.005 |
| Reduction in Feeling of a Lump in Anus (Adjusted Mean Difference, 95% CI) | -0.71 (-1.2 to -0.2) | - | 0.011 |
| Bleeding During Defecation (% of patients) | 41.7% | 66.9% | 0.027 |
| Reduction in Hemorrhoid Degree | Significant reduction | Less reduction | <0.001 |
Comparison with Alternative Treatments for Hemorrhoids:
Standard treatments for grade 1-3 hemorrhoids include conservative management (dietary fiber, sitz baths), office-based procedures like rubber band ligation (RBL), and various topical formulations.[2][3] Meta-analyses of these alternatives provide a benchmark for comparison.
Table 2: Efficacy of Alternative Treatments for Grade 1-3 Hemorrhoids (from Meta-Analyses)
| Treatment | Key Efficacy Findings |
| Rubber Band Ligation (RBL) | Higher success rate in controlling symptoms compared to conservative management.[4] Recurrence is more frequent with RBL than with hemorrhoidectomy, but it is associated with less post-procedural pain and fewer complications.[4][5] |
| Topical Ointments (e.g., Lidocaine, Nitroglycerin) | Provide symptomatic relief, particularly for pain.[6] A network meta-analysis showed that various topical agents have different efficacies for pain control at different time points post-hemorrhoidectomy.[7] |
| Flavonoid Formulations | A randomized clinical trial of a flavonoid lotion showed a significant reduction in hemorrhoid grade and bleeding compared to a standard anti-hemorrhoid ointment.[8] |
Overweight and Obesity
A Phase 1/2 clinical trial is underway to evaluate the safety and efficacy of oral this compound in individuals with overweight and obesity.[9][10] While results are not yet available, the study protocol provides insight into its potential application.
Comparison with Alternative Pharmacotherapies for Obesity:
Numerous pharmacological agents are approved for the treatment of obesity. A systematic review and network meta-analysis of randomized controlled trials provides data on their efficacy.[11]
Table 3: Efficacy of FDA-Approved Anti-Obesity Medications (from a Meta-Analysis)
| Drug | Mean Difference in Bodyweight Change vs. Placebo (95% CI) | Odds Ratio for ≥5% Weight Loss vs. Placebo (95% CI) |
| Phentermine-topiramate | -7.98% (-9.27 to -6.69) | 8.02 (5.24 to 12.27) |
| Semaglutide (GLP-1 RA) | -11.40% (-12.51 to -10.29) | 9.82 (7.09 to 13.61) |
| Other GLP-1 Receptor Agonists | -5.79% (-6.34 to -5.25) | 6.33 (5.00 to 8.00) |
| Naltrexone-bupropion | -4.39 kg (-5.05 to -3.72) | Not Reported |
| Orlistat | -3.07 kg (-3.76 to -2.37) | Not Reported |
Advanced Renal Cell Carcinoma
A Phase Ib/II clinical trial is planned to evaluate the safety and efficacy of this compound in patients with advanced renal cell carcinoma.[12][13] No clinical data is available yet.
Comparison with Standard First-Line Therapies for Advanced Renal Cell Carcinoma:
The standard of care for advanced renal cell carcinoma has evolved to include tyrosine kinase inhibitors (TKIs) and immune checkpoint inhibitors (ICIs), often in combination.[14][15][16]
Table 4: Efficacy of Standard First-Line Therapies for Advanced Renal Cell Carcinoma (from a Network Meta-Analysis)
| Treatment Regimen | Hazard Ratio for Overall Survival vs. Sunitinib (95% CI) | Median Overall Survival (months) |
| Lenvatinib + Pembrolizumab | 0.66 (0.42 to 1.03) | 43 |
| Nivolumab + Ipilimumab | 0.69 (0.69 to 1.00) | 41 |
| Pembrolizumab + Axitinib | 0.73 (0.50 to 1.07) | 39 |
| Cabozantinib | 0.84 (0.43 to 1.64) | 34 |
| Pazopanib | 0.91 (0.64 to 1.32) | 31 |
| Sunitinib | - | 28 |
Preclinical Anti-Cancer Activity
This compound has demonstrated anti-cancer effects in various preclinical models, primarily through the induction of apoptosis and cell cycle arrest.
Colorectal Cancer
In vitro studies have shown that this compound selectively targets colorectal cancer cells over normal colon cells.[17]
Table 5: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µg/mL) after 72h | Apoptosis Induction (72h) | Cell Cycle Arrest |
| HCT-116 | 1000 | 27.26% early apoptosis, 8.15% late apoptosis | G2/M phase (from 43.9% to 97.9%) |
| HT-29 | 500 | No significant difference | G2/M phase (from 44.4% to 93.99%) |
| COLO-205 | 500 | 19.04% early apoptosis | G2/M phase (from 22.58% to 93.06%) |
| CCD-18Co (Normal) | 2500 | Not Assessed | Not Assessed |
Comparison with Standard Chemotherapy for Colorectal Cancer:
The FOLFOX regimen (5-fluorouracil, leucovorin, oxaliplatin) is a standard of care for colorectal cancer.[17] A meta-analysis of FOLFOX provides a benchmark for its efficacy.[13]
Table 6: Efficacy of FOLFOXIRI vs. FOLFIRI in Metastatic Colorectal Cancer (from a Meta-Analysis)
| Outcome Measure | Hazard Ratio (95% CI) | Odds Ratio (95% CI) |
| Overall Survival | 0.80 (0.70-0.92) | - |
| Progression-Free Survival | 0.68 (0.55-0.85) | - |
| Overall Response Rate | - | 1.9 (1.36-2.67) |
Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies have indicated that this compound has anti-cancer activity against NSCLC cell lines.[13]
Table 7: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | Effect on Cell Survival (vs. Control) | Effect on Colony Formation (vs. Control) | Cell Cycle Arrest |
| A549 | 5.2-fold decrease | 2.4-fold reduction | G2/M phase |
| DMS-114 (SCLC) | Apoptosis increased by 19% after 72h | Not Reported | G2/M phase |
Comparison with Standard Chemotherapy for Non-Small Cell Lung Cancer:
Platinum-based chemotherapy is a cornerstone of NSCLC treatment. A meta-analysis comparing platinum-based with non-platinum-based regimens highlights its importance.[17]
Table 8: Efficacy of Platinum-Based vs. Non-Platinum-Based Chemotherapy in Advanced NSCLC (from a Meta-Analysis)
| Outcome Measure | Odds Ratio (95% CI) |
| Response Rate | 1.62 (1.46 to 1.80) |
| 1-Year Survival Rate | 1.21 (1.09 to 1.35) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical studies are provided below.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines.
Protocol:
-
Cells were seeded in 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The following day, cells were treated with a range of concentrations of this compound (e.g., 93.75–3000 µg/mL) or vehicle control.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) was added to each well.[17]
-
The plates were incubated for a further 2-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[17]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Protocol:
-
Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for a specified duration (e.g., 72 hours).[17]
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry.
-
The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells were determined.[17]
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Cells were treated with this compound at its IC50 concentration for a specified time.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells were washed with PBS and incubated with RNase A and Propidium Iodide (PI) staining solution.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified.[17]
Western Blot Analysis
Objective: To analyze the expression of proteins involved in apoptosis and signaling pathways.
Protocol:
-
Cells were treated with this compound, and total protein was extracted using a lysis buffer.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies against the target proteins (e.g., BAX, BCL-2, p-YAP1, YAP1, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action in Colorectal Cancer
The following diagram illustrates the proposed signaling pathway through which this compound (NaB) exerts its anti-cancer effects in colorectal cancer cells, primarily by modulating the Hippo signaling pathway.
Experimental Workflow for In Vitro Cancer Studies
The following diagram outlines the typical experimental workflow used to evaluate the anti-cancer effects of this compound in preclinical studies.
References
- 1. Induction of apoptosis in human colorectal cancer cells by nanovesicles from fingerroot (Boesenbergia rotunda (L.) Mansf.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Hippo Signaling Pathway with a Boron Derivative, this compound (NaB): Therapeutic Strategies in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer effects of boron derivatives on non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Hippo Signaling Pathway with a Boron Derivative, this compound (NaB): Therapeutic Strategies in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory effect of sodium butyrate on colorectal cancer cells and construction of the related molecular network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boron Derivatives Inhibit the Proliferation of Breast Cancer Cells and Affect Tumor-Specific T Cell Activity In Vitro by Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium Butyrate Induces CRC Cell Ferroptosis via the CD44/SLC7A11 Pathway and Exhibits a Synergistic Therapeutic Effect with Erastin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium butyrate induces colorectal cancer cell apoptosis via the MCU/Drp1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multiphase coalescence mediates Hippo pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN119212714A - Anticancer formulation comprising sodium pentaborate, curcumin and piperine for use in treating hepatocellular carcinoma - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
The Reproducibility of Experimental Results Using Sodium Pentaborate Pentahydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The consistency and reproducibility of experimental results are cornerstones of scientific advancement. In the realm of drug development and biological research, the choice of chemical reagents can significantly impact the reliability of study outcomes. This guide provides a comparative analysis of sodium pentaborate pentahydrate, a boron compound with demonstrated therapeutic potential, against other common boron sources used in experimental settings. By examining available data and outlining detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions and enhance the reproducibility of their work.
Performance Comparison of Boron Compounds
Recent studies have explored the efficacy of this compound in various biological applications, often in comparison to other boron compounds like boric acid and borax pentahydrate. The following tables summarize key quantitative data from these comparative studies.
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of different boron compounds on cancer cell lines are a primary area of investigation. One study compared the anti-leukemic properties of borax pentahydrate (BP) and disodium pentaborate decahydrate (DPD), a compound closely related to this compound, on the HL-60 acute promyelocytic leukemia cell line.
Table 1: Comparison of IC50 Values and Apoptosis Induction in HL-60 Cells
| Compound | IC50 Value (mM) after 48h | % of Apoptotic Cells (at IC50) |
| Borax Pentahydrate (BP) | 24 | >50% |
| Disodium Pentaborate Decahydrate (DPD) | 6 | ~40% |
Source: Data extrapolated from studies on the anti-leukemic effects of boron compounds.[1]
Another study investigated the anti-cancer potential of Boric Acid (BA) and this compound (NaB) on the A549 Non-Small Cell Lung Cancer cell line.[2]
Table 2: Comparison of Anti-Cancer Effects in A549 Cells
| Treatment | Decrease in Cell Survival | Reduction in Colony Forming Units |
| Boric Acid (BA) | 5.5-fold | 3-fold |
| This compound (NaB) | 5.2-fold | 2.4-fold |
Source: Data from a study on the anti-cancer effects of boron derivatives on non-small cell lung cancer.[2]
Efficacy in a Model of Liver Fibrosis
The therapeutic potential of boron compounds extends beyond oncology. A study on a rat model of thioacetamide (TAA)-induced liver fibrosis compared the effects of mesenchymal stem cells (MSCs) treated with either boric acid (BA) or this compound (NaB).
Table 3: Histopathological Scoring of Liver Fibrosis in a Rat Model
| Treatment Group | Mean Fibrosis Score (± SD) |
| TAA (Control) | 3.5 ± 0.5 |
| TAA + FSDMSC | 2.5 ± 0.5 |
| TAA + FSDMSC + BA | 1.5 ± 0.5* |
| TAA + FSDMSC + NaB | 2.0 ± 0.8 |
A lower score indicates less fibrosis. *p < 0.05 compared to the TAA group. FSDMSC: Foreskin-derived mesenchymal stem cells.[3] Source: Data from a study on the effect of boron-treated mesenchymal stem cells on liver fibrosis.[3]
Factors Influencing Reproducibility
While the presented data offer a comparative snapshot of performance, the reproducibility of these findings can be influenced by several factors. Direct studies on the reproducibility of experiments specifically using this compound are limited. However, general principles of in vitro research reproducibility apply.
Key considerations for ensuring consistent experimental outcomes include:
-
Purity and Characterization of the Compound: The purity of the this compound used can significantly impact results. It is crucial to use a well-characterized source with a known purity level.
-
Cell Line Authentication: The use of authenticated and mycoplasma-free cell lines is fundamental to the reproducibility of in vitro studies.
-
Experimental Conditions: Minor variations in experimental parameters such as cell density, incubation time, and media composition can lead to divergent results.
-
Assay-Specific Parameters: The choice of assay and its specific protocol (e.g., concentration of reagents, reading times) can influence the quantitative outcomes.
Experimental Protocols
To facilitate the replication of the cited research, detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[4]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (or other boron compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the boron compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
MTT Assay Experimental Workflow
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
6-well plates
-
Cell culture medium
-
This compound (or other boron compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of boron compounds.
-
After the incubation period, harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Apoptosis Assay Experimental Workflow
Signaling Pathway Visualization
This compound has been shown to exert its anticancer effects through the modulation of specific signaling pathways. For instance, in colorectal cancer cells, it has been demonstrated to suppress the oncogenic Hippo signaling pathway.[5]
Modulation of the Hippo Signaling Pathway
Conclusion
This compound demonstrates significant biological activity in various experimental models, with its performance being comparable, and in some cases potentially advantageous, to other boron sources like boric acid and borax derivatives. While direct comparative data on experimental reproducibility is scarce, adherence to rigorous and well-documented experimental protocols is paramount for ensuring the reliability of findings with any chemical compound. By providing a synthesis of available comparative data and detailed methodologies, this guide serves as a resource for researchers aiming to conduct robust and reproducible studies utilizing this compound.
References
- 1. Borax Pentahydrate and Disodium Pentaborate Decahydrate Are Candidates as Anti-leukemic Drug Components by Inducing Apoptosis and Changing Bax/Bcl-2 Ratio in HL-60 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of boron derivatives on non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Boric Acid and this compound-Treated Foreskin Derived Mesenchymal Stem Cells on Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Sodium Pentaborate Pentahydrate: A Step-by-Step Guide
This guide provides comprehensive procedures for the safe and compliant disposal of sodium pentaborate pentahydrate, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound, like other inorganic borates, is a white, crystalline solid. While not classified as a flammable substance, it can cause irritation to the eyes, skin, and respiratory tract.[1][2] Ingestion of large amounts may be harmful.[1][3] The primary environmental concern is its potential to harm vegetation and aquatic life in high concentrations if released into waterways.[3][4][5]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[6]
-
Eye Protection: Use safety glasses or goggles.[2]
-
Lab Coat: A standard lab coat is recommended.
-
Respiratory Protection: If handling generates significant dust, use a NIOSH-approved respirator.[7]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and whether it is contaminated with other hazardous materials.
Protocol 1: Disposal of Small, Uncontaminated Quantities
This procedure is suitable for minor spills or small amounts of expired or unused product.
-
Containment: Carefully sweep or vacuum the solid material.[1] Employ methods that minimize dust generation.[8]
-
Packaging: Place the collected this compound into a suitable, closed, and clearly labeled container for disposal.[1][6]
-
Disposal: For small quantities, disposal in a municipal landfill is generally acceptable.[5][8] However, you must consult your institution's environmental health and safety (EHS) office and local regulations, as rules can vary.[2]
-
Decontamination: Thoroughly clean the spill area with water to remove any residual contamination.[1]
Protocol 2: Disposal of Large Quantities or Contaminated Waste
Disposing of tonnage quantities in landfills is not recommended.[5] This protocol also applies to any amount of this compound that has been contaminated with other hazardous chemicals.
-
Prohibition of Landfill/Drain Disposal: Do not dispose of large quantities or contaminated borate waste in a landfill or down the drain.[5][9]
-
Packaging: Collect the waste material in a designated, sealed, and properly labeled waste container.[10] The label should clearly identify the contents, including any contaminants.
-
Professional Disposal Service: Arrange for disposal via a licensed hazardous waste disposal contractor.[3][8] Your institution's EHS department can provide guidance on approved vendors.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials while awaiting pickup.[1]
Caution: Never mix this compound with other chemicals during disposal unless explicitly instructed by a qualified waste management professional.[9]
Quantitative Exposure and Environmental Data
The following table summarizes key quantitative data related to borate compounds, which informs safety and disposal protocols.
| Data Point | Value / Information | Significance |
| NIOSH REL (for Borate Compounds) | 1 mg/m³ (Anhydrous and Pentahydrate) 5 mg/m³ (Decahydrate) (10-hour time-weighted average)[7] | Governs occupational airborne exposure limits to prevent respiratory irritation. |
| Aquatic Toxicity (Example) | Goldfish (embryo-larval stage) 7-day LC50 = 46 mg B/L (tested with boric acid)[4] | Indicates the concentration lethal to 50% of a test population, highlighting the risk to aquatic ecosystems. |
| Hazard Classification | Not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) (40 CFR 261).[4][5] | Defines its status under federal law, though state and local regulations may differ.[2] |
| Soil Mobility | Soluble in water and is leachable through normal soil.[4][5] | Explains why preventing runoff into soil and waterways is critical for environmental protection. |
Experimental Protocols: Assessing Environmental Impact
The disposal guidelines for chemical compounds are heavily influenced by ecotoxicological data. A key experiment used to determine the environmental risk of substances like this compound is the Acute Fish Toxicity Test (OECD 203) .
Methodology:
-
Objective: To determine the concentration of a chemical that is lethal to 50% of the test fish population (LC50) over a short exposure period.
-
Test Organism: A standard species of fish (e.g., Zebrafish or Goldfish) is selected.
-
Procedure: Groups of fish are exposed to a range of concentrations of the test substance (e.g., sodium pentaborate dissolved in water) for a fixed period, typically 96 hours.
-
Observation: Mortality is recorded at specific intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The results are statistically analyzed to calculate the LC50 value. A lower LC50 value indicates higher toxicity. This data directly informs the warnings against contaminating water bodies during disposal.[3][4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. ingredi.com [ingredi.com]
- 3. sds.riotinto.com [sds.riotinto.com]
- 4. fs1.agrian.com [fs1.agrian.com]
- 5. armadilloclay.com [armadilloclay.com]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. laballey.com [laballey.com]
- 10. sds.riotinto.com [sds.riotinto.com]
Essential Safety and Operational Guide for Handling Sodium Pentaborate Pentahydrate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Sodium pentaborate pentahydrate. Following these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure safety. The following table summarizes the recommended PPE and known exposure limits.
| PPE / Exposure Parameter | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | To protect against dust particles and potential eye irritation.[1][2][3] |
| Hand Protection | Protective gloves should be worn.[2][4] Gloves must be inspected prior to use.[2] | To prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if airborne concentrations are expected to exceed exposure limits or if the environment is excessively dusty.[5][6][7][8] | To prevent inhalation of dust.[6] |
| Body Protection | Standard laboratory clothing. No special protective clothing is required for normal handling.[5][7] | To prevent skin contact. |
| Occupational Exposure Limit | For Borates, tetra, sodium salts (pentahydrate): TWA = 1 mg/m³.[8] | To provide a guideline for airborne concentration to protect workers. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following step-by-step protocol outlines the procedure from preparation to cleanup.
1. Preparation:
- Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[5][7][8]
- Work in a well-ventilated area, preferably under a chemical fume hood, to minimize dust generation.[2][8]
- Read and understand the Safety Data Sheet (SDS) before starting any work.[4]
- Wear the appropriate PPE as specified in the table above.[2]
2. Handling:
- Avoid creating dust when handling the solid material.[2][6][8]
- Use non-sparking tools.[2][9]
- Avoid contact with skin and eyes.[2][6][8]
- Do not eat, drink, or smoke in the handling area.[4][5]
- Wash hands thoroughly with soap and water after handling.[5][6][7]
3. Storage:
- Store in a cool, dry, and well-ventilated place.[2][6][9]
- Keep the container tightly closed.[2][4][9]
- Store away from incompatible materials such as strong reducing agents.[6]
4. Spills and Cleanup:
- In case of a spill, approach the release from upwind.[5][7]
- Prevent the material from entering sewers or water courses.[5][7]
- Vacuum or sweep up the material and place it in a designated, labeled waste container.[5][7]
- Dispose of the waste via a licensed waste disposal contractor.[5][7]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
-
Waste Collection: Collect all waste material, including spilled substance and contaminated items (e.g., paper towels), in a suitable and closed container labeled for disposal.[2][9]
-
Disposal Method: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[5][7] This should be done through a licensed waste disposal contractor.[5][7]
-
Environmental Precautions: Avoid contamination of water bodies as the product is water-soluble and may cause damage to vegetation.[5][6][7]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ingredi.com [ingredi.com]
- 2. echemi.com [echemi.com]
- 3. columbuschemical.com [columbuschemical.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. sds.riotinto.com [sds.riotinto.com]
- 6. fs1.agrian.com [fs1.agrian.com]
- 7. sds.riotinto.com [sds.riotinto.com]
- 8. redox.com [redox.com]
- 9. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
